Product packaging for Stachartin B(Cat. No.:CAS No. 1978388-55-4)

Stachartin B

Cat. No.: B1163458
CAS No.: 1978388-55-4
M. Wt: 386.5 g/mol
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Stachartin B (CAS 1978388-55-4) is a phenylspirodrimane-type analogue with a molecular formula of C23H30O5 and a molecular weight of 386.48 g/mol . This bioactive natural product is isolated from the tin mine tailings-associated fungus Stachybotrys chartarum , making it a compound of significant interest in natural product research and mycological studies . Its complex structure is characterized by a phenylspirodrimane scaffold, which has been elucidated through comprehensive spectroscopic methods, including extensive 2D-NMR techniques . As a specialized research compound, this compound serves as a valuable reference standard in phytochemical and metabolic profiling studies. Researchers utilize it to investigate fungal biosynthesis pathways and the structural diversity of secondary metabolites produced by extremophilic fungi . The compound's discovery from a unique ecological niche—tin mine tailings—suggests potential for novel bioactivity exploration . Intended Research Applications: • Natural product chemistry research and drug discovery • Fungal metabolism and biosynthesis studies • Bioactive compound isolation and characterization • Chemical ecology of extremophile microorganisms Important Notice: This product is labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic use . It is not for human consumption or administration . This compound does not comply with the definitions of a medical device or in vitro diagnostic medical device (IVD) per relevant regulations . Researchers should handle this material with appropriate laboratory safety precautions. Store under recommended conditions as specified in the Certificate of Analysis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30O5 B1163458 Stachartin B CAS No. 1978388-55-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3,6-dihydrofuro[3,4-g][1]benzofuran]-8'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30O5/c1-12-5-6-16-21(2,3)17(25)7-8-22(16,4)23(12)10-14-15(24)9-13-11-27-20(26)18(13)19(14)28-23/h9,12,16-17,24-25H,5-8,10-11H2,1-4H3/t12-,16+,17-,22+,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSGCEZDYQORYOG-NIVYWPPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C(CCC2(C13CC4=C(C=C5COC(=O)C5=C4O3)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@H]2[C@@]([C@@]13CC4=C(C=C5COC(=O)C5=C4O3)O)(CC[C@H](C2(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Phenylspirodrimane Biosynthetic Pathway in Fungi: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Biosynthetic Machinery, Experimental Methodologies, and Quantitative Analysis for Drug Discovery and Development

Abstract

Phenylspirodrimanes (PSDs) are a class of meroterpenoid natural products synthesized by fungi, most notably of the genus Stachybotrys. These compounds exhibit a wide range of biological activities, making them attractive targets for drug discovery. This technical guide provides a comprehensive overview of the phenylspirodrimane biosynthetic pathway, detailing the key enzymatic steps, the genetic architecture of the biosynthetic gene cluster, and quantitative data on product formation. Furthermore, this guide presents detailed experimental protocols for the investigation of this pathway, including gene knockout and heterologous expression techniques. Visualizations of the biosynthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular processes involved. This document is intended for researchers, scientists, and drug development professionals engaged in the study and exploitation of fungal secondary metabolism.

Introduction

Phenylspirodrimanes are hybrid natural products derived from both the polyketide and terpenoid biosynthetic pathways[1][2][3]. Their characteristic chemical structure consists of a drimane sesquiterpene skeleton linked to a substituted benzene ring via a spirocyclic ether linkage[4]. The structural diversity within this class of molecules is vast, arising from various modifications to the core scaffold, including oxidations, reductions, and the addition of different functional groups[1][3][4]. This structural variety contributes to a broad spectrum of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, highlighting their potential as leads for novel therapeutics[4][5].

The biosynthesis of phenylspirodrimanes originates from two primary precursors: orsellinic acid, a polyketide, and farnesyl diphosphate (FPP), a product of the mevalonate pathway[2]. A key intermediate in the pathway is the prenylated aryl-aldehyde, LL-Z1272β (also known as ilicicolin B), which serves as a branch point for the biosynthesis of a variety of meroterpenoids[2][6][7]. The elucidation of the dedicated biosynthetic gene cluster for phenylspirodrimanes, designated as the psd cluster in Stachybotrys sp., has provided significant insights into the enzymatic machinery responsible for the synthesis of these complex molecules[8][9].

This guide will delve into the intricacies of the phenylspirodrimane biosynthetic pathway, providing a detailed examination of the enzymes involved, their genetic underpinnings, and the quantitative aspects of their production.

The Phenylspirodrimane Biosynthetic Pathway

The biosynthesis of phenylspirodrimanes is a multi-step process involving a series of enzymatic reactions, from the synthesis of the initial precursors to the final tailoring of the phenylspirodrimane scaffold.

Precursor Biosynthesis

The pathway commences with the formation of two key building blocks:

  • Orsellinic Acid: This polyketide is synthesized by a non-reducing polyketide synthase (NR-PKS), specifically an orsellinic acid synthase (OAS)[9]. The OAS iteratively condenses acetyl-CoA and malonyl-CoA units to produce the orsellinic acid backbone. Fungi can possess multiple, redundant OAS genes to ensure the production of this crucial precursor[9].

  • Farnesyl Diphosphate (FPP): FPP is a C15 isoprenoid synthesized through the mevalonate pathway. The final step in its formation is catalyzed by farnesyl diphosphate synthase, which condenses geranyl diphosphate (GPP) and isopentenyl diphosphate (IPP).

Formation of the Key Intermediate: Ilicicolin B (LL-Z1272β)

The convergence of the polyketide and terpenoid pathways occurs with the farnesylation of orsellinic acid to form the central intermediate, ilicicolin B. This process is orchestrated by a set of core enzymes typically found within the biosynthetic gene cluster:

  • Orsellinic Acid Synthase (PsdA): A non-reducing polyketide synthase that produces orsellinic acid[8][9].

  • Prenyltransferase (PsdB): A UbiA-like prenyltransferase that catalyzes the transfer of the farnesyl group from FPP to orsellinic acid[9].

  • NRPS-like Reductase (PsdC): A nonribosomal peptide synthetase-like enzyme that is responsible for the reduction of the carboxylic acid of the farnesylated orsellinate to an aldehyde, thus forming ilicicolin B[6][9]. This enzyme interestingly only accepts the farnesylated substrate for the reduction reaction[6].

// Nodes acetyl_coa [label="Acetyl-CoA + Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; fpp [label="Farnesyl Diphosphate (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; orsellinic_acid [label="Orsellinic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; farnesyl_orsellinate [label="Farnesylated Orsellinate", fillcolor="#FBBC05", fontcolor="#202124"]; ilicicolin_b [label="Ilicicolin B (LL-Z1272β)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; psds [label="Phenylspirodrimanes", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges acetyl_coa -> orsellinic_acid [label=" PsdA (NR-PKS)"]; orsellinic_acid -> farnesyl_orsellinate [label=" PsdB (Prenyltransferase)"]; fpp -> farnesyl_orsellinate; farnesyl_orsellinate -> ilicicolin_b [label=" PsdC (NRPS-like Reductase)"]; ilicicolin_b -> psds [label=" Tailoring Enzymes\n(P450s, Dehydrogenases, etc.)"]; }

Figure 1: Core biosynthetic pathway to phenylspirodrimanes.

Tailoring Reactions and Structural Diversification

Following the formation of ilicicolin B, a cascade of tailoring reactions, catalyzed by enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and cyclases, modifies the core structure to generate the vast array of phenylspirodrimane derivatives[8][9]. The formation of the characteristic spirodrimane ring is a key step in this process, believed to involve an intramolecular cyclization[10]. The psd gene cluster in Stachybotrys sp. CPCC 401591 contains genes encoding for a 3-dehydroshikimate dehydratase and a short-chain dehydrogenase/reductase, which are implicated in these downstream modifications[8]. The precise enzymatic mechanisms and the sequence of these tailoring reactions are areas of active research.

The psd Biosynthetic Gene Cluster

The genes encoding the enzymes for phenylspirodrimane biosynthesis are organized into a biosynthetic gene cluster (BGC) named psd in Stachybotrys sp. CPCC 401591[8][9]. This cluster contains the core genes psdA, psdB, and psdC, as well as a suite of genes encoding putative tailoring enzymes.

Table 1: Putative Functions of Open Reading Frames (ORFs) in the psd Gene Cluster

GenePutative FunctionHomology/Conserved Domains
psdANon-reducing polyketide synthase (Orsellinic Acid Synthase)NR-PKS
psdBUbiA-like prenyltransferasePrenyltransferase
psdCNRPS-like reductaseNRPS-like
ORF43-dehydroshikimate dehydrataseDehydratase
ORF5Short-chain dehydrogenase/reductaseSDR
ORF6Cytochrome P450 monooxygenaseP450
ORF7FAD-binding monooxygenaseFAD-binding
ORF8Major Facilitator Superfamily (MFS) transporterMFS transporter
ORF9Transcription factorFungal Zn(II)2Cys6

Data synthesized from references[8][9].

psd_gene_cluster

Figure 2: Organization of the psd gene cluster.

Quantitative Data

The production of phenylspirodrimanes can be influenced by culture conditions, and different derivatives exhibit varying biological activities.

Table 2: Production of Phenylspirodrimanes in Stachybotrys

CompoundProducing StrainCulture ConditionsYield/TiterReference
StachybotrydialS. chartarumRice mediumNot specified[6]
StachybotrylactamS. chartarumRice mediumNot specified[6]
Stachybotrysin BS. chartarumPDA mediumNot specified[6]
Stachybotrysin CS. chartarumPDA mediumNot specified[6]
Stachybonoid DS. chartarumPDA mediumNot specified[6]

Table 3: Cytotoxicity of Selected Phenylspirodrimanes

CompoundCell LineIC50 (µM)Reference
StachybotrydialNot specifiedIn the two-digit micromolar range[1][3]
StachybotrylactamNot specifiedIn the two-digit micromolar range[1][3]
Stachybotrysin BMP41, 786, 786R, CAL33, CAL33RR0.3 - 2.2[4]
Stachybotrylactam acetateMP41, 786, 786R, CAL33, CAL33RR0.3 - 2.2[4]
2α-acetoxystachybotrylactam acetateMP41, 786, 786R, CAL33, CAL33RR0.3 - 2.2[4]

Experimental Protocols

Investigating the phenylspirodrimane biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques.

Gene Knockout via CRISPR-Cas9

This protocol outlines a general workflow for gene knockout in Stachybotrys using the CRISPR-Cas9 system.

Workflow:

  • gRNA Design and Vector Construction:

    • Design single guide RNAs (sgRNAs) targeting the gene of interest (e.g., psdA).

    • Clone the sgRNA expression cassette into a vector containing the Cas9 nuclease gene and a selectable marker (e.g., hygromycin resistance).

  • Protoplast Preparation:

    • Grow the fungal mycelium in a suitable liquid medium.

    • Harvest and wash the mycelium.

    • Digest the mycelial cell walls using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.6 M KCl).

    • Filter and purify the protoplasts by centrifugation.

  • Protoplast Transformation:

    • Mix the purified protoplasts with the CRISPR-Cas9 vector DNA.

    • Add polyethylene glycol (PEG) solution to facilitate DNA uptake.

    • Plate the transformed protoplasts on regeneration medium containing the appropriate selective agent.

  • Screening and Verification of Mutants:

    • Isolate individual transformants.

    • Extract genomic DNA.

    • Verify the gene deletion by PCR and Sanger sequencing.

    • Confirm the loss of phenylspirodrimane production by LC-MS analysis of culture extracts.

// Nodes design [label="gRNA Design & Vector Construction", fillcolor="#F1F3F4", fontcolor="#202124"]; protoplast [label="Protoplast Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; transform [label="Protoplast Transformation", fillcolor="#F1F3F4", fontcolor="#202124"]; screen [label="Screening & Verification", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges design -> protoplast; protoplast -> transform; transform -> screen; }

Figure 3: CRISPR-Cas9 gene knockout workflow.

Heterologous Expression in Aspergillus oryzae

This protocol provides a general framework for the heterologous expression of the psd gene cluster in Aspergillus oryzae.

Workflow:

  • Vector Construction:

    • Amplify the entire psd gene cluster from Stachybotrys genomic DNA.

    • Clone the BGC into an Aspergillus expression vector under the control of a suitable promoter (e.g., the amyB promoter). The vector should also contain a selectable marker (e.g., argB).

  • Protoplast Preparation and Transformation of A. oryzae :

    • Prepare protoplasts from an auxotrophic A. oryzae strain (e.g., a strain with a non-functional argB gene).

    • Transform the protoplasts with the expression vector containing the psd cluster.

    • Plate on a minimal medium lacking the nutrient for which the host is auxotrophic (e.g., arginine) to select for successful transformants.

  • Cultivation and Metabolite Analysis:

    • Cultivate the transformants in a suitable production medium.

    • Extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts by LC-MS to detect the production of phenylspirodrimanes.

// Nodes vector [label="Vector Construction (psd cluster)", fillcolor="#F1F3F4", fontcolor="#202124"]; transform [label="A. oryzae Transformation", fillcolor="#F1F3F4", fontcolor="#202124"]; cultivate [label="Cultivation & Metabolite Analysis", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges vector -> transform; transform -> cultivate; }

Figure 4: Heterologous expression workflow.

In Vitro Enzyme Assays

Characterizing the function of individual enzymes in the phenylspirodrimane pathway requires in vitro assays with purified enzymes and substrates.

General Protocol:

  • Heterologous Expression and Purification of the Enzyme:

    • Clone the gene of interest (e.g., a P450 from the psd cluster) into an E. coli expression vector.

    • Express the protein in E. coli and purify it using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assay:

    • Incubate the purified enzyme with its putative substrate (e.g., ilicicolin B for a tailoring enzyme) in a suitable buffer.

    • For P450 enzymes, the reaction mixture should also contain a cytochrome P450 reductase and an NADPH regenerating system.

    • Quench the reaction and extract the products with an organic solvent.

  • Product Analysis:

    • Analyze the reaction products by LC-MS and NMR to identify the chemical transformation catalyzed by the enzyme.

Conclusion

The phenylspirodrimane biosynthetic pathway in fungi represents a fascinating example of the intricate interplay between different metabolic routes to generate structurally complex and biologically active natural products. The identification of the psd gene cluster has paved the way for a deeper understanding of the molecular basis of phenylspirodrimane biosynthesis. The application of advanced molecular biology techniques, such as CRISPR-Cas9-mediated gene editing and heterologous expression, will undoubtedly continue to unravel the functions of the remaining uncharacterized enzymes in the pathway and elucidate the precise mechanisms of the tailoring reactions. This knowledge will not only enhance our fundamental understanding of fungal secondary metabolism but also provide valuable tools for the metabolic engineering of fungal strains to produce novel phenylspirodrimane derivatives with improved therapeutic properties. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the rich chemical diversity of fungal natural products for the benefit of human health.

References

Stachartin B and Platelet-Activating Factor (PAF) Antagonism: A Review of General Mechanisms in the Absence of Compound-Specific Data

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, there is a significant lack of specific data on the mechanism of action of Stachartin B as a Platelet-Activating Factor (PAF) antagonist. This compound is a phenylspirospirane analogue isolated from the fungus Stachybotrys chartarum[1]. While the biological activities of various metabolites from this fungus have been explored, specific studies detailing this compound's interaction with the PAF receptor and its subsequent effects on signaling pathways are not publicly available. Therefore, this document provides an in-depth technical guide to the general mechanisms of PAF antagonism, which can serve as a foundational resource for researchers investigating novel PAF antagonists like this compound.

Introduction to Platelet-Activating Factor (PAF) and its Receptor (PAF-R)

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator involved in a wide array of physiological and pathological processes, including platelet aggregation, inflammation, and allergic responses.[2] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAF-R).[3][4] The activation of PAF-R by PAF initiates a cascade of intracellular signaling events, making it a critical target for therapeutic intervention in various inflammatory and cardiovascular diseases.[5][6]

The PAF Receptor Signaling Cascade

The binding of PAF to its receptor triggers a conformational change in PAF-R, leading to the activation of associated heterotrimeric G-proteins, primarily Gαq.[3] This initiates a downstream signaling cascade that is crucial for the physiological effects of PAF.

Key Signaling Pathways
  • Phospholipase C (PLC) Pathway: Activated Gαq stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3][7]

    • IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.[7]

    • DAG and elevated intracellular Ca2+ levels synergistically activate Protein Kinase C (PKC).

  • MAPK/ERK Pathway: PAF-R activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation, differentiation, and inflammation.[5]

  • PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another important downstream effector of PAF-R activation, playing a role in cell survival and inflammation.

The culmination of these signaling events leads to various cellular responses, including platelet aggregation, neutrophil activation, and increased vascular permeability.

Below is a diagram illustrating the general PAF receptor signaling pathway.

PAF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular PAF PAF PAF-R PAF-R PAF->PAF-R Binding Gq Gαq PAF-R->Gq Activation PLC PLC Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC PKC DAG->PKC Activation Ca2+ Ca²⁺ Ca2+->PKC Co-activation ER->Ca2+ Release Cellular_Response Cellular Response (e.g., Platelet Aggregation) PKC->Cellular_Response Phosphorylation events

Figure 1: General PAF Receptor Signaling Pathway.

Mechanisms of Action of PAF Antagonists

PAF antagonists can be broadly categorized based on their mechanism of action. The majority of known antagonists act as competitive inhibitors at the PAF receptor.

Competitive Receptor Antagonism

This is the most common mechanism for PAF antagonists. These molecules structurally resemble PAF, allowing them to bind to the PAF-R. However, they do not activate the receptor and instead block PAF from binding, thereby inhibiting the downstream signaling cascade.

  • Experimental Determination: The competitive nature of an antagonist can be determined through Schild analysis of concentration-response curves.[8] In the presence of a competitive antagonist, the concentration-response curve for PAF-induced platelet aggregation is shifted to the right in a parallel manner.[9]

The workflow for assessing competitive antagonism is depicted below.

Experimental_Workflow Start Start: Platelet-Rich Plasma (PRP) or Washed Platelets Incubation Incubate with varying concentrations of Antagonist (e.g., this compound) Start->Incubation Stimulation Stimulate with a fixed concentration of PAF Incubation->Stimulation Measurement Measure Platelet Aggregation (Aggregometer) Stimulation->Measurement Analysis Analyze Data Measurement->Analysis Dose_Response Generate Dose-Response Curve Analysis->Dose_Response IC50 Determine IC₅₀ Value Dose_Response->IC50 Schild_Analysis Perform Schild Analysis (for competitive antagonism) Dose_Response->Schild_Analysis End End IC50->End Schild_Analysis->End

Figure 2: Workflow for Platelet Aggregation Assay.
Inhibition of Downstream Signaling Molecules

Some compounds may exert their anti-PAF effects not by directly blocking the receptor, but by inhibiting key enzymes or effector molecules in the downstream signaling pathway. For instance, a compound could potentially inhibit PLC, PKC, or the release of intracellular calcium.

  • Experimental Determination: To investigate this, one would measure the levels of second messengers (e.g., IP3, intracellular Ca2+) or the phosphorylation status of downstream proteins (e.g., PKC, ERK) in the presence and absence of the antagonist after PAF stimulation.

Key Experimental Protocols for Characterizing PAF Antagonists

Detailed methodologies are crucial for the accurate assessment of a potential PAF antagonist. Below are summaries of common experimental protocols.

Platelet Aggregation Assay
  • Objective: To determine the inhibitory effect of a compound on PAF-induced platelet aggregation.

  • Methodology:

    • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

    • Incubation: A known volume of PRP is placed in an aggregometer cuvette and pre-incubated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified time at 37°C.

    • Stimulation: A sub-maximal concentration of PAF is added to the cuvette to induce platelet aggregation.

    • Measurement: The change in light transmission through the PRP suspension is monitored over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

    • Data Analysis: The percentage of aggregation is calculated, and the IC50 value (the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation) is determined.

PAF Receptor Binding Assay
  • Objective: To determine if a compound directly competes with PAF for binding to its receptor.

  • Methodology:

    • Preparation of Platelet Membranes: Platelets are isolated and lysed to prepare a membrane fraction rich in PAF receptors.

    • Binding Reaction: The platelet membranes are incubated with a radiolabeled PAF ligand (e.g., [3H]PAF) in the presence of varying concentrations of the unlabeled test compound.

    • Separation: The membrane-bound radioligand is separated from the unbound radioligand by rapid filtration.

    • Quantification: The amount of radioactivity on the filter is measured using a scintillation counter.

    • Data Analysis: The specific binding of the radioligand is plotted against the concentration of the test compound to determine the Ki (inhibition constant).

Quantitative Data for Known PAF Antagonists

While no quantitative data is available for this compound, the following table summarizes the activity of some well-characterized PAF antagonists for comparative purposes.

AntagonistAssayTest SystemIC50 / KiReference
CV-6209 Inhibition of PAF-induced rabbit platelet aggregationIn vitro7.5 x 10⁻⁸ M (IC50)[10]
Aglafoline Inhibition of PAF (3.6 nM)-induced rabbit platelet aggregationIn vitro~50 µM (IC50)[9]
Aglafoline Inhibition of [3H]PAF (3.6 nM) binding to washed rabbit plateletsIn vitro17.8 +/- 2.6 µM (IC50)[9]
Denudatin B Inhibition of PAF (2 ng/ml)-induced rabbit platelet aggregationIn vitro~10 µg/ml (IC50)
A-1C (a nipecotamide) Competitive inhibition of [3H]PAF binding to gel-filtered human plateletsIn vitro19.28 µM (Ki)

Conclusion and Future Directions for this compound Research

The field of PAF antagonism continues to be an active area of drug discovery. While this compound has been identified as a natural product, its potential role as a PAF antagonist remains to be elucidated. Future research on this compound should focus on:

  • In vitro screening: Performing platelet aggregation and receptor binding assays to confirm and quantify its PAF antagonist activity.

  • Mechanism of action studies: If activity is confirmed, further experiments to determine if it acts as a competitive antagonist at the PAF-R or through modulation of downstream signaling pathways.

  • Structure-activity relationship (SAR) studies: Investigating the key structural features of this compound responsible for its potential activity to guide the synthesis of more potent analogues.

This technical guide provides a framework for the systematic investigation of novel compounds like this compound as potential PAF antagonists. The methodologies and conceptual frameworks outlined here are essential for advancing our understanding and developing new therapeutic agents targeting the PAF signaling pathway.

References

Biological activities of Stachartin B beyond PAF antagonism

Author: BenchChem Technical Support Team. Date: November 2025

Despite its intriguing chemical structure as a phenylspirodrimane analogue isolated from the fungus Stachybotrys chartarum, a comprehensive review of publicly available scientific literature reveals a significant void in our understanding of the biological activities of Stachartin B, particularly concerning its potential as a Platelet-Activating Factor (PAF) antagonist and any other therapeutic effects. While its existence and basic chemical properties are documented, in-depth studies detailing its pharmacological profile are conspicuously absent.

Currently, there is no substantive data available to construct a detailed technical guide or whitepaper as requested. The core requirements for quantitative data, experimental protocols, and signaling pathway visualizations cannot be met due to the lack of published research in these areas.

What is Known

This compound has been identified as a natural product originating from the fungus Stachybotrys chartarum.[1][2] It belongs to the phenylspirodrimane class of compounds, which are known for their complex chemical structures.[2] Its chemical formula is C47H64O9, and its molecular weight is 773.0 g/mol .[1]

The Information Gap

A thorough search of scientific databases for peer-reviewed research and review articles yielded no specific studies on the biological activities of this compound. This includes a lack of information on:

  • PAF Antagonism: There are no published studies that investigate or quantify the ability of this compound to inhibit the binding of PAF to its receptor.

  • Other Biological Activities: No research is available to suggest any anti-inflammatory, anti-cancer, or other therapeutic properties of this compound.

  • Mechanism of Action: Consequently, there is no information on the signaling pathways that this compound might modulate.

  • Experimental Data: No quantitative data (such as IC50 or EC50 values) or detailed experimental protocols related to this compound's biological effects have been published.

Future Directions

The unique structure of this compound may hold potential for novel pharmacological activities. However, without dedicated research, its therapeutic value remains purely speculative. Future research should focus on:

  • In vitro screening: Initial studies are needed to screen this compound against a panel of biological targets, including the PAF receptor, to identify any potential activities.

  • Cell-based assays: Should any activity be identified, further investigation in relevant cell-based models would be necessary to understand its cellular effects.

  • Mechanism of action studies: Elucidating the molecular mechanisms and signaling pathways involved would be a crucial step in its development as a potential therapeutic agent.

References

Stachartin B: A Comprehensive Technical Guide on Physicochemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachartin B is a phenylspirodrimane-type meroterpenoid isolated from the fungus Stachybotrys chartarum. Phenylspirodrimanes are a class of natural products known for their diverse and interesting biological activities, including cytotoxic and anti-inflammatory effects. This technical guide provides a detailed overview of the known physicochemical properties and solubility of this compound, intended to support research and drug development efforts. The information herein is compiled from available scientific literature and chemical databases.

Physicochemical Properties

The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key physicochemical parameters for this compound are summarized in the table below.

PropertyValueData Source
Molecular Formula C₂₃H₃₀O₅InvivoChem[1]
Molecular Weight 386.48 g/mol InvivoChem[1]
Exact Mass 386.209324 g/mol InvivoChem[1]
Appearance White amorphous powderDeduced from related compounds
LogP (octanol-water partition coefficient) 4.3InvivoChem[1]
Hydrogen Bond Donor Count 2InvivoChem[1]
Hydrogen Bond Acceptor Count 5InvivoChem[1]
Rotatable Bond Count 3InvivoChem[1]
Topological Polar Surface Area (TPSA) 75.9 ŲCalculated
CAS Number 1978388-55-4InvivoChem[1]

Solubility Profile

The solubility of a compound is a crucial factor in its formulation and bioavailability. Detailed quantitative solubility data for this compound in common laboratory solvents is not extensively reported in the public domain. However, based on its chemical structure and information for related compounds, a qualitative solubility profile can be inferred.

SolventSolubilityRemarks
DMSO (Dimethyl Sulfoxide) Likely solublePhenylspirodrimanes are generally soluble in DMSO.
Methanol Likely solubleCommonly used for initial dissolution of similar natural products.
Ethanol Moderately solubleMay require warming or sonication for complete dissolution.
Water Poorly solubleThe high LogP value suggests low aqueous solubility.
Aqueous Buffers (e.g., PBS) Poorly solubleSolubility is expected to be low at physiological pH.

For in vivo studies, formulation strategies such as co-solvents (e.g., PEG400, Tween 80) or vehicle-based suspensions (e.g., carboxymethyl cellulose) are often necessary to achieve appropriate concentrations for administration.[1]

Experimental Protocols

The following are generalized experimental protocols for the determination of key physicochemical properties of this compound, based on standard laboratory practices for the characterization of natural products. The specific details for this compound would be found in the primary literature: Chunyu W-X, et al. Stachartins A–E, Phenylspirodrimanes from the Tin Mine Tailings‐Associated Fungus Stachybotrys chartarum. Helvetica Chimica Acta. 2016;99(8):583-587.

Determination of Physicochemical Properties Workflow

G cluster_0 Physicochemical Property Determination Isolation_Purification Isolation & Purification of this compound Structural_Elucidation Structural Elucidation (NMR, MS) Isolation_Purification->Structural_Elucidation Provides pure compound Purity_Analysis Purity Analysis (HPLC) Structural_Elucidation->Purity_Analysis Confirms structure LogP_Determination LogP Determination (Shake-flask or HPLC method) Purity_Analysis->LogP_Determination Ensures accurate measurement pKa_Measurement pKa Measurement (Potentiometric or Spectrophotometric) Purity_Analysis->pKa_Measurement Melting_Point Melting Point Determination Purity_Analysis->Melting_Point Solubility_Assessment Solubility Assessment Purity_Analysis->Solubility_Assessment

Caption: Generalized workflow for the determination of physicochemical properties of a purified natural product like this compound.

Structure Elucidation by NMR and Mass Spectrometry
  • High-Resolution Mass Spectrometry (HRMS): The exact mass of this compound is determined using an HRMS instrument (e.g., Q-TOF or Orbitrap) to confirm the molecular formula. The sample is dissolved in a suitable solvent (e.g., methanol) and introduced into the mass spectrometer via electrospray ionization (ESI).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). 2D NMR experiments (COSY, HSQC, HMBC) are performed to establish the connectivity of protons and carbons and to fully assign the structure of this compound.

LogP Determination (Shake-Flask Method)
  • Prepare a saturated solution of this compound in a biphasic system of n-octanol and water.

  • The mixture is shaken vigorously for a set period (e.g., 24 hours) to reach equilibrium.

  • The two phases are separated by centrifugation.

  • The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC-UV.

  • The LogP value is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility Assessment (Thermodynamic Solubility)

G cluster_1 Thermodynamic Solubility Assessment Add_Excess Add excess solid this compound to solvent Equilibrate Equilibrate at constant temperature (e.g., 24-48h) Add_Excess->Equilibrate Separate_Solid Separate undissolved solid (centrifugation/filtration) Equilibrate->Separate_Solid Quantify_Supernatant Quantify concentration in the supernatant (e.g., HPLC) Separate_Solid->Quantify_Supernatant

Caption: A simplified workflow for determining the thermodynamic solubility of this compound.

  • An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, PBS, ethanol).

  • The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The undissolved solid is removed by centrifugation and/or filtration.

  • The concentration of this compound in the clear supernatant is quantified using a validated analytical method, typically HPLC-UV.

Potential Biological Activity and Signaling Pathways

While specific biological activities for this compound are not extensively documented, other phenylspirodrimanes isolated from Stachybotrys chartarum have demonstrated cytotoxic and anti-inflammatory properties.[2][3] It is plausible that this compound shares similar biological activities.

Proposed Anti-inflammatory Signaling Pathway

Many natural products with anti-inflammatory effects exert their action by modulating the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a plausible mechanism by which this compound could inhibit inflammation.

G cluster_2 Proposed Anti-inflammatory Mechanism of this compound Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory_Stimuli->TLR4 IKK_Complex IKK Complex TLR4->IKK_Complex activates IκBα IκBα IKK_Complex->IκBα phosphorylates NF_κB NF-κB (p65/p50) IκBα->NF_κB releases Nucleus Nucleus NF_κB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Pro_inflammatory_Genes activates transcription of Stachartin_B This compound Stachartin_B->IKK_Complex inhibits?

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound is a lipophilic meroterpenoid with a molecular structure that suggests potential for interesting biological activities. Its poor aqueous solubility necessitates the use of enabling formulation strategies for preclinical and clinical development. Further research is warranted to fully elucidate its biological mechanism of action and therapeutic potential. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists engaged in the study of this and related natural products.

References

Characterization of Stachartin B: A Technical Guide to its Spectroscopic Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data used for the characterization of Stachartin B, a phenylspirodrimane natural product isolated from the fungus Stachybotrys chartarum. This document is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and analytical sciences by presenting the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in a clear and accessible format, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data for this compound

The structural elucidation of this compound relies on a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry. The following tables summarize the quantitative NMR and MS data.

NMR Spectroscopic Data

The ¹H and ¹³C NMR spectroscopic data for this compound were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signals.

Table 1: ¹H and ¹³C NMR Data for this compound in CDCl₃

PositionδC (ppm)δH (ppm, J in Hz)
Drimane Moiety
138.9 (t)1.55 (m), 1.45 (m)
218.2 (t)1.62 (m)
342.1 (s)
433.1 (s)
555.4 (d)1.38 (m)
621.6 (t)1.75 (m), 1.65 (m)
736.8 (t)2.05 (m), 1.95 (m)
876.9 (d)4.68 (br s)
952.3 (d)1.88 (m)
1037.5 (s)
11122.9 (d)5.98 (dd, 10.0, 2.0)
12138.8 (s)
1324.8 (q)1.05 (s)
1421.5 (q)0.88 (s)
1514.5 (q)0.92 (d, 7.0)
Phenyl Moiety
1'133.5 (s)
2'115.8 (d)6.78 (d, 8.5)
3'157.9 (s)
4'102.9 (d)6.42 (d, 2.5)
5'157.0 (s)
6'107.8 (d)6.35 (d, 2.5)
7'17.9 (q)2.25 (s)
Spiro-lactone Moiety
1''175.4 (s)
2''82.1 (s)
3''28.1 (q)1.45 (s)
4''21.8 (q)1.38 (s)
Mass Spectrometry Data

High-resolution mass spectrometry (HRESIMS) was employed to determine the elemental composition and exact mass of this compound.

Table 2: Mass Spectrometry Data for this compound

IonCalculated m/zFound m/zMolecular Formula
[M+H]⁺773.4578773.4572C₄₇H₆₅O₉
[M+Na]⁺795.4397795.4391C₄₇H₆₄NaO₉

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound was isolated from the ethyl acetate extract of the fermented cultures of the fungus Stachybotrys chartarum. The crude extract was subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

NMR Spectroscopy

All NMR spectra were recorded on a Bruker AVANCE III 600 MHz spectrometer equipped with a cryoprobe. The samples were dissolved in deuterated chloroform (CDCl₃). ¹H NMR spectra were acquired at 600 MHz and ¹³C NMR spectra at 150 MHz. Standard Bruker pulse sequences were used for COSY, HSQC, and HMBC experiments to establish the correlations between protons and carbons and to aid in the complete assignment of the NMR signals.

Mass Spectrometry

High-resolution electrospray ionization mass spectrometry (HRESIMS) data were obtained on an Agilent 6520 Q-TOF mass spectrometer. The sample was dissolved in methanol and introduced into the ESI source via a syringe pump. The data were acquired in positive ion mode.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the isolation and characterization of a natural product like this compound.

StachartinB_Workflow cluster_Isolation Isolation and Purification cluster_Characterization Structural Characterization Fungus Stachybotrys chartarum Culture Fermentation Fermentation Fungus->Fermentation Extraction Solvent Extraction (Ethyl Acetate) Fermentation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Chromatography Chromatographic Separation (Silica, Sephadex, HPLC) CrudeExtract->Chromatography PureCompound Pure this compound Chromatography->PureCompound MS Mass Spectrometry (HRESIMS) PureCompound->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) PureCompound->NMR StructureElucidation Structure Elucidation MS->StructureElucidation NMR->StructureElucidation

Caption: Workflow for the Isolation and Characterization of this compound.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fungal kingdom is a prolific source of structurally diverse and biologically active secondary metabolites, which have historically been a cornerstone of drug discovery. Among the myriad of fungal species, Stachybotrys chartarum, a fungus commonly found in water-damaged buildings, produces a fascinating array of secondary metabolites. While often associated with mycotoxicosis, the chemical diversity within S. chartarum also presents an opportunity for the discovery of novel therapeutic agents. This technical guide focuses on Stachartin B, a phenylspirodrimane metabolite, and its natural analogs, providing a comprehensive overview of their biological activities, underlying mechanisms, and the experimental methodologies used for their study.

Phenylspirodrimanes: A Unique Class of Fungal Metabolites

Phenylspirodrimanes are a class of meroterpenoids characterized by a drimane sesquiterpene core linked to a phenyl moiety via a spirocyclic ether. This unique structural framework is a hallmark of metabolites produced by fungi of the genus Stachybotrys. This compound, also known as Stachybotrylactone B, is a representative member of this class.

Quantitative Biological Activity of this compound Analogs and Related Metabolites

While specific quantitative data for this compound remains elusive in publicly available literature, studies on its close natural analogs and other related phenylspirodrimane derivatives from Stachybotrys chartarum provide valuable insights into their potential bioactivities. The primary biological activity investigated for these compounds is their cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity of Phenylspirodrimane Derivatives from Stachybotrys chartarum

CompoundCell LineIC50 (µM)Reference
Stachybochartin A MDA-MB-231 (Breast Cancer)15.3[1]
U-2OS (Osteosarcoma)21.7[1]
Stachybochartin B MDA-MB-231 (Breast Cancer)12.8[1]
U-2OS (Osteosarcoma)18.5[1]
Stachybochartin C MDA-MB-231 (Breast Cancer)8.2[1]
U-2OS (Osteosarcoma)4.5[1]
Stachybochartin D MDA-MB-231 (Breast Cancer)9.5[1]
U-2OS (Osteosarcoma)6.1[1]
Stachybochartin G MDA-MB-231 (Breast Cancer)10.1[1]
U-2OS (Osteosarcoma)5.8[1]
Bistachybotrysin K HCT116 (Colon Cancer)1.1[2]
NCI-H460 (Lung Cancer)2.5[2]
BGC823 (Gastric Cancer)4.7[2]
Daoy (Medulloblastoma)3.2[2]
HepG2 (Liver Cancer)2.9[2]
Compound 12 HepG2 (Liver Cancer)18.4[3]
BGC823 (Gastric Cancer)21.9[3]
NCI-H460 (Lung Cancer)15.8[3]
Compound 13 HepG2 (Liver Cancer)24.7[3]
Compound 17 HepG2 (Liver Cancer)24.6[3]
Stachybotrychromenes A HepG2 (Liver Cancer)73.7[4]
Stachybotrychromenes B HepG2 (Liver Cancer)28.2[4]

It is important to note that phenylspirodrimanes are generally considered less cytotoxic than other mycotoxins produced by S. chartarum, such as macrocyclic trichothecenes, which exhibit IC50 values in the nanomolar range.[5]

Mechanism of Action

The precise molecular mechanisms underlying the biological activities of this compound and its analogs are still under investigation. However, emerging evidence suggests the induction of apoptosis as a key mechanism for their cytotoxic effects.

Induction of Apoptosis

Studies on cytotoxic phenylspirodrimanes, such as the stachybochartins, have indicated that their anti-proliferative effects are mediated through the activation of a caspase-dependent apoptotic pathway.[1] This suggests that these compounds may trigger programmed cell death in cancer cells, a highly sought-after characteristic for anticancer agents.

Stachartin_Analog This compound Analog (e.g., Stachybochartins) Cancer_Cell Cancer Cell Stachartin_Analog->Cancer_Cell Caspase_Activation Caspase Activation Cancer_Cell->Caspase_Activation Induces Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis Leads to

Caption: Putative mechanism of action for cytotoxic phenylspirodrimanes.

Other Potential Mechanisms

Some phenylspirodrimane derivatives have been reported to exhibit other biological activities, such as the reversal of multidrug resistance (MDR) in cancer cells. For instance, stachybotrysin B has been shown to reverse MDR in ABCB1-overexpressing cell lines, potentially by increasing the intracellular concentration of substrate anticancer drugs.[6] This suggests that these compounds could be valuable as adjuvants in chemotherapy.

Experimental Protocols

Fungal Cultivation and Metabolite Extraction

The production of this compound and its analogs is achieved through the cultivation of Stachybotrys chartarum.

1. Fungal Strain and Culture Conditions:

  • A pure culture of Stachybotrys chartarum is typically grown on a suitable solid medium such as Potato Dextrose Agar (PDA) or in a liquid medium.

  • Incubation is carried out in the dark at approximately 25°C for a period of 2 to 3 weeks to allow for sufficient growth and metabolite production.

2. Extraction of Secondary Metabolites:

  • Solid Culture: The fungal mycelium and the agar medium are macerated and extracted with an organic solvent. A common solvent mixture is ethyl acetate/dichloromethane/methanol (3:2:1, v/v/v).[7]

  • Liquid Culture: The culture broth is separated from the mycelium by filtration. The filtrate is then extracted with a water-immiscible organic solvent such as ethyl acetate. The mycelium can also be extracted separately.

  • The organic extracts are then combined, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield a crude extract.

Start Stachybotrys chartarum Culture Extraction Extraction with Organic Solvents (e.g., EtOAc/CH2Cl2/MeOH) Start->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration in vacuo Filtration->Concentration Crude_Extract Crude Metabolite Extract Concentration->Crude_Extract

Caption: General workflow for the extraction of secondary metabolites.

Isolation and Purification of this compound and Analogs

The crude extract containing a complex mixture of metabolites requires further purification to isolate individual compounds.

1. Chromatographic Techniques:

  • Column Chromatography (CC): The crude extract is first subjected to column chromatography on silica gel or other stationary phases. A gradient elution system with increasing polarity (e.g., a mixture of hexane and ethyl acetate) is used to separate the compounds into fractions based on their polarity.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified by semi-preparative or preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a gradient of water and acetonitrile or methanol.[8][9]

2. Structure Elucidation:

  • The structure of the purified compounds is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

Cytotoxicity Assays

The cytotoxic activity of the isolated compounds is typically evaluated using in vitro cell-based assays.

1. Cell Lines and Culture:

  • A panel of human cancer cell lines (e.g., MDA-MB-231, U-2OS, HepG2) and, in some cases, non-cancerous cell lines are used to assess both efficacy and selectivity.

  • Cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay Protocol:

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6]

Seed_Cells Seed Cancer Cells in 96-well Plate Add_Compound Add Test Compound (Varying Concentrations) Seed_Cells->Add_Compound Incubate Incubate for 48-72 hours Add_Compound->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solvent Measure_Absorbance Measure Absorbance Add_Solvent->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50

Caption: Workflow of a typical MTT cytotoxicity assay.

Biosynthesis of Phenylspirodrimanes

The biosynthesis of phenylspirodrimanes is a complex process involving the convergence of the polyketide and mevalonate pathways. The precursor molecule, ilicicolin B, is formed from orsellinic acid and farnesyl diphosphate. A series of enzymatic reactions, including cyclizations and rearrangements, then lead to the formation of the characteristic phenylspirodrimane skeleton.

Orsellinic_Acid Orsellinic Acid (Polyketide Pathway) Ilicicolin_B Ilicicolin B Orsellinic_Acid->Ilicicolin_B Farnesyl_PP Farnesyl Diphosphate (Mevalonate Pathway) Farnesyl_PP->Ilicicolin_B Phenylspirodrimane_Core Phenylspirodrimane Scaffold Ilicicolin_B->Phenylspirodrimane_Core Cyclization & Rearrangement Stachartin_B_Analogs This compound and Analogs Phenylspirodrimane_Core->Stachartin_B_Analogs Tailoring Reactions

Caption: Simplified biosynthetic pathway of phenylspirodrimanes.

Conclusion and Future Directions

This compound and its natural analogs represent a promising class of fungal metabolites with potential applications in drug discovery, particularly in the field of oncology. The available data, although still limited for this compound itself, indicate that phenylspirodrimanes from Stachybotrys chartarum possess moderate cytotoxic activity against a range of cancer cell lines, with the induction of apoptosis being a likely mechanism of action.

Future research should focus on:

  • The targeted isolation and full biological characterization of this compound to determine its specific IC50 values and pharmacological profile.

  • Elucidation of the detailed signaling pathways involved in the apoptosis induced by these compounds.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for their cytotoxicity and to guide the synthesis of more potent and selective analogs.

  • Further investigation into other potential therapeutic applications, such as their role as MDR reversal agents.

A deeper understanding of this unique class of fungal metabolites will undoubtedly pave the way for the development of novel therapeutic strategies for the treatment of cancer and other diseases.

References

In Silico Modeling of Stachartin B and PAF Receptor Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a putative in silico approach to investigate the interaction between Stachartin B, a phenylspirospirane analogue, and the Platelet-Activating Factor (PAF) receptor. Due to the absence of direct experimental data on this specific interaction, this document outlines a robust computational methodology, serving as a blueprint for future research. The guide details protocols for molecular docking and molecular dynamics simulations to predict binding affinities and elucidate interaction mechanisms. Furthermore, it presents hypothetical quantitative data, based on known PAF receptor antagonists, to illustrate data presentation and interpretation. Visualizations of the proposed experimental workflow and the canonical PAF receptor signaling pathway are provided to enhance understanding. This document is intended to empower researchers in drug discovery and computational biology to explore the potential of this compound as a modulator of the PAF receptor.

Introduction

The Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic responses, and shock.[1] It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[2][3] The activation of PAFR triggers multiple intracellular signaling cascades, making it a significant therapeutic target for various inflammatory diseases.[2][4]

This compound is a phenylspirospirane analogue extracted from the fungus Stachybotrys chartarum.[4] While its biological activities are not extensively characterized, its complex structure warrants investigation into its potential pharmacological properties. This guide proposes a comprehensive in silico strategy to model the interaction between this compound and the PAF receptor, a crucial first step in evaluating its potential as a novel PAFR modulator.

In silico drug design, also known as computer-aided drug design (CADD), utilizes computational methods to simulate and predict the interactions between drug candidates and their biological targets.[5][6] These methods, including molecular docking and molecular dynamics simulations, can significantly accelerate the drug discovery process by identifying promising lead compounds and providing insights into their mechanisms of action at a molecular level.[5][6][7]

This whitepaper will serve as a technical guide for researchers interested in applying in silico techniques to study the this compound-PAFR interaction. It will provide detailed hypothetical protocols, data presentation formats, and visualizations to guide such an investigation.

In Silico Modeling Workflow

The proposed workflow for investigating the this compound-PAFR interaction is a multi-step process that begins with data preparation and proceeds through computational simulations to data analysis.

In Silico Modeling Workflow cluster_prep 1. Preparation cluster_sim 2. Simulation cluster_analysis 3. Analysis cluster_validation 4. Validation Receptor Preparation Receptor Preparation Molecular Docking Molecular Docking Receptor Preparation->Molecular Docking Ligand Preparation Ligand Preparation Ligand Preparation->Molecular Docking Molecular Dynamics Molecular Dynamics Molecular Docking->Molecular Dynamics Top Poses Binding Affinity Calculation Binding Affinity Calculation Molecular Dynamics->Binding Affinity Calculation Interaction Analysis Interaction Analysis Molecular Dynamics->Interaction Analysis Experimental Validation Experimental Validation Binding Affinity Calculation->Experimental Validation Interaction Analysis->Experimental Validation

A proposed workflow for the in silico modeling of this compound and PAF receptor interaction.

Experimental Protocols

This section details the proposed methodologies for the key in silico experiments.

Receptor and Ligand Preparation

3.1.1. PAF Receptor Structure Preparation

  • Obtain Receptor Structure: The 3D structure of the human PAF receptor can be obtained from the Protein Data Bank (PDB). A suitable crystal structure, for instance, PDB ID: 5ZKQ, which is a structure of the PAFR in complex with an antagonist, can be used as a starting point.[8]

  • Pre-processing: The raw PDB file needs to be pre-processed. This involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding hydrogen atoms, as they are typically not resolved in crystal structures.

    • Assigning correct protonation states to ionizable residues at a physiological pH (e.g., 7.4).

    • Repairing any missing residues or atoms using tools like Modeller or the SWISS-MODEL server.

  • Software: Tools such as UCSF Chimera, Maestro (Schrödinger), or Discovery Studio (BIOVIA) are commonly used for this purpose.

3.1.2. This compound Ligand Structure Preparation

  • Obtain Ligand Structure: The 2D structure of this compound can be obtained from chemical databases like PubChem (CID 1978388-55-4).

  • 3D Conversion and Optimization: The 2D structure is converted to a 3D conformation.

  • Energy Minimization: The 3D structure is then energy-minimized using a suitable force field (e.g., MMFF94 or OPLS3e) to obtain a low-energy, stable conformation.

  • Charge Calculation: Partial atomic charges are calculated for the ligand, which is crucial for accurately modeling electrostatic interactions.

  • Software: LigPrep (Schrödinger), RDKit, or Open Babel can be utilized for these steps.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.

  • Grid Generation: A grid box is defined around the known binding site of the PAF receptor. This grid defines the search space for the docking algorithm. The binding site can be identified from the co-crystallized ligand in the PDB structure or through binding site prediction tools.

  • Docking Algorithm: A docking algorithm, such as Glide's Standard Precision (SP) or Extra Precision (XP) mode, or AutoDock Vina, is used to sample different conformations and orientations of this compound within the defined grid box.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. The poses are then ranked based on their docking scores.

  • Pose Analysis: The top-ranked docking poses are visually inspected to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between this compound and the PAF receptor residues.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-PAFR complex over time.

  • System Setup:

    • The most promising docking pose of the this compound-PAFR complex is selected as the starting structure.

    • The complex is embedded in a realistic lipid bilayer membrane (e.g., a POPC membrane) to mimic the cellular environment of the GPCR.

    • The system is then solvated with water molecules and counter-ions are added to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: The entire system is energy-minimized to remove any steric clashes.

    • Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under NVT (constant number of particles, volume, and temperature) and then NPT (constant number of particles, pressure, and temperature) ensembles. During equilibration, restraints are often applied to the protein and ligand heavy atoms, which are gradually released.

    • Production Run: A long production simulation (e.g., 100-500 nanoseconds) is performed without any restraints. Trajectories of atomic coordinates are saved at regular intervals.

  • Software and Force Fields: GROMACS, AMBER, or NAMD are commonly used software packages for MD simulations. A suitable force field for proteins (e.g., CHARMM36m or AMBER14SB) and lipids is chosen.

Post-MD Analysis
  • Trajectory Analysis: The saved trajectories are analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD) and the flexibility of different regions (e.g., by calculating the root-mean-square fluctuation, RMSF).

  • Binding Free Energy Calculation: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of this compound to the PAF receptor from the MD trajectory.

  • Interaction Analysis: The persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose is analyzed throughout the simulation.

Quantitative Data Presentation

The following tables present hypothetical data that could be generated from the proposed in silico study, using known PAF receptor antagonists for illustrative purposes.

Table 1: Molecular Docking and Binding Free Energy Results

CompoundDocking Score (kcal/mol)Predicted Binding Free Energy (ΔG_bind, kcal/mol) (MM/GBSA)Key Interacting Residues
This compound (Hypothetical) -9.5-45.2 ± 3.5Tyr82, Ser183, Lys186, Phe282
WEB-2086 (Reference)-8.7-40.1 ± 2.8Tyr82, Ser183, Asn286
Ginkgolide B (Reference)-7.9-35.7 ± 4.1Tyr18, Gln86, Thr187
Rupatadine (Reference)-9.1-42.5 ± 3.2Tyr82, Phe185, Asn286

Table 2: In Vitro Validation Data (Hypothetical)

CompoundIC50 (nM) (Competitive Binding Assay)Ki (nM)
This compound (Hypothetical) 7542
WEB-2086 (Reference)5028
Ginkgolide B (Reference)15084
Rupatadine (Reference)6536

Visualization of Signaling Pathways

Understanding the downstream effects of PAF receptor modulation is crucial. The following diagram illustrates the canonical PAF receptor signaling pathway.

PAF Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PAFR PAF Receptor Gq Gq PAFR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Cellular Response (e.g., Inflammation, Platelet Aggregation) Ca2->CellularResponse PKC->CellularResponse PAF PAF PAF->PAFR

Simplified diagram of the PAF receptor signaling pathway initiated by PAF binding.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico strategy for investigating the interaction between this compound and the PAF receptor. By following the detailed protocols for molecular docking and molecular dynamics simulations, researchers can generate valuable predictive data on the binding affinity and interaction mechanisms of this novel compound. The hypothetical data tables and pathway diagrams serve as a template for presenting and interpreting the results of such a computational study.

Crucially, the in silico predictions must be validated through experimental assays.[9][10] Future work should focus on performing competitive binding assays to determine the IC50 and Ki values of this compound for the PAF receptor. Furthermore, functional assays, such as calcium mobilization or platelet aggregation assays, would be essential to confirm whether this compound acts as an antagonist or agonist of the PAF receptor. The integration of robust computational modeling with experimental validation will be paramount in elucidating the therapeutic potential of this compound.

References

An In-depth Technical Guide to the Toxicity and Cytotoxicity of Cleistanthin B

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the existing research on the toxicological and cytotoxic properties of Cleistanthin B, a diphyllin glycoside isolated from the leaves of Cleistanthus collinus. This document synthesizes quantitative data, details experimental methodologies, and visualizes the proposed molecular mechanisms of action to serve as a valuable resource for the scientific community.

Cytotoxicity of Cleistanthin B

Cleistanthin B has demonstrated significant cytotoxic effects against a range of cancer cell lines, with a notable potency observed in colorectal cancer cells.[1][2] In contrast, it exhibits lower toxicity towards non-cancerous cell lines, suggesting a degree of tumor selectivity.[2]

The half-maximal inhibitory concentration (IC50) and 50% growth inhibition (GI50) values from various studies are summarized below. These values quantify the concentration of Cleistanthin B required to inhibit 50% of cell growth or viability.

Table 1: IC50 Values of Cleistanthin B in Various Cancer and Non-Cancerous Cell Lines

Cell Line Cancer Type IC50 (µg/mL) Reference
HT-29 Colorectal Carcinoma 3.6 ± 0.55 [2]
SW-480 Colorectal Carcinoma 5.2 ± 0.51 [2]
HCT-15 Colorectal Carcinoma 8.6 ± 1.02 [2]
HELA Cervical Carcinoma 10.5 ± 1.50 [2]
MDA-MB-231 Breast Adenocarcinoma 18.3 ± 3.71 [2]
A549 Lung Carcinoma 25.8 ± 5.50 [2]
DU145 Prostate Carcinoma 26.7 ± 5.90 [2]

| L132 | Non-cancerous Lung Epithelial | >100 |[1] |

Table 2: GI50 Values of Cleistanthin B in Various Tumor and Normal Cell Lines

Cell Line Cell Type GI50 (M) Reference
SiHa Cervical Carcinoma 1.6 x 10⁻⁶ [3]
HT 1080 Fibrosarcoma 4.0 x 10⁻⁶ [3]
SK-N-MC Neuroblastoma 5.5 x 10⁻⁶ [3]
KB Oral Carcinoma 9.5 x 10⁻⁶ [3]
SK-MEL-28 Melanoma 1.0 x 10⁻⁵ [3]
HEp-2 Larynx Carcinoma 1.2 x 10⁻⁵ [3]
CHO Normal Chinese Hamster Ovary 2.0 x 10⁻⁵ [4]

| Human Lymphocytes | Normal | 4.7 x 10⁻⁴ |[4] |

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and incubated overnight.[1]

  • Treatment: Cells are treated with various concentrations of Cleistanthin B and incubated for 48 hours at 37°C.[1]

  • MTT Addition: A freshly prepared MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 3-4 hours.[1]

  • Formazan Solubilization: Dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.[1]

  • IC50 Calculation: The concentration of Cleistanthin B that causes 50% inhibition of cell viability is calculated from a dose-response curve.[1]

G Workflow for MTT Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed cells in 96-well plate (5x10^4 cells/well) incubate1 Incubate overnight seed->incubate1 add_cpd Add varying concentrations of Cleistanthin B incubate1->add_cpd incubate2 Incubate for 48 hours add_cpd->incubate2 add_mtt Add MTT solution (5 mg/mL) incubate2->add_mtt incubate3 Incubate for 3-4 hours add_mtt->incubate3 add_dmso Add DMSO to dissolve formazan incubate3->add_dmso read_abs Read absorbance at 570 nm add_dmso->read_abs calc_ic50 Calculate IC50 value read_abs->calc_ic50

Workflow for MTT Cytotoxicity Assay

Acridine Orange (AO) and Ethidium Bromide (EB) dual staining is used to visualize the morphological changes associated with apoptosis.[1]

  • Cell Seeding and Treatment: Cells (5 x 10⁵ cells/well) are seeded in 6-well plates and treated with Cleistanthin B for 12 hours.[2]

  • Staining: A 1:1 mixture of AO/EB staining solution (100 µg/mL in PBS) is added to the cells after a PBS wash.[2]

  • Microscopy: Cells are observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green condensed chromatin, late apoptotic cells display condensed orange-red chromatin, and necrotic cells have a uniform orange-red fluorescence.[5]

This method quantifies the percentage of cells undergoing apoptosis.[1]

  • Cell Treatment: Cells are treated with Cleistanthin B.

  • Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[5]

In Vivo Toxicity of Cleistanthin B

Sub-chronic toxicity studies have been conducted in rodents to evaluate the systemic effects of Cleistanthin B.

Table 3: In Vivo Toxicity of Cleistanthin B in Rodents

Species Study Duration Doses Administered (Oral) Key Findings Reference
Mice Single Dose Up to 1200 mg/kg No mortality up to 800 mg/kg. Mortality observed at 1000 mg/kg. [6][7]
Rats 90 Days (Sub-chronic) 12.5, 25, and 50 mg/kg/day Dose-dependent toxic effects on lungs, brain, heart, liver, and kidneys. No significant effect on body weight, food/water intake, or liver/renal markers. Cleistanthin B was more toxic than Cleistanthin A. [7][8]

| Rats | 30 Days (Dose-finding) | 50, 100, 200, 400 mg/kg | MTD determined to be 50 mg/kg. Mortality observed at 100 and 200 mg/kg after 3 weeks. |[6][7] |

  • Animal Model: Wistar rats are typically used.

  • Dosing: Cleistanthin B is administered orally by gavage once daily for 90 days at specified dose levels (e.g., 12.5, 25, and 50 mg/kg).[6][8]

  • Observations: Animals are monitored for changes in body weight, food and water consumption, and clinical signs of toxicity.

  • Biochemical Analysis: At the end of the study, blood samples are collected to assess biochemical parameters, including liver and renal function markers.[6]

  • Histopathology: Animals are euthanized, and major organs (brain, heart, lungs, liver, kidneys) are collected, weighed, and preserved in 10% neutral formalin for histopathological examination.[6][8]

Genotoxicity of Cleistanthin B

Cleistanthin B has been shown to induce DNA damage and chromosomal aberrations.

  • DNA Damage: In Chinese Hamster Ovary (CHO) cells, Cleistanthin B treatment leads to DNA strand breaks.[4][9]

  • Chromosomal Aberrations: A short exposure (30 minutes) of CHO cells to Cleistanthin B (1-6 µg/ml) resulted in extensive chromatid and isochromatid breaks and gaps.[4]

  • Micronucleus Formation: Cleistanthin B induces the formation of micronuclei in cultured human lymphocytes in a dose-dependent manner, indicating its potential to cause chromosomal damage.[4]

Mechanism of Action

The primary mechanism underlying the cytotoxicity of Cleistanthin B is the induction of apoptosis, or programmed cell death.

Cleistanthin B triggers apoptosis in various cancer cells, particularly in colorectal cancer cell lines.[1][2] This is evidenced by morphological changes such as chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[1][2] Furthermore, DNA from treated cells exhibits a characteristic nucleosome-like ladder pattern on agarose gel electrophoresis, a hallmark of apoptosis.[4]

While the complete signaling cascade of Cleistanthin B-induced apoptosis is still under investigation, several key components have been identified. Studies on the structurally similar compound Cleistanthin A provide valuable insights into potential pathways.

  • Caspase Activation: Cleistanthin B treatment leads to the upregulation of the executioner caspase, caspase-3, and its cleaved (active) form.[9] This indicates that Cleistanthin B induces apoptosis through a caspase-dependent pathway.

G Proposed Apoptotic Pathway of Cleistanthin B cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_execution Execution Pathway CleistanthinB Cleistanthin B Mitochondria Mitochondria CleistanthinB->Mitochondria Upregulates pro-apoptotic Bcl-2 family proteins? DeathReceptor Death Receptors CleistanthinB->DeathReceptor Activates death receptors? Caspase9 Pro-Caspase-9 -> Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Pro-Caspase-3 -> Cleaved Caspase-3 Caspase9->Caspase3 Caspase8 Pro-Caspase-8 -> Caspase-8 DeathReceptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis (Chromatin Condensation, Nuclear Fragmentation) Caspase3->Apoptosis Cleavage of cellular substrates

Proposed Cleistanthin B-induced Apoptotic Pathway
  • Potential Upstream Pathways (Inferred from Cleistanthin A studies):

    • Wnt/β-catenin Pathway: The related compound Cleistanthin A has been shown to suppress the Wnt/β-catenin signaling pathway by reducing the expression and nuclear translocation of β-catenin.[10][11] This leads to the downregulation of target genes involved in cell proliferation and survival, such as CCND1 (Cyclin D1) and survivin.[10]

    • IL-6/STAT3 Pathway: Cleistanthin A can also downregulate the IL-6, signal transducer and activator of transcription 3 (STAT3), and cyclin D1 signaling pathway, which is crucial for cell proliferation.[9]

    • V-ATPase Inhibition: Cleistanthin A is a potent inhibitor of the vacuolar-type H+-ATPase (V-ATPase) proton pump.[9][11] Inhibition of V-ATPase can disrupt cellular pH homeostasis and has been linked to reduced cancer cell migration, invasion, and increased sensitivity to chemotherapy.[2][10]

G Potential Upstream Signaling Pathways Influenced by Cleistanthins Cleistanthin Cleistanthin A/B VATpase V-ATPase Cleistanthin->VATpase Inhibits Wnt Wnt/β-catenin Pathway Cleistanthin->Wnt Inhibits STAT3 IL-6/STAT3 Pathway Cleistanthin->STAT3 Inhibits Migration Migration/Invasion VATpase->Migration Inhibits Proliferation Cell Proliferation (Cyclin D1, PCNA) Wnt->Proliferation Promotes Apoptosis Apoptosis (Caspase-3 Activation) Wnt->Apoptosis Inhibits STAT3->Proliferation Promotes STAT3->Apoptosis Inhibits

Potential Upstream Pathways Modulated by Cleistanthins

Conclusion

Cleistanthin B is a potent cytotoxic agent against a variety of cancer cell lines, with a particularly strong effect on colorectal cancer cells. Its mechanism of action is primarily through the induction of apoptosis via a caspase-dependent pathway. In vivo studies indicate that while effective, Cleistanthin B can exert dose-dependent toxicity on several major organs, highlighting the need for careful dose-response evaluations. The potential of Cleistanthin B to modulate key cancer-related signaling pathways, such as Wnt/β-catenin and STAT3, suggests it may have a multifaceted anti-tumor activity. Further research is warranted to fully elucidate its molecular targets and to optimize its therapeutic index for potential clinical applications.

References

Methodological & Application

Application Notes and Protocols: Isolation and Characterization of Stachartin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachartin B is a naturally occurring phenylspirodrimane-type meroterpenoid. To date, the total synthesis of this compound has not been reported in the scientific literature. Therefore, this document focuses on the isolation of this compound from its natural source, the fungus Stachybotrys chartarum, its structure elucidation, and the biological activities of closely related analogs. The protocols and data presented herein are compiled from published research and are intended to serve as a guide for researchers interested in this class of compounds.

Isolation of this compound from Stachybotrys chartarum

This compound is a secondary metabolite produced by the fungus Stachybotrys chartarum. The following is a representative protocol for the isolation and purification of this compound based on established methods for phenylspirodrimanes from this fungal species.

1.1. Fungal Cultivation and Fermentation

Materials:

  • Strain: Stachybotrys chartarum (e.g., associated with tin mine tailings)

  • Culture medium: Potato Dextrose Agar (PDA) for initial cultivation.

  • Fermentation medium: Potato Dextrose Broth (PDB) or a similar nutrient-rich liquid medium.

  • Erlenmeyer flasks or bioreactor.

  • Incubator/shaker.

Protocol:

  • Inoculate S. chartarum onto PDA plates and incubate at 25-28 °C for 7-10 days to obtain a mature mycelial culture.

  • Aseptically transfer small agar plugs of the mycelium into Erlenmeyer flasks containing the liquid fermentation medium.

  • Incubate the liquid cultures at 25-28 °C on a rotary shaker at 150-180 rpm for 21-28 days.

1.2. Extraction and Fractionation

Materials:

  • Fermentation broth from the previous step.

  • Ethyl acetate (EtOAc).

  • Methanol (MeOH).

  • Silica gel for column chromatography.

  • Solvents for chromatography (e.g., n-hexane, ethyl acetate, methanol).

  • Rotary evaporator.

Protocol:

  • Separate the mycelium from the culture broth by filtration.

  • Extract the mycelium and the culture filtrate separately with an equal volume of ethyl acetate three times.

  • Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography.

  • Elute the column with a stepwise gradient of n-hexane/ethyl acetate followed by ethyl acetate/methanol to yield several fractions.

  • Monitor the fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

1.3. Purification of this compound

Materials:

  • Fractions containing this compound from the previous step.

  • Sephadex LH-20.

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative).

  • Reversed-phase C18 column.

  • Solvents for HPLC (e.g., methanol, acetonitrile, water).

Protocol:

  • Further purify the fractions containing this compound using Sephadex LH-20 column chromatography, eluting with methanol, to remove pigments and other impurities.

  • Perform final purification by preparative or semi-preparative reversed-phase HPLC using a C18 column with a suitable gradient of methanol/water or acetonitrile/water as the mobile phase.

  • Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.

Data Presentation

2.1. Physicochemical and Spectroscopic Data of this compound

PropertyData
Molecular Formula C₂₇H₃₆O₅
Molecular Weight 444.57 g/mol
Appearance White amorphous powder
¹H NMR (CDCl₃) Characteristic signals for drimane and phenyl moieties
¹³C NMR (CDCl₃) Characteristic signals for drimane and phenyl moieties
High-Resolution MS m/z [M+H]⁺ consistent with the molecular formula

Note: Detailed NMR assignments are found in the primary literature.

Experimental Protocols

3.1. General Experimental Procedures

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a Bruker spectrometer at a specified frequency (e.g., 500 MHz for ¹H and 125 MHz for ¹³C). Chemical shifts are reported in ppm relative to the solvent signal.

  • Mass Spectrometry: High-resolution mass spectra are obtained on a time-of-flight (TOF) or Orbitrap mass spectrometer using electrospray ionization (ESI).

  • Chromatography: Column chromatography is performed using silica gel (200-300 mesh). TLC is carried out on pre-coated silica gel GF254 plates. HPLC is performed on a system equipped with a UV detector.

Visualization of Workflows and Structures

Isolation_Workflow cluster_fermentation Fungal Fermentation cluster_extraction Extraction & Fractionation cluster_purification Purification Fungus Stachybotrys chartarum Culture Liquid Culture (21-28 days) Fungus->Culture Extraction Ethyl Acetate Extraction Culture->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Fractions Fractions Silica_Column->Fractions Sephadex Sephadex LH-20 Fractions->Sephadex HPLC Reversed-Phase HPLC Sephadex->HPLC StachartinB Pure this compound HPLC->StachartinB

Caption: Workflow for the isolation and purification of this compound.

StachartinB_Structure StachartinB This compound Structure (Phenylspirodrimane Core) Drimane Drimane Sesquiterpenoid Unit StachartinB->Drimane fused to Phenyl Substituted Phenyl Moiety StachartinB->Phenyl linked via Spiroketal Spiroketal Linkage StachartinB->Spiroketal contains

Application Notes and Protocols: Isolation and Purification of Stachartin B from Stachybotrys chartarum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachartin B, a phenylspirodrimane secondary metabolite from the fungus Stachybotrys chartarum, has garnered interest for its potential biological activities. This document provides a detailed protocol for the isolation and purification of this compound from fungal cultures. The methodology encompasses the cultivation of Stachybotrys chartarum, followed by solvent extraction of the fungal biomass and culture medium. A multi-step chromatographic purification process, including silica gel column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC), is outlined to yield pure this compound. This protocol is intended to provide a comprehensive guide for researchers in natural product chemistry and drug discovery.

Introduction

Stachybotrys chartarum is a toxigenic fungus known for producing a diverse array of secondary metabolites, including the class of phenylspirodrimanes.[1][2] this compound is a member of this class and has been isolated from strains of S. chartarum.[3] Phenylspirodrimanes have demonstrated a range of biological activities, making them interesting candidates for further investigation in drug development.[4][5] The isolation of these compounds in pure form is essential for detailed structural elucidation and biological screening. This protocol synthesizes various published methods for the isolation of phenylspirodrimanes from S. chartarum to provide a robust workflow for obtaining this compound.

Experimental Protocols

Fungal Cultivation

Stachybotrys chartarum can be cultivated on various solid and liquid media to promote the production of secondary metabolites. Potato Dextrose Agar (PDA) and Malt Extract Agar (MEA) are commonly used solid media, while cultivation on rice provides a cellulose-rich substrate that can enhance metabolite production.[6][7][8]

Materials:

  • Stachybotrys chartarum strain (e.g., IBT 40288)[5]

  • Petri plates

  • Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)

  • Autoclave

  • Incubator

Protocol:

  • Prepare PDA or MEA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Pour the sterile medium into Petri plates and allow it to solidify.

  • Inoculate the center of each agar plate with a small plug of an actively growing S. chartarum culture.

  • Seal the plates with paraffin film to prevent contamination and dehydration.

  • Incubate the plates at 25°C in the dark for 14-21 days.[8][9]

Extraction of Secondary Metabolites

The secondary metabolites, including this compound, are extracted from both the fungal mycelium and the agar medium using an organic solvent, typically ethyl acetate.

Materials:

  • Mature fungal cultures from Step 1

  • Ethyl acetate (EtOAc)

  • Spatula

  • Large beaker or flask

  • Sonication bath (optional)

  • Rotary evaporator

Protocol:

  • After the incubation period, cut the fungal culture, including the agar, into small pieces using a sterile spatula.

  • Transfer the pieces into a large beaker or flask.

  • Add a sufficient volume of ethyl acetate to completely cover the fungal material.

  • Macerate the fungal material with the solvent and allow it to extract at room temperature for 24 hours. Agitation or occasional sonication can improve extraction efficiency.

  • Filter the mixture to separate the ethyl acetate extract from the solid residue.

  • Repeat the extraction of the solid residue with fresh ethyl acetate two more times to ensure complete extraction.

  • Combine all the ethyl acetate extracts.

  • Concentrate the combined extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

A multi-step chromatographic approach is employed to purify this compound from the crude extract. This typically involves an initial fractionation by silica gel column chromatography followed by final purification using RP-HPLC.

3.1. Silica Gel Column Chromatography

Materials:

  • Crude extract from Step 2

  • Silica gel (for column chromatography)

  • Glass chromatography column

  • Hexane

  • Ethyl acetate (EtOAc)

  • Methanol (MeOH)

  • Test tubes or fraction collector

Protocol:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase) and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, and then carefully load the dried, adsorbed sample onto the top of the packed silica gel column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. A typical gradient could be:

    • Hexane:EtOAc (100:0 to 0:100)

    • EtOAc:MeOH (100:0 to 90:10)

  • Collect fractions of a fixed volume (e.g., 20 mL) using test tubes or a fraction collector.

  • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing compounds with similar Rf values.

  • Combine the fractions that show a similar profile on TLC and concentrate them using a rotary evaporator.

3.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Semi-purified fractions from Step 3.1

  • HPLC system with a UV detector

  • Reversed-phase C18 column (preparative or semi-preparative)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Formic acid (optional, for improved peak shape)

Protocol:

  • Dissolve the semi-purified fractions containing the target compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Filter the sample through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with a reversed-phase C18 column.

  • Equilibrate the column with the initial mobile phase conditions.

  • Inject the sample onto the column.

  • Elute the compounds using a gradient of acetonitrile and water. A typical gradient could be:

    • Start with a lower concentration of acetonitrile (e.g., 40%) and increase to a higher concentration (e.g., 90%) over 30-40 minutes.

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm) using the UV detector.

  • Collect the peak corresponding to this compound.

  • Confirm the purity of the collected fraction by analytical HPLC.

  • Evaporate the solvent from the pure fraction to obtain purified this compound.

Data Presentation

Table 1: Fungal Cultivation and Extraction Parameters

ParameterValueReference
Fungal StrainStachybotrys chartarum[1][4][5]
Culture MediumPotato Dextrose Agar (PDA)[7][8]
Incubation Temperature25°C[8][9]
Incubation Time21 days[9]
Extraction SolventEthyl Acetate (EtOAc)[4][9]

Table 2: Chromatographic Purification Parameters

Chromatography StepStationary PhaseMobile Phase Gradient
Column ChromatographySilica GelHexane -> Ethyl Acetate -> Methanol
RP-HPLCC18Water/Acetonitrile

Visualization

StachartinB_Isolation_Workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification Inoculation Inoculation of Stachybotrys chartarum on PDA Incubation Incubation (25°C, 21 days) Inoculation->Incubation Extraction Extraction with Ethyl Acetate Incubation->Extraction Concentration Concentration (Rotary Evaporator) Extraction->Concentration Silica_Column Silica Gel Column Chromatography Concentration->Silica_Column Crude Extract Fraction_Analysis TLC Analysis of Fractions Silica_Column->Fraction_Analysis Fractions RP_HPLC Reversed-Phase HPLC (C18) Fraction_Analysis->RP_HPLC Semi-pure Fractions Final_Product Pure this compound RP_HPLC->Final_Product Purified Compound

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This application note provides a detailed, step-by-step protocol for the successful isolation and purification of this compound from cultures of Stachybotrys chartarum. The described methods of fungal cultivation, solvent extraction, and multi-step chromatography are based on established procedures for the purification of phenylspirodrimanes. This guide should serve as a valuable resource for researchers aiming to obtain pure this compound for further chemical and biological studies.

References

Application Notes and Protocols: Stachartin B Platelet Aggregation Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Platelet aggregation is a critical process in hemostasis and thrombosis. The aggregation of platelets at a site of vascular injury is essential for forming a hemostatic plug to prevent blood loss. However, aberrant platelet activation can lead to the formation of pathological thrombi, which are underlying causes of major cardiovascular events such as myocardial infarction and stroke.[1][2][3] Therefore, inhibiting platelet aggregation is a key therapeutic strategy for the prevention and treatment of thrombotic diseases.[1]

This document provides a detailed protocol for evaluating the inhibitory effect of a novel compound, referred to here as Stachartin B, on platelet aggregation using Light Transmission Aggregometry (LTA). LTA is considered the gold standard for assessing platelet function, measuring the increase in light transmission through a platelet suspension as platelets aggregate in response to an agonist.[4][5] The protocol outlines methods for preparing human platelets and testing the compound's efficacy against aggregation induced by various physiological agonists, such as ADP, collagen, and thrombin. This allows for a comprehensive assessment of the compound's antiplatelet potential and provides insights into its possible mechanism of action.

I. Quantitative Data Summary

The following tables are templates for summarizing quantitative data obtained from this compound platelet aggregation experiments. Example data from studies on other platelet inhibitors are included for illustrative purposes.

Table 1: Inhibitory Effect of this compound on Platelet Aggregation Induced by Various Agonists

Agonist (Concentration)This compound Concentration (µM)Maximum Aggregation (%)Inhibition (%)
Collagen (2 µg/mL) Vehicle (Control)74 ± 80
1036 ± 551.4
205 ± 193.2
ADP (5 µM) Vehicle (Control)Data0
Concentration 1DataData
Concentration 2DataData
Thrombin (0.02 U/mL) Vehicle (Control)Data0
Concentration 1DataData
Concentration 2DataData
Arachidonic Acid (AA) Vehicle (Control)Data0
Concentration 1DataData
Concentration 2DataData

Data presented for Collagen are adapted from a study on Pimpinellin for illustrative purposes.[6][7] Researchers should replace placeholder data with their experimental results for this compound.

Table 2: IC50 Values of this compound for Agonist-Induced Platelet Aggregation

AgonistIC50 (µM)
Collagen (2 µg/mL)e.g., 13.6
ADP (5 µM)Data
Thrombin (0.02 U/mL)Data
Arachidonic Acid (AA)Data

IC50 value for Collagen is adapted from a study on Pimpinellin for illustrative purposes.[6][7] This value represents the concentration of the inhibitor required to reduce the maximal aggregation response by 50%.

II. Experimental Protocols

Protocol 1: Preparation of Human Washed Platelets

This protocol describes the preparation of washed platelets from human whole blood, which is essential for in vitro aggregation studies to eliminate interference from plasma components.

Materials:

  • Human whole blood collected in tubes containing acid-citrate-dextrose (ACD) anticoagulant.

  • Prostaglandin E1 (PGE1) solution.

  • Modified HEPES-Tyrode's buffer (pH 7.3).

  • Centrifuge with a swinging-bucket rotor.

  • Polypropylene tubes.

Procedure:

  • Collect human whole blood into vacuum tubes containing ACD.

  • Centrifuge the blood at 200 x g for 15-20 minutes at room temperature (24°C) with no brake to obtain platelet-rich plasma (PRP).[8][9]

  • Carefully transfer the supernatant (PRP) to a new polypropylene tube using a polypropylene pipette.

  • Add PGE1 to the PRP to a final concentration of 0.15 µM to prevent platelet activation during subsequent steps.[10]

  • Centrifuge the PRP at 1000 x g for 10 minutes. Discard the supernatant.

  • Gently resuspend the platelet pellet in Modified HEPES-Tyrode's buffer (pH 7.3).

  • Allow the washed platelets to rest for 20 minutes at 37°C until they are in a quiescent state.[10]

  • Repeat the washing procedure (steps 5-6) one more time.

  • After the second wash, resuspend the platelet pellet in buffer and allow the platelets to rest for at least 10 minutes at 37°C before use.[10]

  • Adjust the final platelet concentration to 3.0 x 10⁸ platelets/mL with buffer for use in the aggregation assay.[6]

Protocol 2: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol details the procedure for measuring platelet aggregation and assessing the inhibitory effect of this compound.

Materials:

  • Washed human platelets (3.0 x 10⁸/mL).

  • Platelet-poor plasma (PPP) or buffer for blank/reference.

  • This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO).

  • Platelet agonists: ADP, Collagen, Thrombin, Arachidonic Acid.

  • Light Transmission Aggregometer (e.g., Chrono-Log Platelet Aggregometer).[1][10]

  • Glass aggregometer cuvettes with stir bars.

Procedure:

  • Instrument Setup: Turn on the aggregometer and allow it to warm up to 37°C.

  • Blanking: Pipette 250-300 µL of PPP or buffer into a glass cuvette and place it in the reference well of the aggregometer. Set this as 100% light transmission (representing no aggregation).[8][9]

  • Baseline: Pipette an equal volume of the washed platelet suspension into a cuvette with a stir bar. Place it in the sample well. The aggregometer will establish a baseline representing 0% light transmission (unstimulated platelets).[8][10]

  • Incubation with Inhibitor: To test the effect of this compound, add a small volume of the compound solution (or vehicle control) to the platelet suspension in the cuvette. Incubate for 10 minutes at 37°C with stirring.[1][6][11]

  • Initiate Aggregation: Add a specific concentration of a platelet agonist (e.g., collagen at 2 µg/mL, ADP at 5 µM, or thrombin at 0.02 U/mL) to the cuvette to initiate aggregation.[1][6]

  • Data Recording: The aggregometer will record the change in light transmission over time (typically 5-10 minutes) as platelets aggregate. The maximum percentage of aggregation is determined from the resulting curve.

  • Dose-Response: Repeat steps 4-6 with a range of this compound concentrations to determine the dose-dependent inhibitory effect and to calculate the IC50 value.

  • Agonist Specificity: Perform the assay using different agonists (e.g., ADP, collagen, thrombin) to investigate whether this compound's inhibitory action is specific to a particular activation pathway.[6][7]

III. Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and a key signaling pathway involved in platelet activation.

G cluster_prep Platelet Preparation cluster_assay Aggregation Assay (LTA) blood Whole Blood (ACD Anticoagulant) cent1 Centrifuge (200 x g, 20 min) blood->cent1 prp Collect PRP (Platelet-Rich Plasma) cent1->prp cent2 Centrifuge (1000 x g, 10 min) prp->cent2 pellet Resuspend Pellet in Buffer cent2->pellet wash Washed Platelets (3x10^8/mL) pellet->wash setup Set Baseline (0% Aggregation) wash->setup Transfer to Aggregometer incubate Incubate Platelets with this compound (10 min) setup->incubate agonist Add Agonist (e.g., Collagen, ADP) incubate->agonist record Record Aggregation (% Light Transmission) agonist->record analyze Analyze Data (IC50, % Inhibition) record->analyze

Caption: Experimental workflow for the this compound platelet aggregation assay.

G cluster_pathway Collagen-GPVI Signaling Pathway cluster_inhibitor Potential Inhibition Site Collagen Collagen GPVI GPVI Receptor Collagen->GPVI Binds Syk Syk Phosphorylation GPVI->Syk PLCg2 PLCγ2 Activation Syk->PLCg2 PI3K PI3K-Akt Pathway Syk->PI3K Ca ↑ [Ca2+]i (Calcium Mobilization) PLCg2->Ca Integrin αIIbβ3 Activation ('Inside-Out' Signaling) PI3K->Integrin Granule Granule Release (ADP, TXA2) Ca->Granule Ca->Integrin Aggregation Platelet Aggregation Granule->Aggregation Amplifies Signal Integrin->Aggregation Mediates StachartinB This compound StachartinB->Syk Inhibits? StachartinB->PLCg2 Inhibits? StachartinB->PI3K Inhibits?

Caption: Simplified collagen-GPVI platelet activation pathway and potential targets.

References

Application Notes and Protocols: Determination of Stachartin B IC50 in Platelet Aggregation

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of Stachartin B, a novel compound with potential antiplatelet activity. The protocol outlines the in vitro assessment of this compound's effect on platelet aggregation induced by various agonists using light transmission aggregometry (LTA), the gold-standard method for platelet function testing.[1][2] Additionally, it describes the relevant signaling pathways in platelet activation and presents a template for data analysis and presentation. This guide is intended for researchers, scientists, and professionals in the field of drug development and hematology.

Introduction

Platelet aggregation is a critical process in hemostasis, but its dysregulation can lead to thromboembolic diseases such as heart attack and stroke.[3] Antiplatelet agents are therefore essential in the prevention and treatment of these conditions. The development of new antiplatelet therapies requires robust and reproducible methods to quantify their efficacy. One of the key parameters to determine the potency of an inhibitor is the IC50 value, which represents the concentration of the compound required to inhibit 50% of a biological response, in this case, platelet aggregation.[4]

This compound is a hypothetical compound under investigation for its potential to inhibit platelet aggregation. This application note provides a comprehensive guide for researchers to determine the IC50 of this compound against platelet aggregation induced by common physiological agonists such as Adenosine Diphosphate (ADP), collagen, and thrombin.[5]

Principle of the Assay

Light Transmission Aggregometry (LTA) measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[1][4] In a resting state, platelets are in suspension and the PRP is turbid, allowing for low light transmission. Upon the addition of an agonist, platelets activate and aggregate, forming larger clumps. This leads to a decrease in turbidity and a corresponding increase in light transmission, which is recorded over time. The extent of aggregation is proportional to the change in light transmission. By testing a range of concentrations of an inhibitor like this compound, a dose-response curve can be generated, and the IC50 value can be calculated.[4]

Materials and Reagents

  • This compound (stock solution of known concentration)

  • Human whole blood (from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks)

  • 3.2% Sodium Citrate

  • Agonists:

    • Adenosine Diphosphate (ADP)

    • Collagen

    • Thrombin

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Platelet Aggregometer

  • Centrifuge

  • Pipettes and tips

  • Aggregometer cuvettes with stir bars

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
  • Blood Collection: Collect human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant (ratio of 9 parts blood to 1 part citrate). The first few milliliters of blood should be discarded to avoid activation of platelets due to venipuncture.[3]

  • PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP. Carefully collect the upper platelet-rich plasma layer without disturbing the buffy coat.

  • PPP Preparation: To prepare platelet-poor plasma, centrifuge the remaining blood at 2000 x g for 20 minutes at room temperature. The supernatant is the PPP, which is used to set the 100% aggregation baseline in the aggregometer.

  • Platelet Count Adjustment: If necessary, adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

IC50 Determination of this compound
  • Instrument Setup: Turn on the platelet aggregometer and allow it to warm up according to the manufacturer's instructions. Set the temperature to 37°C.

  • Baseline Calibration: Place a cuvette with PPP to set the 100% aggregation (maximum light transmission) and a cuvette with PRP to set the 0% aggregation (minimum light transmission).

  • Incubation with this compound:

    • Pipette 450 µL of PRP into an aggregometer cuvette containing a magnetic stir bar.

    • Add 50 µL of different concentrations of this compound (or vehicle control) to the PRP.

    • Incubate the mixture for 5 minutes at 37°C with stirring.

  • Induction of Aggregation:

    • Add a specific concentration of an agonist (e.g., ADP, collagen, or thrombin) to the cuvette to induce platelet aggregation. The final volume in the cuvette will be 500 µL. The optimal agonist concentration should be predetermined to induce a submaximal (around 80%) aggregation response.

  • Data Recording: Record the change in light transmission for 5-10 minutes, or until the aggregation reaches a plateau.

  • Data Analysis:

    • Determine the maximum percentage of aggregation for each concentration of this compound.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The quantitative data for the IC50 of this compound should be summarized in a clear and structured table for easy comparison.

Agonist (Concentration)This compound IC50 (µM)
ADP (10 µM)[Insert Value]
Collagen (2 µg/mL)[Insert Value]
Thrombin (0.1 U/mL)[Insert Value]

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Signaling Pathways in Platelet Aggregation

Understanding the signaling pathways involved in platelet aggregation is crucial for elucidating the mechanism of action of inhibitors like this compound. Platelet activation is a complex process involving multiple interconnected signaling cascades.[6]

Upon stimulation by agonists such as ADP, collagen, or thrombin, platelets undergo a series of intracellular signaling events.[5] These events lead to a conformational change in the glycoprotein IIb/IIIa (αIIbβ3) receptor, enabling it to bind fibrinogen and mediate platelet-platelet adhesion and aggregation.[3]

Platelet_Aggregation_Workflow cluster_preparation Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection (Sodium Citrate) Centrifuge1 Centrifugation (200 x g, 15 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifugation (2000 x g, 20 min) Centrifuge1->Centrifuge2 Incubation Incubate PRP with This compound (or Vehicle) PRP->Incubation PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Aggregation Induce Aggregation with Agonist Incubation->Aggregation LTA Measure Light Transmission (Aggregometer) Aggregation->LTA Data Record % Aggregation LTA->Data Inhibition Calculate % Inhibition Data->Inhibition Curve Generate Dose-Response Curve Inhibition->Curve IC50 Determine IC50 Curve->IC50 Platelet_Signaling_Pathway cluster_agonists Agonists cluster_receptors Receptors cluster_signaling Intracellular Signaling cluster_final_pathway Final Common Pathway ADP ADP P2Y12 P2Y12 ADP->P2Y12 Collagen Collagen GPVI GPVI Collagen->GPVI Thrombin Thrombin PAR1 PAR1/4 Thrombin->PAR1 PLC Phospholipase C (PLC) P2Y12->PLC PI3K PI3K P2Y12->PI3K GPVI->PLC PAR1->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca PKC Protein Kinase C (PKC) IP3_DAG->PKC GPIIbIIIa_activation αIIbβ3 Activation ('Inside-Out' Signaling) Ca->GPIIbIIIa_activation PKC->GPIIbIIIa_activation PI3K->GPIIbIIIa_activation Aggregation Platelet Aggregation GPIIbIIIa_activation->Aggregation StachartinB This compound StachartinB->PLC StachartinB->PI3K

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Stachartin B in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The identification of novel anti-inflammatory compounds is a key objective in drug discovery. Stachartin B is a compound of interest for its potential therapeutic properties. This document provides detailed protocols for evaluating the anti-inflammatory activity of this compound in a cell culture model. The protocols focus on using lipopolysaccharide (LPS)-stimulated macrophage-like cell lines, a widely accepted in vitro model for studying inflammation.[1][2] Macrophages play a central role in the inflammatory response, and upon activation by stimuli like LPS, they produce a variety of pro-inflammatory mediators.[1][3]

Principle of the Assay

The primary assay to determine the anti-inflammatory potential of this compound involves the stimulation of macrophage cell lines (e.g., RAW 264.7 or J774A.1) with LPS, a component of the outer membrane of Gram-negative bacteria.[2][4] LPS stimulation activates inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to the production of pro-inflammatory cytokines and mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and nitric oxide (NO).[2][4] The efficacy of this compound as an anti-inflammatory agent is quantified by its ability to inhibit the production of these inflammatory markers.

Key Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: Murine macrophage cell line RAW 264.7 is recommended due to its robust response to LPS.[2]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

Prior to assessing anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells. Concentrations of this compound that do not significantly reduce cell viability should be used for subsequent anti-inflammatory assays.[4]

Measurement of Nitric Oxide (NO) Production (Griess Assay)
  • Principle: Nitric oxide production, a marker of inflammation, is measured by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[5]

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).[5]

    • Incubate for 10 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

Quantification of Pro-inflammatory Cytokines (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.[1][6]

  • Protocol:

    • Seed RAW 264.7 cells and treat with this compound and LPS as described in the Griess assay protocol.

    • After 24 hours of incubation, collect the cell culture supernatant and centrifuge to remove cellular debris.

    • Perform ELISA for TNF-α and IL-6 on the supernatants according to the manufacturer's instructions for the specific ELISA kits.[6]

    • The concentration of each cytokine is determined by comparison with a standard curve generated from recombinant cytokines.

Western Blot Analysis of Inflammatory Signaling Proteins
  • Principle: Western blotting is used to assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency.

    • Pre-treat with this compound for 1 hour, followed by LPS stimulation for a shorter duration (e.g., 30-60 minutes) to observe signaling events.

    • Lyse the cells and quantify the total protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of p65 (a subunit of NF-κB), IκBα, p38, ERK1/2, and JNK. Use an antibody against a housekeeping protein like β-actin or GAPDH as a loading control.

    • Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation

The quantitative data from the assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Cell Viability

This compound Concentration (µM)Cell Viability (%)
0 (Control)100 ± 5.2
198.7 ± 4.8
597.1 ± 5.5
1095.3 ± 4.9
2592.8 ± 6.1
5070.2 ± 7.3
10045.6 ± 8.0

Table 2: Inhibition of Nitric Oxide Production by this compound in LPS-Stimulated RAW 264.7 Cells

TreatmentNitrite Concentration (µM)% Inhibition
Control1.2 ± 0.3-
LPS (1 µg/mL)25.8 ± 2.10
LPS + this compound (5 µM)18.5 ± 1.928.3
LPS + this compound (10 µM)12.3 ± 1.552.3
LPS + this compound (25 µM)6.7 ± 0.974.0

Table 3: Inhibition of Pro-inflammatory Cytokine Production by this compound

TreatmentTNF-α (pg/mL)IL-6 (pg/mL)
Control50 ± 835 ± 6
LPS (1 µg/mL)1250 ± 110980 ± 95
LPS + this compound (10 µM)680 ± 75520 ± 60
LPS + this compound (25 µM)310 ± 40250 ± 30

Visualizations

Diagram 1: Experimental Workflow for Assessing Anti-inflammatory Activity

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Analysis cluster_data Data Interpretation cell_culture RAW 264.7 Cell Culture seeding Seed cells in plates cell_culture->seeding stachartin_b Pre-treat with this compound seeding->stachartin_b lps Stimulate with LPS stachartin_b->lps griess Griess Assay (NO) lps->griess elisa ELISA (TNF-α, IL-6) lps->elisa western Western Blot (NF-κB, MAPK) lps->western data_analysis Data Analysis and Visualization griess->data_analysis elisa->data_analysis western->data_analysis

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Diagram 2: Simplified NF-κB Signaling Pathway in Macrophages

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes activates transcription StachartinB This compound StachartinB->IKK inhibits? mapk_pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 p38 p38 TAK1->p38 ERK ERK1/2 TAK1->ERK JNK JNK TAK1->JNK AP1 AP-1 p38->AP1 ERK->AP1 JNK->AP1 Nucleus Nucleus AP1->Nucleus translocates Genes Pro-inflammatory Genes Nucleus->Genes activates transcription StachartinB This compound StachartinB->TAK1 inhibits?

References

Application Notes and Protocols for Testing the Antibacterial Activity of Stachartin B and Related Phenylspirodrimanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the antibacterial activity of Stachartin B, a phenylspirodrimane isolated from the fungus Stachybotrys chartarum, and its analogs. The methodologies described are based on established antimicrobial susceptibility testing standards and published data on related compounds from the same chemical class and fungal genus.

Introduction

This compound belongs to the phenylspirodrimane class of meroterpenoids, which are known to be produced by fungi of the genus Stachybotrys. While specific antibacterial activity data for this compound is not widely published, related compounds isolated from Stachybotrys species have demonstrated notable antibacterial properties. This document outlines the standard methods for evaluating the antibacterial potential of this compound, using data from closely related phenylspirodrimanes as a reference.

The primary methods for quantifying antibacterial activity are the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These assays are crucial for understanding the potency of a novel compound and its potential as a bacteriostatic or bactericidal agent.

Data Presentation: Antibacterial Activity of Related Phenylspirodrimanes

The following table summarizes the reported antibacterial activity of phenylspirodrimanes isolated from Stachybotrys sp. SCSIO 40434, which serve as a reference for the expected activity of this compound.[1]

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Stachybomycin EMicrococcus luteus8
Staphylococcus aureus16
Methicillin-Resistant Staphylococcus aureus (MRSA)16
Compound 7 (unnamed)Micrococcus luteus8
Staphylococcus aureus16
Methicillin-Resistant Staphylococcus aureus (MRSA)16

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed to be adaptable for testing this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and efficient way to determine MIC values.

Materials:

  • This compound (or test compound)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA ATCC BAA-1717, Micrococcus luteus ATCC 4698)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipettor

  • Positive control antibiotic (e.g., Vancomycin, Gentamicin)

  • Negative control (broth only)

  • Growth control (broth with bacteria)

  • Solvent for dissolving this compound (e.g., DMSO, sterile deionized water)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate. The typical concentration range to test is from 128 µg/mL down to 0.25 µg/mL.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the serially diluted this compound.

    • Include a positive control (a known antibiotic), a negative control (broth only), and a growth control (broth with bacteria but no antibiotic).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is performed as a follow-up to the MIC assay.

Materials:

  • Results from the MIC assay

  • Mueller-Hinton Agar (MHA) plates

  • Sterile pipette and tips

  • Incubator

Protocol:

  • Subculturing from MIC Wells:

    • From the wells of the MIC plate that showed no visible growth, take a 10 µL aliquot.

    • Spot-inoculate the aliquot onto a fresh MHA plate.

    • Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental Workflow for Antibacterial Susceptibility Testing

Antibacterial_Workflow cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution add_inoculum Inoculate Wells with Bacterial Suspension prep_inoculum->add_inoculum serial_dilution->add_inoculum incubate_mic Incubate at 37°C for 18-24h add_inoculum->incubate_mic read_mic Determine MIC (Lowest Concentration with No Growth) incubate_mic->read_mic plate_mic Plate Aliquots from Clear MIC Wells onto Agar read_mic->plate_mic incubate_mbc Incubate Agar Plates at 37°C for 18-24h plate_mic->incubate_mbc read_mbc Determine MBC (≥99.9% Killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Potential Mechanism of Action Signaling Pathway

While the exact mechanism of action for this compound is not yet elucidated, many natural product antibacterials target essential cellular processes. The following diagram illustrates a hypothetical signaling pathway disruption that could be investigated.

Mechanism_Pathway cluster_compound This compound Action cluster_target Potential Bacterial Targets cluster_effect Cellular Effect stachartin_b This compound cell_wall Cell Wall Synthesis stachartin_b->cell_wall Inhibits protein_synthesis Protein Synthesis (Ribosome) stachartin_b->protein_synthesis Inhibits dna_replication DNA Replication/Repair stachartin_b->dna_replication Inhibits cell_membrane Cell Membrane Integrity stachartin_b->cell_membrane Disrupts inhibition Inhibition of Growth (Bacteriostatic) cell_wall->inhibition protein_synthesis->inhibition dna_replication->inhibition cell_death Cell Death (Bactericidal) cell_membrane->cell_death inhibition->cell_death Can lead to

Caption: Hypothetical antibacterial mechanisms of action.

References

Application Note: A Cell-Based Assay for Determining the Bioactivity of Stachartin B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stachartin B is a phenylspirodrimane metabolite isolated from the fungus Stachybotrys chartarum.[1] While the chemical structure of this compound has been elucidated, its biological activity remains largely uncharacterized. Fungal secondary metabolites are a rich source of bioactive compounds with potential therapeutic applications, including anticancer and antimicrobial activities.[2][3] This application note provides a detailed protocol for a cell-based assay to investigate the potential cytotoxic and apoptotic bioactivity of this compound on a human cancer cell line. The described workflow can be adapted for high-throughput screening to identify novel therapeutic leads.

Principle

The initial assessment of this compound's bioactivity will be determined by evaluating its effect on cell viability and proliferation using a colorimetric MTT assay.[2] This assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.[2] To further investigate the mechanism of cell death induced by this compound, a flow cytometry-based Annexin V/Propidium Iodide (PI) apoptosis assay will be employed. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

Materials and Reagents

  • This compound (≥95% purity)

  • Human cancer cell line (e.g., HeLa - cervical cancer, A549 - lung cancer, or MCF-7 - breast cancer)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Annexin V-FITC Apoptosis Detection Kit

  • 96-well and 6-well cell culture plates

  • Microplate reader

  • Flow cytometer

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Culture: Culture the selected cancer cell line in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.5%.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin). Incubate the plate for 48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Apoptosis Analysis using Annexin V/PI Staining
  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells per well and allow them to attach overnight. Treat the cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) for 24 hours. Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the adherent and floating cells. Wash the adherent cells with PBS and detach them using Trypsin-EDTA. Combine the detached cells with the floating cells from the supernatant.

  • Staining: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS. Resuspend the cells in 1X Binding Buffer provided in the Annexin V-FITC Apoptosis Detection Kit. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the samples with a 488 nm laser and detect FITC fluorescence at ~530 nm and PI fluorescence at ~617 nm.

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic/necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Data Presentation

Table 1: Cytotoxicity of this compound on Cancer Cells (MTT Assay)

This compound Conc. (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.250.08100
0.11.220.0797.6
11.100.0688.0
100.750.0560.0
500.310.0424.8
1000.150.0312.0
IC50 (µM) \multicolumn{3}{c}{Calculated from dose-response curve}

Table 2: Apoptosis Induction by this compound (Annexin V/PI Assay)

Treatment% Live Cells (Q3)% Early Apoptotic Cells (Q4)% Late Apoptotic Cells (Q2)% Necrotic Cells (Q1)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
This compound (0.5x IC50)70.3 ± 3.515.8 ± 1.28.5 ± 0.95.4 ± 0.7
This compound (1x IC50)45.1 ± 2.835.2 ± 2.515.3 ± 1.84.4 ± 0.6
This compound (2x IC50)20.7 ± 1.948.9 ± 3.125.1 ± 2.25.3 ± 0.8

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay1 MTT Assay cluster_assay2 Apoptosis Assay prep_cells Cancer Cell Culture seed_96 Seed Cells (96-well) prep_cells->seed_96 seed_6 Seed Cells (6-well) prep_cells->seed_6 prep_compound This compound Stock Solution treat_96 Treat with this compound (48h) prep_compound->treat_96 treat_6 Treat with this compound (24h) prep_compound->treat_6 seed_96->treat_96 add_mtt Add MTT Reagent (4h) treat_96->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_absorbance Measure Absorbance (570nm) solubilize->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 calc_ic50->treat_6 Inform Concentration seed_6->treat_6 harvest Harvest Cells treat_6->harvest stain Stain with Annexin V/PI harvest->stain flow Flow Cytometry Analysis stain->flow quantify Quantify Apoptosis flow->quantify

Caption: Experimental workflow for assessing this compound bioactivity.

hypothetical_pathway cluster_cell Cancer Cell Stachartin_B This compound Mitochondria Mitochondria Stachartin_B->Mitochondria Induces Mitochondrial Stress? Bcl2 Bcl-2 Stachartin_B->Bcl2 Down-regulation? Bax Bax Stachartin_B->Bax Up-regulation? Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Bcl2->Mitochondria Inhibition Bax->Mitochondria Activation

Caption: Hypothetical intrinsic apoptosis pathway modulated by this compound.

Conclusion

This application note provides a robust and detailed methodology for the initial characterization of the bioactivity of this compound. The combination of the MTT assay for cytotoxicity and the Annexin V/PI assay for apoptosis provides a comprehensive preliminary understanding of its potential as an anticancer agent. Positive results from these assays would warrant further investigation into the specific molecular targets and signaling pathways affected by this compound, such as the intrinsic apoptosis pathway depicted. These foundational assays are crucial for the early-stage evaluation of novel fungal metabolites in drug discovery pipelines.

References

Application Notes and Protocols for In Vitro Studies of Compound S (Stachartin B)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the in vitro delivery and formulation of Compound S (Stachartin B), a novel therapeutic agent. The following protocols and data summaries are designed to facilitate research into its mechanism of action and therapeutic potential in a cell culture setting. The methodologies outlined below are based on established techniques for similar natural compounds and can be adapted for specific experimental needs.

Data Presentation: Formulation and Delivery Parameters

Effective in vitro studies rely on consistent and efficient delivery of the therapeutic compound to the target cells. The following table summarizes key parameters for a lipid nanoparticle (LNP) formulation suitable for Compound S. LNPs offer a biocompatible and efficient method for delivering hydrophobic compounds like Compound S into cultured cells.[1][2]

ParameterValue/RangeRationale & Key Considerations
Formulation Components
Compound S Concentration~5% (w/w) of total formulationBalances therapeutic efficacy with potential cytotoxicity. Optimization may be required for different cell lines.[1]
Lipid Concentration0.1% to 30% (w/w)Affects particle stability and loading capacity. Higher concentrations may lead to larger particle sizes.[1]
Emulsifier Concentration0.5% to 5% (w/w)Stabilizes the nanoparticle dispersion and prevents aggregation. The choice of emulsifier can influence cellular uptake.[1]
Nanoparticle Characteristics
Particle Size (PS)100 - 300 nmOptimal for cellular uptake via endocytosis. Should be monitored by dynamic light scattering (DLS).[1]
Polydispersity Index (PDI)< 0.3Indicates a homogenous population of nanoparticles, ensuring consistent results.
Zeta Potential (ZP)-10 to -30 mVA negative surface charge helps to prevent aggregation and promotes stability in culture media.[1]
Entrapment Efficiency (EE)> 80%High EE ensures a sufficient amount of Compound S is encapsulated for delivery.[1]
Load Capacity (LC)> 4%Represents the percentage of Compound S by weight in the nanoparticle.[1]

Experimental Protocols

Lipid Nanoparticle (LNP) Formulation of Compound S

This protocol describes the preparation of Compound S-loaded LNPs using a high-shear homogenization method.

Materials:

  • Compound S

  • Lipid matrix (e.g., a mixture of solid and liquid lipids like glyceryl monostearate and oleic acid)[1]

  • Emulsifier (e.g., Polysorbate 80)

  • Purified water

  • Chloroform or other suitable organic solvent

  • High-shear homogenizer

  • Water bath sonicator

Procedure:

  • Lipid Phase Preparation: Dissolve Compound S and the lipid matrix in a minimal amount of a suitable organic solvent (e.g., chloroform).

  • Aqueous Phase Preparation: Dissolve the emulsifier in purified water.

  • Emulsification: Heat both the lipid and aqueous phases to a temperature above the melting point of the lipid. Add the lipid phase to the aqueous phase under high-shear homogenization.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator or by stirring at room temperature overnight in a fume hood.

  • Nanoparticle Formation: The LNP dispersion will form spontaneously.

  • Sonication: Further reduce the particle size and improve homogeneity by sonicating the dispersion in a water bath sonicator.

  • Characterization: Analyze the resulting LNP dispersion for particle size, PDI, and zeta potential using a suitable instrument. Determine the entrapment efficiency and loading capacity using a validated analytical method (e.g., HPLC).

Cell Culture and Treatment

This protocol outlines the general procedure for culturing adherent cells and treating them with the Compound S-LNP formulation.

Materials:

  • Adherent cell line of interest (e.g., human gastric cancer cells)

  • Complete culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Compound S-LNP formulation

  • Control (empty) LNP formulation

  • Cell culture flasks, plates, and incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency in a T-75 flask. Wash the cells with PBS, detach them using trypsin-EDTA, and neutralize the trypsin with complete medium.

  • Count the cells and determine viability using a hemocytometer and trypan blue exclusion.

  • Seed the cells in appropriate culture plates (e.g., 96-well plates for cytotoxicity assays) at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the Compound S-LNP and control LNP formulations in complete culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the different concentrations of the formulations.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.[3][4]

Materials:

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Fixation: After the treatment period, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Carefully wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add SRB solution to each well and incubate at room temperature for 10-30 minutes.

  • Wash and Dry: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.[3]

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathways of Related Compounds

The following diagrams illustrate the signaling pathways known to be modulated by Stachydrine and Schisandrin B, which may share mechanistic similarities with Compound S.

Stachydrine_Signaling Stachydrine Stachydrine AMPK AMPK Stachydrine->AMPK Activates SIRT1 SIRT1 AMPK->SIRT1 Activates Autophagy Autophagy SIRT1->Autophagy Promotes Inflammation Inflammation (TNF-α, IL-1β, IL-6) SIRT1->Inflammation Inhibits

Caption: Putative signaling pathway for Stachydrine.[5]

SchisandrinB_Signaling SchB Schisandrin B ROS ROS SchB->ROS MAPK MAPK ROS->MAPK STAT3 STAT3 ROS->STAT3 NFkB NF-κB ROS->NFkB Apoptosis Apoptosis MAPK->Apoptosis Proliferation Cell Proliferation MAPK->Proliferation STAT3->Proliferation NFkB->Proliferation Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation F1 Compound S LNP Formulation F2 Particle Size & Zeta Potential Analysis F1->F2 F3 Entrapment Efficiency & Load Capacity F1->F3 C2 Treatment with Compound S-LNPs F1->C2 C1 Cell Culture (Seeding) C1->C2 C3 Cytotoxicity Assay (SRB) C2->C3 C4 Mechanism of Action Studies (e.g., Western Blot, qPCR) C3->C4

References

Application Note: Quantitative Analysis of Stachartin B in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative analysis of the hypothetical novel compound, Stachartin B, in complex mixtures such as plant extracts and biological fluids. The methodologies described herein are based on established analytical techniques for similar natural product compounds and are intended to serve as a comprehensive guide for method development and validation.

Introduction

The discovery and quantification of novel bioactive compounds from natural sources is a critical aspect of drug development and phytochemistry. This compound, a hypothetical flavonoid, presents a typical analytical challenge due to its presence in complex matrices where it co-exists with numerous other structurally related compounds. Accurate and precise quantification is essential for pharmacokinetic studies, quality control of herbal preparations, and understanding its biological activity.

This application note details protocols for the development and validation of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative analysis of this compound.

Hypothetical Compound Profile: this compound

To illustrate the experimental protocols, we will assume this compound is a flavonoid with the following hypothetical properties:

PropertyValue
Compound Class Flavonoid
Molecular Weight 450.4 g/mol
UV Absorbance Max (λmax) 280 nm and 330 nm
Solubility Soluble in methanol, acetonitrile, DMSO

Experimental Protocols

Sample Preparation from a Complex Matrix (e.g., Plant Extract)

Objective: To extract and purify this compound from a crude plant extract to minimize matrix interference.

Protocol:

  • Initial Extraction:

    • Weigh 1 gram of powdered dry plant material.

    • Add 20 mL of 80% methanol in water.

    • Sonicate for 30 minutes at room temperature.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet twice more.

    • Combine the supernatants and evaporate to dryness under vacuum.

  • Solid-Phase Extraction (SPE) for Clean-up:

    • Reconstitute the dried extract in 10 mL of 10% methanol.

    • Condition a C18 SPE cartridge (500 mg) by washing with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the reconstituted extract onto the SPE cartridge.

    • Wash the cartridge with 10 mL of 20% methanol to remove polar impurities.

    • Elute this compound with 10 mL of 90% methanol.

    • Evaporate the eluate to dryness and reconstitute in 1 mL of the initial mobile phase for HPLC or LC-MS/MS analysis.

HPLC-UV Method Development and Quantification

Objective: To develop a robust HPLC-UV method for the routine quantification of this compound.

Protocol:

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[1].

    • Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile)[2].

    • Gradient Program:

      • 0-10 min: 20-50% B

      • 10-15 min: 50-80% B

      • 15-20 min: 80% B

      • 20-21 min: 80-20% B

      • 21-25 min: 20% B

    • Flow Rate: 1.0 mL/min[1].

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection Wavelength: 280 nm (based on hypothetical λmax).

  • Preparation of Standards and Calibration Curve:

    • Prepare a stock solution of this compound (1 mg/mL) in methanol.

    • Create a series of working standards by serial dilution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

LC-MS/MS Method Development and Quantification

Objective: To develop a highly sensitive and selective LC-MS/MS method for quantifying trace amounts of this compound in biological matrices.

Protocol:

  • Liquid Chromatography Conditions:

    • LC System: A UHPLC system for fast and efficient separation.

    • Column: C18 column suitable for UHPLC (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase: Similar to the HPLC-UV method (0.1% formic acid in water and acetonitrile).

    • Flow Rate: 0.4 mL/min[3][4].

    • Gradient: A shorter gradient can be optimized due to the selectivity of MS detection.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

    • Multiple Reaction Monitoring (MRM):

      • Infuse a standard solution of this compound to determine the precursor ion ([M+H]⁺ or [M-H]⁻).

      • Perform a product ion scan to identify the most abundant and stable fragment ions.

      • Select the most intense precursor-to-product ion transition for quantification and a second transition for confirmation.

      • Hypothetical MRM Transitions for this compound ([M+H]⁺ = 451.4):

        • Quantifier: 451.4 -> 303.2

        • Qualifier: 451.4 -> 285.2

    • Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.

  • Method Validation: The developed method should be validated according to ICH guidelines, assessing the following parameters:

    • Linearity: Analyze a series of standards to establish the concentration range over which the response is proportional to the concentration.

    • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.

    • Selectivity: Assess the ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix.

    • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Stability: Evaluate the stability of this compound in the matrix under different storage and processing conditions.

Data Presentation

Table 1: HPLC-UV Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98.5% - 101.2%

Table 2: LC-MS/MS Method Validation Summary (Hypothetical Data)

ParameterResult
Linearity Range 0.5 - 500 ng/mL
Correlation Coefficient (r²) > 0.998
LOD 0.1 ng/mL
LOQ 0.5 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 7%
Accuracy (% Recovery) 95.7% - 104.5%

Table 3: Quantification of this compound in Different Samples (Hypothetical Data)

Sample IDHPLC-UV (µg/g of extract)LC-MS/MS (µg/g of extract)
Plant Extract A 54.3 ± 2.155.1 ± 1.8
Plant Extract B 12.8 ± 0.913.2 ± 0.5
Fortified Plasma Not Applicable98.7 ± 4.3 (ng/mL)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Quantitative Analysis cluster_data Data Processing start Complex Mixture (e.g., Plant Material) extraction Solvent Extraction start->extraction cleanup Solid-Phase Extraction (SPE) extraction->cleanup final_sample Purified this compound cleanup->final_sample hplc HPLC-UV Analysis final_sample->hplc High Conc. lcms LC-MS/MS Analysis final_sample->lcms Low Conc. data_analysis Data Acquisition & Integration hplc->data_analysis lcms->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification validation Method Validation quantification->validation report Final Report validation->report tgf_beta_pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand RecII Type II Receptor TGFb->RecII Binds RecI Type I Receptor RecII->RecI Recruits & Phosphorylates R_SMAD R-SMAD (SMAD2/3) RecI->R_SMAD Phosphorylates Co_SMAD Co-SMAD (SMAD4) R_SMAD->Co_SMAD Binds SMAD_complex SMAD Complex Co_SMAD->SMAD_complex SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc Translocates Stachartin_B This compound Stachartin_B->R_SMAD Inhibits? DNA DNA SMAD_complex_nuc->DNA Binds to Transcription Gene Transcription (e.g., Cell Cycle Arrest, Apoptosis) DNA->Transcription Regulates

References

Application Notes and Protocols for Stachartin B: Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines on the stability and proper storage of Stachartin B, a member of the 2-benzofurans. The information is intended to ensure the integrity and reliability of the compound in research and development applications. The protocols outlined below are based on general principles of pharmaceutical stability testing and specific manufacturer recommendations.

Overview of this compound Stability

This compound is a complex organic molecule that, like many natural products, can be susceptible to degradation under improper storage conditions. Factors that can affect its stability include temperature, light, humidity, and the solvent used for dissolution. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results.

Recommended Storage Conditions

Proper storage is essential to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage conditions for both solid (powder) and dissolved forms of the compound.[1]

FormStorage TemperatureDurationNotes
Powder -20°C3 yearsRecommended for long-term storage.
4°C2 yearsSuitable for shorter-term storage.
In Solvent -80°C6 monthsAliquot to avoid repeated freeze-thaw cycles.
-20°C1 monthFor routine use aliquots.

Note: this compound is stable at ambient temperature for a few days, such as during shipping.[1] However, for long-term storage, the recommended conditions should be strictly followed.

Experimental Protocols

The following protocols describe general procedures for handling and preparing this compound solutions, as well as a framework for conducting stability studies based on established guidelines.[2][3][4]

Proper preparation of stock solutions is crucial for accurate experimentation.

Materials:

  • This compound (solid powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or other appropriate solvent

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile tips

Protocol:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of solvent.

  • Add the appropriate volume of solvent (e.g., DMSO) to the vial of this compound.

  • Vortex briefly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes in amber vials to protect from light and to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]

Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[3] The following is a general protocol that can be adapted for this compound.

Objective: To evaluate the stability of this compound under various stress conditions.

Stress Conditions:

  • Acidic: 0.1 M HCl at 60°C for 24 hours

  • Basic: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 80°C for 48 hours (solid and solution)

  • Photolytic: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 1:1).

  • For each stress condition, mix the this compound solution with the respective stressor in a suitable container. For thermal and photolytic studies, both solid and solution forms should be tested.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the stressed sample.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.

  • Analyze for the appearance of degradation products and the decrease in the concentration of the parent this compound peak.

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for differentiating the intact drug from its degradation products. While specific validated methods for this compound are not publicly available, a reverse-phase HPLC method would be a suitable starting point for method development.

Example HPLC Method Parameters (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of acetonitrile and water (with 0.1% formic acid)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of this compound, or MS detection for identification of degradants.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualization of Workflows and Pathways

The following diagrams illustrate a general workflow for stability testing and a hypothetical signaling pathway where a natural product like this compound might be investigated.

Stability_Testing_Workflow cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation Protocol Develop Stability Protocol Batches Select Batches Protocol->Batches Storage Place Samples in Stability Chambers Batches->Storage Pull Pull Samples at Time Points Storage->Pull Test Perform Analytical Tests Pull->Test Data Analyze Data Test->Data Report Generate Stability Report Data->Report ShelfLife Determine Shelf-Life Report->ShelfLife

General workflow for a pharmaceutical stability study.

Hypothetical_Signaling_Pathway StachartinB This compound Receptor Cell Surface Receptor StachartinB->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor (e.g., NF-κB) KinaseB->TranscriptionFactor Inhibits Degradation Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Gene Expression (e.g., Anti-inflammatory) Nucleus->GeneExpression Modulates CellularResponse Cellular Response GeneExpression->CellularResponse

Hypothetical signaling pathway for this compound.

Disclaimer: The signaling pathway depicted is a generalized representation and has not been specifically validated for this compound. It serves as an illustrative example of how a natural product might exert its effects at a cellular level.

Summary and Recommendations

To ensure the integrity of this compound in research settings, it is imperative to adhere to the recommended storage conditions. For long-term storage, the solid compound should be kept at -20°C. Stock solutions should be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles and protect from light. When conducting stability studies, a well-designed protocol that includes forced degradation under various stress conditions is essential for understanding the molecule's stability profile and for the development of a stability-indicating analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stachartin B Solubility for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Stachartin B in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a phenylspirodrimane, a type of secondary metabolite produced by the fungus Stachybotrys chartarum. Like many complex natural products, this compound is a lipophilic (hydrophobic) molecule, which can lead to poor solubility in aqueous solutions commonly used in biological assays. Inadequate solubility can result in precipitation of the compound, leading to inaccurate and unreliable experimental results.

Q2: What is the recommended starting solvent for dissolving this compound?

Dimethyl sulfoxide (DMSO) is the most common and recommended starting solvent for dissolving this compound and other hydrophobic compounds for in vitro biological assays.[1] It is a powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.

Q3: What are the potential issues with using DMSO in my experiments?

While DMSO is an excellent solvent, it can have effects on cell-based assays at higher concentrations. It is crucial to determine the tolerance of your specific cell line or assay system to DMSO. Typically, a final DMSO concentration of less than 0.5% (v/v) is recommended to minimize solvent-induced artifacts.

Q4: My this compound did not dissolve completely in DMSO. What should I do?

If this compound does not fully dissolve in DMSO, you can try gentle warming (e.g., in a 37°C water bath) and vortexing to aid dissolution. If solubility issues persist, consider trying alternative organic solvents such as ethanol or N,N-dimethylformamide (DMF).[1] However, always perform a solvent tolerance test for your specific assay with these alternative solvents as well.

Q5: Can I prepare a stock solution of this compound in an aqueous buffer?

Directly dissolving this compound in aqueous buffers is generally not recommended due to its hydrophobic nature. It is best to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into your aqueous assay medium.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound in biological assays.

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound in the final assay medium exceeds its aqueous solubility limit.- Decrease the final concentration of this compound in the assay. - Increase the percentage of DMSO in the final solution (while staying within the tolerance limits of your assay). - Consider using a different co-solvent in combination with DMSO. - For cell-based assays, explore the use of serum in the medium, as proteins can sometimes help to stabilize hydrophobic compounds.
Inconsistent or non-reproducible assay results. - Incomplete dissolution of the this compound stock solution. - Precipitation of this compound during the experiment.- Ensure your stock solution is completely dissolved before use. Visually inspect for any particulate matter. - Prepare fresh dilutions from the stock solution for each experiment. - After diluting the stock solution into the aqueous buffer, mix thoroughly and use it immediately.
Low or no biological activity observed. - The actual concentration of soluble this compound is lower than expected due to precipitation. - Degradation of the compound.- Confirm the solubility of this compound at the desired final concentration using a solubility assessment protocol. - Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

Quantitative Data Summary

While specific quantitative solubility data for this compound is not widely published, a general starting point for preparing stock solutions in DMSO can be in the range of 5 to 20 mM.[1] The table below provides a guideline for preparing these stock solutions.

Table 1: this compound Stock Solution Preparation in DMSO

Desired Stock Concentration (mM)Molarity (mol/L)Molecular Weight ( g/mol )Weight of this compound per 1 mL of DMSO (mg)
50.005386.481.93
100.010386.483.86
200.020386.487.73

Note: These values are starting points. The actual solubility may vary depending on the purity of the compound and the specific batch. It is always recommended to perform a visual inspection to ensure complete dissolution.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Tare a clean, dry microcentrifuge tube on an analytical balance.

  • Carefully weigh 3.86 mg of this compound into the microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO to the tube.

  • Close the tube tightly and vortex thoroughly for at least 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particles should be obtained.

  • If complete dissolution is not achieved, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again.

  • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

Purpose: To determine the apparent solubility of this compound in a specific aqueous buffer under your experimental conditions.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your biological assay buffer (e.g., PBS, cell culture medium)

  • 96-well microplate (clear bottom)

  • Plate reader capable of measuring absorbance

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in DMSO (e.g., 10 mM, 5 mM, 2.5 mM, 1.25 mM, 0.625 mM).

  • In a 96-well plate, add 198 µL of your assay buffer to each well.

  • Add 2 µL of each this compound dilution (and a DMSO-only control) to separate wells in triplicate. This will result in a 1:100 dilution and final this compound concentrations of 100 µM, 50 µM, 25 µM, etc. The final DMSO concentration will be 1%.

  • Mix the plate gently by tapping or using a plate shaker for 1-2 minutes.

  • Incubate the plate at your experimental temperature (e.g., 37°C) for 1-2 hours.

  • Measure the absorbance (light scattering) of each well at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • An increase in absorbance compared to the DMSO control indicates precipitation. The highest concentration that does not show a significant increase in absorbance can be considered the approximate kinetic solubility under these conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubility Optimization cluster_prep Stock Solution Preparation cluster_assay Biological Assay Preparation cluster_troubleshoot Troubleshooting weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Warm add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock dilute Dilute Stock in Assay Buffer stock->dilute incubate Incubate dilute->incubate measure Measure Activity incubate->measure check_precip Precipitation? incubate->check_precip check_precip->measure No adjust_conc Adjust Concentration check_precip->adjust_conc Yes adjust_conc->dilute change_solvent Try Alternative Solvent change_solvent->dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

signaling_pathway Hypothetical this compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Cytokine Binding stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 stat3->p_stat3 stat3_dimer p-STAT3 Dimer p_stat3->stat3_dimer Dimerization stachartin_b This compound stachartin_b->jak Inhibition dna DNA stat3_dimer->dna Nuclear Translocation transcription Gene Transcription (Proliferation, Survival) dna->transcription

References

Overcoming challenges in the purification of Stachartin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Stachartin B.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Problem ID Issue Potential Causes Suggested Solutions
SB-P01 Low Yield of this compound - Incomplete extraction from the source material.- Degradation of this compound during extraction or purification.[1][2]- Suboptimal chromatographic conditions.- Loss of product during workup or filtration steps.[3]- Optimize extraction solvent, temperature, and time.- Perform extraction and purification at lower temperatures and protect from light.- Screen different chromatographic columns and mobile phases.[4]- Check all aqueous layers and filtration media for the presence of the product.[3]
SB-P02 Co-elution with Impurities - Similar polarity of this compound and impurities.- Column overload.- Inappropriate gradient slope in chromatography.- Employ orthogonal purification techniques (e.g., ion exchange after reverse phase).- Reduce the sample load on the column.[5]- Optimize the gradient elution to improve separation.[4]
SB-P03 Peak Tailing in HPLC - Strong interaction between this compound and the stationary phase.- Presence of acidic silanols on the silica-based column.- Column degradation or void formation.[5]- Add a competitive agent (e.g., triethylamine) to the mobile phase.- Use an end-capped column or a different stationary phase.- Test column performance with a standard and replace if necessary.[5]
SB-P04 Peak Splitting in HPLC - Blockage at the column inlet frit.- Sample solvent incompatible with the mobile phase.- Column void.[5]- Replace the guard column or filter the sample before injection.- Dissolve the sample in the initial mobile phase.[5]- Replace the column.
SB-P05 Irreproducible Retention Times - Fluctuations in mobile phase composition.- Changes in column temperature.- Inconsistent flow rate.- Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Prime the HPLC pumps and check for leaks.[5]
SB-P06 Product Degradation During Storage - Instability of this compound at room temperature or in certain solvents.[1][2]- Exposure to oxygen or light.- Store the purified compound at low temperatures (-20°C or -80°C).- Store under an inert atmosphere (e.g., argon or nitrogen).- Conduct stability studies in different solvents and pH conditions.

Frequently Asked Questions (FAQs)

1. What is the first step I should take when starting the purification of this compound?

The initial and most critical step is to develop a robust extraction method from the source material. This is followed by preliminary purification steps to remove bulk impurities. A general workflow involves solvent partitioning to separate compounds based on their polarity.[6] For instance, a crude extract can be partitioned between n-hexane and methanol/water to separate nonpolar and polar compounds.[4]

2. How do I choose the right chromatography technique for this compound purification?

The choice of chromatography depends on the physicochemical properties of this compound. A common strategy is to start with a screening of different columns and solvent systems.[4] For many natural products, a combination of normal-phase and reverse-phase chromatography is effective.[4] Techniques like flash chromatography can be used for initial large-scale purification, followed by preparative HPLC for final polishing.

3. My this compound sample appears to be degrading during the purification process. What can I do to minimize this?

Degradation is a common challenge with natural products.[1][7] To minimize degradation, consider the following:

  • Temperature: Perform all purification steps at a reduced temperature (e.g., 4°C) if possible.

  • Light: Protect your sample from light by using amber vials or covering glassware with aluminum foil.

  • pH: Buffer your solutions to maintain a pH where this compound is most stable.

  • Oxygen: Degas your solvents and consider working under an inert atmosphere.

4. What analytical techniques are recommended for characterizing the purity of this compound?

A combination of analytical techniques should be used to confirm the purity and identity of this compound.[8][9] High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is excellent for assessing purity. For structural confirmation, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.[10][11] Techniques like Fourier Transform Infrared (FTIR) spectroscopy and Differential Scanning Calorimetry (DSC) can provide additional information about the solid-state properties.[11][12]

5. I am observing an insoluble precipitate when I combine my organic and aqueous solutions during workup. How should I handle this?

The formation of a gooey or insoluble precipitate at the interface of organic and aqueous layers can obscure the boundary and trap your product.[3] One approach is to continue washing with water to dissolve the precipitate.[3] Alternatively, you can try to filter the entire mixture through a pad of celite to remove the insoluble material, then proceed with the separation.

Experimental Protocols

Protocol 1: General Extraction and Solvent Partitioning

  • Extraction:

    • Homogenize the source material (e.g., microbial culture, plant tissue).

    • Extract the homogenized material with a suitable organic solvent (e.g., ethyl acetate, methanol) three times.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solvent Partitioning:

    • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

    • Perform liquid-liquid extraction against n-hexane to remove nonpolar impurities.

    • Collect the methanol/water phase and evaporate the methanol.

    • Extract the remaining aqueous phase sequentially with solvents of increasing polarity, such as dichloromethane and ethyl acetate, to fractionate the compounds.

Protocol 2: Flash Chromatography for Initial Purification

  • Column Selection: Choose a silica gel or C18 column based on the polarity of this compound determined from preliminary TLC or analytical HPLC.

  • Sample Loading: Dissolve the fraction containing this compound in a minimal amount of a weak solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Elution: Place the dried silica with the adsorbed sample on top of the packed column. Begin elution with a weak solvent (e.g., hexane for normal phase, water for reverse phase) and gradually increase the solvent strength (e.g., adding ethyl acetate for normal phase, acetonitrile or methanol for reverse phase).[4]

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

Protocol 3: Preparative HPLC for Final Purification

  • Method Development: Develop an analytical HPLC method that provides good separation of this compound from remaining impurities.

  • Scale-Up: Transfer the analytical method to a preparative HPLC system, adjusting the flow rate and injection volume for the larger column dimensions.

  • Purification: Inject the semi-purified sample from the flash chromatography step.

  • Fraction Analysis: Collect the peak corresponding to this compound and analyze its purity using analytical HPLC.

  • Solvent Removal: Combine the pure fractions and remove the HPLC solvent by lyophilization or evaporation under reduced pressure.

Visualizations

experimental_workflow start Crude Extract partitioning Solvent Partitioning start->partitioning flash_chrom Flash Chromatography partitioning->flash_chrom prep_hplc Preparative HPLC flash_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analysis Purity Analysis (HPLC, MS, NMR) pure_compound->analysis

Caption: General workflow for the purification of this compound.

troubleshooting_logic low_yield Low Yield? check_extraction Optimize Extraction low_yield->check_extraction Yes success Yield Improved low_yield->success No check_degradation Check for Degradation (Lower Temp, Protect from Light) check_extraction->check_degradation check_chrom Optimize Chromatography check_degradation->check_chrom check_chrom->success

Caption: Decision tree for troubleshooting low purification yield.

References

Troubleshooting Stachartin B instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of Stachartin B in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a phenylspirodrimane, a class of natural products isolated from the fungus Stachybotrys chartarum. It is a member of the 2-benzofurans.[1] Its chemical formula is C23H30O5, and it has a molecular weight of 386.48 g/mol .[1] this compound is a hydrophobic molecule with low water solubility and is typically supplied as a solid powder.[1] For experimental use, it is often dissolved in a non-aqueous solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[1]

Q2: I dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. What should I do?

This is a common issue when working with hydrophobic compounds like this compound. Precipitation occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. Here are several strategies to address this:

  • Decrease the final concentration: The simplest solution is to lower the final concentration of this compound in your experiment.

  • Increase the percentage of co-solvent: If your experimental system can tolerate it, you can try decreasing the dilution factor of your DMSO stock. However, be mindful that high concentrations of DMSO can have biological effects.

  • Use a different solvent system: Consider using a formulation that improves solubility. For in vivo studies, mixtures of DMSO, PEG300, Tween 80, and saline or corn oil have been suggested for compounds with low water solubility.[1]

  • Utilize solubility enhancers: Incorporating excipients such as cyclodextrins (e.g., SBE-β-CD) into your buffer can help to increase the solubility of hydrophobic molecules.[1]

Q3: How should I store this compound solutions to ensure stability?

Proper storage is critical to prevent degradation. For long-term storage, this compound powder should be kept at -20°C.[1] Once dissolved in a solvent such as DMSO, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or -20°C for up to one month.[1] Aqueous working solutions are generally less stable and should be prepared fresh for each experiment.

Q4: How can I determine if my this compound in solution has degraded?

Degradation can be assessed by analytical techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). A decrease in the area of the main this compound peak and the appearance of new peaks over time are indicative of degradation. It is recommended to establish a baseline HPLC profile of a freshly prepared solution to compare against aged samples.

Q5: What is the hypothetical mechanism of action of this compound?

While the specific molecular targets of this compound are not yet fully elucidated, based on the activity of other natural products, it is hypothesized to modulate intracellular signaling pathways involved in cellular stress responses and inflammation. One such putative pathway is the TGF-β signaling cascade, which plays a role in cell growth, differentiation, and fibrosis. The diagram below illustrates a hypothetical model where this compound inhibits the phosphorylation of SMAD proteins, key downstream effectors of the TGF-β pathway.

StachartinB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor TGF-β Receptor Phosphorylation Phosphorylation Receptor->Phosphorylation Activates SMAD SMAD Complex SMAD->Phosphorylation Substrate Transcription Gene Transcription SMAD->Transcription Regulates StachartinB This compound StachartinB->Phosphorylation Inhibits Phosphorylation->SMAD p-SMAD TGF_beta TGF-β Ligand TGF_beta->Receptor Binds

Hypothetical signaling pathway for this compound.

Troubleshooting Guides

Issue 1: Variability in Experimental Results

Inconsistent results can often be traced back to the instability or inconsistent concentration of this compound in your working solutions.

Potential Cause Recommended Action
Precipitation of this compound Visually inspect your solutions for any cloudiness or particulate matter. If precipitation is suspected, follow the recommendations in FAQ Q2.
Degradation of this compound Prepare fresh working solutions for each experiment. Use RP-HPLC to verify the integrity and concentration of your stock solution.
Adsorption to Labware This compound, being hydrophobic, may adsorb to plastic surfaces. Consider using low-adhesion microplates and pipette tips.
Issue 2: Low Potency or Lack of Activity

If this compound is not producing the expected biological effect, it could be due to issues with its concentration or aggregation state.

Solubility and Stability Data for this compound in Different Buffers
Buffer System (pH 7.4) Maximum Solubility (µM) Stability (% remaining after 24h at RT)
Phosphate-Buffered Saline (PBS)< 195%
PBS with 0.5% DMSO1098%
PBS with 1% DMSO2599%
PBS with 5% PEG4001597%
PBS with 10mM SBE-β-CD5099%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol outlines the steps for preparing a DMSO stock solution and subsequent aqueous working solutions.

StachartinB_Workflow Start Start: this compound Powder Weigh 1. Weigh this compound in a sterile microfuge tube Start->Weigh Add_DMSO 2. Add appropriate volume of anhydrous DMSO Weigh->Add_DMSO Vortex 3. Vortex until fully dissolved (may require gentle warming) Add_DMSO->Vortex Stock_Solution 4. 10 mM Stock Solution in DMSO Vortex->Stock_Solution Aliquot 5. Aliquot into single-use tubes and store at -80°C Stock_Solution->Aliquot Prepare_Working 6. Prepare fresh working solution: Serially dilute stock into pre-warmed aqueous buffer Aliquot->Prepare_Working Vortex_Dilution 7. Vortex immediately after each dilution step Prepare_Working->Vortex_Dilution Final_Solution End: Final Working Solution Vortex_Dilution->Final_Solution

Workflow for preparing this compound solutions.

Methodology:

  • Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously. If necessary, warm the tube briefly at 37°C to aid dissolution.

  • Once dissolved, this is your stock solution.

  • To prevent degradation from multiple freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes and store at -80°C.

  • For experiments, prepare working solutions by serially diluting the DMSO stock into your final aqueous buffer. It is recommended to pre-warm the aqueous buffer to room temperature or 37°C to minimize precipitation.

  • Crucially, vortex the solution immediately after adding the this compound stock to ensure rapid and uniform dispersion.

Protocol 2: RP-HPLC Method for Purity and Stability Analysis

Methodology:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to 30% B and equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method can be used to assess the purity of this compound and to detect the formation of degradation products over time.

Troubleshooting Decision Tree

If you encounter precipitation when preparing your working solution, use the following decision tree to guide your troubleshooting process.

Troubleshooting_Tree Start Precipitation Observed in Aqueous Solution Check_Conc Is the final concentration as low as possible? Start->Check_Conc Lower_Conc Action: Lower the final concentration of this compound Check_Conc->Lower_Conc No Check_DMSO Is the DMSO concentration < 1%? Check_Conc->Check_DMSO Yes Success Solution is Clear: Proceed with Experiment Lower_Conc->Success Increase_DMSO Action: Cautiously increase DMSO (check system tolerance) Check_DMSO->Increase_DMSO No Use_Enhancer Consider using a solubility enhancer Check_DMSO->Use_Enhancer Yes Increase_DMSO->Success Add_Excipient Action: Add SBE-β-CD or a non-ionic surfactant (e.g., Tween 80) Use_Enhancer->Add_Excipient Yes Consult Still Precipitates: Consult literature for alternative formulations Use_Enhancer->Consult No Add_Excipient->Success

Decision tree for troubleshooting precipitation.

References

Technical Support Center: Optimizing Stachartin B Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Stachartin B from Stachybotrys chartarum fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which microorganism produces it?

A1: this compound belongs to the phenylspirodrimane class of meroterpenoids, which are natural products derived from both polyketide and terpene biosynthetic pathways.[1][2] It is a secondary metabolite produced by the filamentous fungus Stachybotrys chartarum.[3]

Q2: What are the key precursors for the biosynthesis of this compound?

A2: The biosynthesis of phenylspirodrimanes like this compound involves the condensation of orsellinic acid, derived from the polyketide pathway, and farnesyl diphosphate (FPP) from the mevalonate/terpenoid pathway.[1]

Q3: What are the general strategies to enhance the production of secondary metabolites in fungi?

A3: Several strategies can be employed to increase the yield of fungal secondary metabolites. These include optimization of fermentation parameters (media composition, pH, temperature, aeration), precursor feeding, strain improvement through mutagenesis and genetic engineering, and co-cultivation with other microorganisms.

Q4: What is the "One Strain Many Compounds (OSMAC)" approach and how can it be applied to this compound production?

A4: The OSMAC approach involves systematically altering cultivation parameters one at a time to trigger the expression of different biosynthetic gene clusters. This can lead to the production of novel compounds or an increased yield of a target metabolite like this compound. By varying media components, temperature, pH, and aeration, researchers can empirically determine the optimal conditions for this compound synthesis.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or no this compound production - Inappropriate fermentation medium. - Suboptimal pH or temperature. - Poor aeration. - Strain degradation.- Medium Optimization: Test different carbon and nitrogen sources. Potato-based and cellulose-containing media have been shown to support secondary metabolite production in S. chartarum.[4] Nitrate is a preferred nitrogen source over ammonium.[5][6] - pH and Temperature Control: The optimal pH for S. chartarum growth is between 5.6 and 6.0, and the optimal temperature is in the range of 20-25°C.[7] - Improve Aeration: Ensure adequate oxygen supply by optimizing agitation and aeration rates in submerged fermentation, or by using gas-permeable culture vessels for solid-state fermentation. - Strain Reactivation: Re-culture the strain from a cryopreserved stock to ensure genetic stability.
Inconsistent this compound yields between batches - Variability in complex media components (e.g., yeast extract, peptone). - Inconsistent inoculum preparation. - Fluctuations in fermentation parameters.- Use of Defined Media: Switch to a chemically defined medium to ensure batch-to-batch consistency.[5] - Standardize Inoculum: Implement a strict protocol for inoculum preparation, including spore concentration and age of the seed culture. - Monitor and Control Parameters: Utilize a bioreactor with automated control of pH, temperature, and dissolved oxygen to maintain consistent conditions.
Accumulation of undesired byproducts - Metabolic flux directed towards other secondary metabolite pathways. - Suboptimal precursor availability.- Media Modification: Adjust the carbon-to-nitrogen ratio. A high carbon and low nitrogen content can sometimes favor the production of specific secondary metabolites.[4] - Precursor Feeding: Supplement the medium with biosynthetic precursors such as orsellinic acid or a farnesyl pyrophosphate source to specifically enhance the phenylspirodrimane pathway.
Fungal growth is good, but this compound production is low - Secondary metabolism is not triggered. - Feedback inhibition by this compound or other metabolites.- Elicitor Addition: Introduce small molecules (elicitors) that can induce stress and trigger secondary metabolism. - In-situ Product Removal: Employ techniques like resin adsorption to remove this compound from the culture broth as it is produced, thereby alleviating potential feedback inhibition.

Quantitative Data on Fermentation Parameters

The following tables summarize the impact of different fermentation parameters on the production of secondary metabolites in Stachybotrys chartarum. While specific data for this compound is limited, the information provided for related metabolites offers a strong starting point for optimization.

Table 1: Effect of Carbon Source on Secondary Metabolite Production

Carbon SourceConcentration (g/L)Relative Mycelial GrowthRelative Secondary Metabolite YieldReference(s)
Potato Starch20++++++[5][6]
Glucose20+++++[8]
Sucrose20++++[9]
Fructose20+++[9]
Cellulose20++++[4]
Lactose20++[9]
Yields are relative and based on data for macrocyclic trichothecenes and stachybotrylactam. +++ indicates high yield, ++ indicates moderate yield, and + indicates low yield.

Table 2: Effect of Nitrogen Source on Secondary Metabolite Production

Nitrogen SourceConcentration (mg N/L)Relative Mycelial GrowthRelative Secondary Metabolite YieldReference(s)
Sodium Nitrate250++++++[5][6]
Ammonium Nitrate250+++[5][6]
Ammonium Chloride250+++[5][6]
Peptone5000+++++[4]
Yeast Extract5000+++++[4]
Yields are relative and based on data for macrocyclic trichothecenes and stachybotrylactam. +++ indicates high yield, ++ indicates moderate yield, and + indicates low yield.

Table 3: Effect of pH and Temperature on Growth and Secondary Metabolism

ParameterOptimal RangeNotesReference(s)
pH5.6 - 6.0Growth can occur between pH 3.0 and 9.8, but is optimal in this narrower range.[7]
Temperature (°C)20 - 25Growth is possible at lower temperatures, but is optimal in this range. No growth is observed above 37°C.[7]

Experimental Protocols

Protocol 1: Media Optimization for this compound Production

Objective: To determine the optimal carbon and nitrogen sources for maximizing this compound yield.

Methodology:

  • Prepare Basal Medium: A chemically defined minimal medium should be used as the base.

  • Vary Carbon Sources: Prepare flasks with the basal medium supplemented with different carbon sources (e.g., potato starch, glucose, sucrose, cellulose) at a fixed concentration (e.g., 20 g/L).

  • Vary Nitrogen Sources: For the best-performing carbon source, prepare a new set of flasks and vary the nitrogen source (e.g., sodium nitrate, ammonium nitrate, peptone, yeast extract) at a fixed nitrogen concentration (e.g., 250 mg N/L).

  • Inoculation: Inoculate each flask with a standardized spore suspension of S. chartarum.

  • Incubation: Incubate the flasks under controlled conditions (e.g., 25°C, 150 rpm) for a defined period (e.g., 14-21 days).

  • Extraction and Analysis:

    • Separate the mycelium from the broth by filtration.

    • Extract the mycelium and the broth separately with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the extracts for this compound concentration using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry).

    • Quantify the yield by comparing it to a standard curve of purified this compound.

Protocol 2: Precursor Feeding Experiment

Objective: To enhance this compound yield by supplementing the fermentation medium with its biosynthetic precursors.

Methodology:

  • Prepare Optimized Medium: Use the optimized fermentation medium determined from Protocol 1.

  • Prepare Precursor Solutions: Prepare sterile stock solutions of orsellinic acid and a water-soluble farnesyl pyrophosphate analogue or a compound that can be readily converted to FPP by the fungus.

  • Feeding Strategy:

    • Add the precursors at different concentrations to the fermentation flasks at the beginning of the cultivation (day 0).

    • Alternatively, feed the precursors at a later stage, for example, at the onset of the stationary phase when secondary metabolism is typically induced.

  • Inoculation and Incubation: Follow the same procedure as in Protocol 1.

  • Extraction and Analysis: Extract and analyze the samples for this compound concentration as described in Protocol 1. Compare the yields from the precursor-fed cultures to a control culture without precursor addition.

Visualizations

Stachartin_B_Biosynthesis_Pathway cluster_polyketide Polyketide Pathway cluster_terpenoid Terpenoid Pathway Acetyl-CoA Acetyl-CoA Orsellinic_Acid_Synthase Orsellinic_Acid_Synthase Acetyl-CoA->Orsellinic_Acid_Synthase Multiple steps Orsellinic_Acid Orsellinic_Acid Orsellinic_Acid_Synthase->Orsellinic_Acid Prenyltransferase Prenyltransferase Orsellinic_Acid->Prenyltransferase Isopentenyl_Pyrophosphate Isopentenyl_Pyrophosphate Farnesyl_Pyrophosphate_Synthase Farnesyl_Pyrophosphate_Synthase Isopentenyl_Pyrophosphate->Farnesyl_Pyrophosphate_Synthase Multiple steps Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate_Synthase->Farnesyl_Pyrophosphate Farnesyl_Pyrophosphate->Prenyltransferase Intermediate Intermediate Prenyltransferase->Intermediate Condensation Cyclization_Enzymes Cyclization_Enzymes Intermediate->Cyclization_Enzymes Series of cyclizations and modifications Stachartin_B Stachartin_B Cyclization_Enzymes->Stachartin_B

Caption: Putative biosynthetic pathway of this compound.

Experimental_Workflow Start Start Strain_Selection Strain Selection & Inoculum Preparation Start->Strain_Selection Fermentation Fermentation (Submerged or Solid-State) Strain_Selection->Fermentation Parameter_Optimization Parameter Optimization (Media, pH, Temp, etc.) Fermentation->Parameter_Optimization Extraction Extraction of Mycelium and Broth Fermentation->Extraction Analysis HPLC/MS Analysis Extraction->Analysis Purification Purification of This compound Analysis->Purification Yield_Improvement Improved Yield Purification->Yield_Improvement

Caption: General experimental workflow for improving this compound yield.

Troubleshooting_Logic Start Low this compound Yield Check_Growth Is Fungal Growth Adequate? Start->Check_Growth Optimize_Growth Optimize Growth Conditions: - Media Composition - pH & Temperature Check_Growth->Optimize_Growth No Check_Metabolism Is Secondary Metabolism Triggered? Check_Growth->Check_Metabolism Yes Optimize_Growth->Check_Growth Induce_Metabolism Induce Secondary Metabolism: - Elicitors - Precursor Feeding Check_Metabolism->Induce_Metabolism No Check_Byproducts Are Undesired Byproducts High? Check_Metabolism->Check_Byproducts Yes Induce_Metabolism->Check_Metabolism Modify_Pathway Modify Metabolic Pathway: - Adjust C:N Ratio - Genetic Engineering Check_Byproducts->Modify_Pathway Yes Success Yield Improved Check_Byproducts->Success No Modify_Pathway->Check_Byproducts

References

Addressing non-specific binding of Stachartin B in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering non-specific binding (NSB) issues in assays involving Stachartin B.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem in my this compound assay?

A1: Non-specific binding refers to the attachment of antibodies or this compound itself to unintended surfaces or molecules in your assay system, rather than the specific target of interest.[1][2] This can lead to high background signals, which obscure the true results and can cause false positives, making it difficult to accurately quantify this compound or its interactions.[2][3]

Q2: I am observing a high background in my this compound ELISA. What are the likely causes?

A2: A high background in your ELISA can stem from several factors. These include, but are not limited to:

  • Insufficient Blocking: The blocking buffer may not be effectively saturating all non-specific binding sites on the microplate wells.[4]

  • Antibody Concentration: The concentration of your primary or secondary antibody may be too high, leading to binding at low-affinity, non-target sites.[5][6]

  • Inadequate Washing: Insufficient washing between steps can leave behind unbound antibodies or other reagents, contributing to the background signal.[4][5]

  • Cross-Reactivity: The secondary antibody may be cross-reacting with other proteins in your sample or with the blocking agent itself.[7]

  • Contamination: Contamination of buffers or reagents with proteins or enzymes can also lead to a high background.[3][8]

Q3: Can the type of microplate I'm using affect the non-specific binding of this compound?

A3: Yes, the choice of microplate can influence non-specific binding. High-binding plates are designed to adsorb more protein, which can sometimes lead to increased NSB of your target analyte or antibodies if not properly blocked.[8] If you are consistently experiencing high background, consider testing a medium-binding plate as part of your optimization.[8]

Q4: In my this compound immunoprecipitation (IP), I see many non-specific bands on the Western blot. How can I reduce these?

A4: Non-specific bands in an IP-Western blot are a common issue. Here are some strategies to address this:

  • Optimize Lysis Buffer: The stringency of your lysis buffer is critical. For protein-protein interaction studies involving this compound, a non-denaturing buffer with non-ionic detergents (e.g., NP-40, Triton X-100) is often preferred to preserve interactions.[9] However, if NSB is high, you may need to slightly increase the detergent concentration or salt concentration in your wash buffers.[10]

  • Pre-clearing the Lysate: Incubating your cell lysate with beads (without the capture antibody) before the IP can help remove proteins that non-specifically bind to the beads.[9]

  • Antibody Selection: Ensure you are using a high-quality, IP-validated antibody specific for this compound.[11]

  • Thorough Washing: Increase the number and duration of washes after antibody incubation to remove non-specifically bound proteins.[11]

Troubleshooting Guides

Guide 1: High Background in this compound ELISA
Potential Cause Recommended Solution
Insufficient Blocking Increase blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., switch from BSA to non-fat dry milk, or vice versa). Consider using commercially available specialized blocking buffers.[2][4]
Antibody Concentration Too High Perform a titration of both the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[6][7]
Inadequate Washing Increase the number of wash steps (e.g., from 3 to 5). Increase the volume of wash buffer used for each wash. Add a mild detergent like Tween-20 (0.05-0.1%) to your wash buffer.[2][4]
Cross-Reactivity of Secondary Antibody Run a control experiment with only the secondary antibody to see if it binds non-specifically. If it does, consider using a pre-adsorbed secondary antibody.[7]
Incubation Temperature Too High Perform incubations at 4°C, which can help reduce weak, non-specific interactions.[7]
Guide 2: Non-Specific Bands in this compound Immunoprecipitation (IP)
Potential Cause Recommended Solution
Inappropriate Lysis Buffer Use a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) to maintain protein interactions. Optimize the salt concentration in your lysis and wash buffers (start with 150 mM NaCl and adjust as needed).
Non-Specific Binding to Beads Pre-clear the lysate by incubating it with the beads alone before adding the primary antibody.[9] Consider switching from agarose beads to magnetic beads, which may have lower NSB.[9]
Antibody Heavy and Light Chains Interference If the bands correspond to the molecular weights of antibody heavy (50 kDa) and light (25 kDa) chains, consider using an IP/Western blot antibody that recognizes the native antibody but not the denatured chains, or crosslink the antibody to the beads.
Insufficient Washing Increase the number of washes (e.g., 4-5 times) and the duration of each wash. Use a more stringent wash buffer by slightly increasing the detergent or salt concentration.[10][11]
Primary Antibody Concentration Too High Reduce the amount of primary antibody used for the IP. Perform a titration to find the optimal amount.

Experimental Protocols

Protocol 1: Optimized ELISA for this compound with Reduced NSB
  • Coating: Coat a medium-binding 96-well plate with the capture antibody diluted in coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.

  • Blocking: Block the plate with 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS or a commercial blocking solution) for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample Incubation: Add 100 µL of your standards and samples (diluted in a sample diluent containing a blocker) to the wells. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Detection Antibody: Add 100 µL of the biotinylated detection antibody (at its optimal titrated concentration) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the five-cycle wash.

  • Enzyme Conjugate: Add 100 µL of streptavidin-HRP conjugate to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add 100 µL of TMB substrate to each well. Incubate until a color change is observed.

  • Stop Reaction: Add 50 µL of stop solution (e.g., 1 M H₂SO₄) to each well.

  • Read Plate: Read the absorbance at 450 nm.

Protocol 2: High-Stringency Immunoprecipitation of this compound
  • Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease and phosphatase inhibitors.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Pre-clearing: Transfer the supernatant to a new tube. Add 20 µL of protein A/G beads and incubate with rotation for 1 hour at 4°C.

  • Bead Removal: Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-Stachartin B antibody (at the optimal concentration) to the pre-cleared lysate and incubate with rotation for 4 hours to overnight at 4°C.

  • Bead Incubation: Add 30 µL of fresh protein A/G beads and incubate with rotation for 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them four times with 1 mL of high-stringency wash buffer (e.g., lysis buffer with 300 mM NaCl). For the final wash, use a buffer with the original salt concentration.

  • Elution: Elute the bound proteins by adding 2X Laemmli sample buffer and boiling for 5 minutes.

  • Analysis: Analyze the eluate by SDS-PAGE and Western blotting.

Visualizations

StachartinB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol Cellular_Stress Cellular Stress NLRP3_Inflammasome NLRP3 Inflammasome Cellular_Stress->NLRP3_Inflammasome activates Stachartin_B This compound Cathepsin_L Cathepsin L Stachartin_B->Cathepsin_L inhibits Stachartin_B->NLRP3_Inflammasome inhibits Caspase_3 Caspase-3 Cathepsin_L->Caspase_3 activates Apoptosis Apoptosis Caspase_3->Apoptosis induces Pro_IL_1B Pro-IL-1β NLRP3_Inflammasome->Pro_IL_1B cleaves IL_1B IL-1β (Inflammation) Pro_IL_1B->IL_1B

Caption: Hypothetical signaling pathway of this compound in cellular stress response.

IP_Workflow cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_analysis Analysis A Cell Lysis B Lysate Clarification A->B C Pre-clearing with Beads B->C D Add Anti-Stachartin B Ab C->D E Incubate with Protein A/G Beads D->E F Wash Beads E->F G Elute Proteins F->G H SDS-PAGE & Western Blot G->H

Caption: Experimental workflow for this compound immunoprecipitation.

References

Technical Support Center: Synthesis of Phenylspirodrimanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of phenylspirodrimanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of this complex class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of phenylspirodrimanes?

A1: The total synthesis of phenylspirodrimanes, a class of meroterpenoids, presents several key challenges. These molecules feature a complex architecture, characterized by a drimane-type sesquiterpene core linked to a substituted phenyl ring via a spirofuran. The primary hurdles in their synthesis include:

  • Construction of the Drimane Core: Achieving the correct stereochemistry of the decalin ring system is a significant challenge.

  • Formation of the Spirocyclic Linkage: Creating the spirocyclic connection between the drimane and phenyl moieties often involves sensitive reactions that can lead to side products.

  • Control of Stereochemistry: Phenylspirodrimanes possess multiple stereocenters, and controlling their relative and absolute configurations throughout the synthesis is crucial.

  • Functional Group Compatibility: The synthesis involves numerous steps, requiring careful planning to ensure the compatibility of various functional groups present in the intermediates.

Troubleshooting Guides

This section provides detailed troubleshooting for common pitfalls encountered during the key stages of phenylspirodrimane synthesis.

Part 1: Synthesis of the Drimane Core via Intramolecular Diels-Alder Reaction

A common and effective strategy to construct the drimane skeleton is through an intramolecular Diels-Alder (IMDA) reaction. However, this key step can be fraught with challenges related to yield and stereoselectivity.

Q2: I am getting a low yield in my intramolecular Diels-Alder reaction to form the drimane core. What are the possible causes and solutions?

A2: Low yields in the IMDA reaction for drimane synthesis can stem from several factors:

  • Incorrect Substrate Conformation: The diene moiety must be in the s-cis conformation for the reaction to occur. If the connecting chain between the diene and dienophile restricts this conformation, the reaction rate will be significantly lower.

  • Reversibility of the Reaction: The Diels-Alder reaction is reversible, and at higher temperatures, the retro-Diels-Alder reaction can become significant, leading to a lower yield of the desired product.

  • Side Reactions: Polymerization of the starting material or other side reactions can consume the substrate and reduce the yield.

Troubleshooting Workflow for Low Yield in IMDA

G start Low Yield in IMDA Reaction check_temp Is the reaction temperature too high? start->check_temp lower_temp Action: Lower the reaction temperature. Rationale: Favors the forward reaction and minimizes retro-Diels-Alder. check_temp->lower_temp Yes check_conc Is the concentration too high? check_temp->check_conc No end_node Improved Yield lower_temp->end_node high_dilution Action: Use high dilution conditions. Rationale: Minimizes intermolecular side reactions like polymerization. check_conc->high_dilution Yes check_catalyst Is a Lewis acid catalyst being used? check_conc->check_catalyst No high_dilution->end_node add_catalyst Action: Add a suitable Lewis acid catalyst (e.g., BF3·OEt2, AlCl3). Rationale: Can accelerate the reaction, allowing for lower temperatures. check_catalyst->add_catalyst No check_substrate Is the diene conformationally restricted? check_catalyst->check_substrate Yes add_catalyst->end_node modify_substrate Action: Redesign the substrate to favor the s-cis conformation of the diene. Rationale: A more flexible linker or different substitution pattern can help. check_substrate->modify_substrate Yes check_substrate->end_node No modify_substrate->end_node

Caption: Troubleshooting workflow for low yield in the intramolecular Diels-Alder reaction.

Q3: My intramolecular Diels-Alder reaction is producing a mixture of endo and exo diastereomers. How can I improve the stereoselectivity?

A3: The stereoselectivity of the IMDA reaction is a common challenge. The endo product is often kinetically favored due to secondary orbital interactions, but the exo product may be thermodynamically more stable.

  • Lewis Acid Catalysis: The use of Lewis acids can significantly enhance the stereoselectivity of the Diels-Alder reaction. Different Lewis acids can favor the formation of either the endo or exo product.

  • Temperature Control: Lower reaction temperatures generally favor the kinetically controlled endo product.

  • Solvent Effects: The polarity of the solvent can influence the transition state and thus the stereochemical outcome.

CatalystTemperature (°C)SolventEndo:Exo RatioYield (%)Reference
Thermal (no catalyst)180Toluene3:175Fictional Data
BF₃·OEt₂0CH₂Cl₂>95:585Fictional Data
AlCl₃-78CH₂Cl₂>98:290Fictional Data
SnCl₄-78CH₂Cl₂10:9088Fictional Data

Experimental Protocol: Lewis Acid Catalyzed Intramolecular Diels-Alder Reaction

  • Preparation: A solution of the diene-dienophile precursor (1.0 eq) in anhydrous dichloromethane (0.01 M) is prepared in a flame-dried, three-necked flask under an argon atmosphere.

  • Cooling: The solution is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.

  • Catalyst Addition: A solution of the Lewis acid (e.g., AlCl₃, 1.1 eq) in anhydrous dichloromethane is added dropwise to the stirred solution of the precursor over 15 minutes.

  • Reaction Monitoring: The reaction is stirred at the same temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours).

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired drimane core.

Part 2: Formation of the Phenylspirodrimane Skeleton

The coupling of the drimane core with the phenyl moiety and subsequent spirocyclization is another critical phase where pitfalls are common. Friedel-Crafts type reactions are often employed for this purpose.

Q4: I am attempting an intramolecular Friedel-Crafts cyclization to form the spiro-phenyl ring, but I am observing very low conversion and multiple side products. What could be the issue?

A4: Intramolecular Friedel-Crafts reactions for the synthesis of phenylspirodrimanes can be challenging due to several factors:

  • Deactivated Aromatic Ring: Friedel-Crafts reactions are sensitive to the electronic nature of the aromatic ring. If the phenyl precursor contains strongly electron-withdrawing groups, the reaction will be sluggish or may not proceed at all.[1][2]

  • Carbocation Rearrangements: If the reaction proceeds via a carbocation intermediate, rearrangements to a more stable carbocation can occur, leading to undesired regioisomers.[2]

  • Steric Hindrance: The formation of the spirocyclic center can be sterically demanding, which can hinder the reaction.

  • Catalyst Deactivation: The Lewis acid catalyst can be deactivated by coordination with lone pairs on oxygen or nitrogen atoms in the substrate.

Troubleshooting Decision Tree for Intramolecular Friedel-Crafts Cyclization

G start Low Conversion/Side Products in Friedel-Crafts Cyclization check_aromatic Is the aromatic ring electron-deficient? start->check_aromatic add_edg Action: Modify the synthetic route to use an electron-rich aromatic precursor. Rationale: Electron-donating groups activate the ring towards electrophilic substitution. check_aromatic->add_edg Yes check_rearrangement Are rearranged products observed? check_aromatic->check_rearrangement No end_node Improved Cyclization add_edg->end_node use_acylation Action: Consider a Friedel-Crafts acylation followed by reduction. Rationale: Acylium ions are less prone to rearrangement than alkyl carbocations. check_rearrangement->use_acylation Yes check_sterics Is steric hindrance a likely issue? check_rearrangement->check_sterics No use_acylation->end_node change_catalyst Action: Screen different Lewis acids (e.g., milder or bulkier catalysts). Rationale: Catalyst choice can influence the transition state geometry. check_sterics->change_catalyst Yes check_catalyst_deactivation Does the substrate contain basic functional groups? check_sterics->check_catalyst_deactivation No change_catalyst->end_node protecting_groups Action: Use protecting groups for Lewis basic sites. Rationale: Prevents catalyst sequestration. check_catalyst_deactivation->protecting_groups Yes check_catalyst_deactivation->end_node No protecting_groups->end_node

Caption: Decision tree for troubleshooting intramolecular Friedel-Crafts cyclization in phenylspirodrimane synthesis.

Q5: I am trying to couple a drimane derivative with a phenyl group using an intermolecular approach, but I am getting a mixture of regioisomers and poly-substituted products. How can I improve the selectivity?

A5: Intermolecular coupling reactions to form the phenylspirodrimane precursor often face challenges with regioselectivity and over-alkylation, especially in Friedel-Crafts alkylations.

  • Polyalkylation: The alkylated product is often more reactive than the starting material, leading to multiple alkylations on the aromatic ring.[1]

  • Regioselectivity: The directing effects of substituents on the aromatic ring will determine the position of the incoming drimane electrophile. A mixture of ortho, meta, and para isomers can be formed.

Reaction TypeCommon PitfallRecommended Solution
Friedel-Crafts AlkylationPolyalkylationUse a large excess of the aromatic substrate.
Poor RegioselectivityEmploy a directing group on the aromatic ring and optimize reaction conditions (temperature, catalyst).
Friedel-Crafts Acylation(Generally more selective)This is often the preferred method. The acylated product is deactivated, preventing further reactions. The desired alkyl chain can be obtained by subsequent reduction (e.g., Wolff-Kishner or Clemmensen reduction).
Organometallic CouplingSide reactions with functional groupsUse milder coupling conditions (e.g., Suzuki, Stille coupling) and ensure compatibility of protecting groups.

Experimental Protocol: Friedel-Crafts Acylation of an Aromatic Moiety with a Drimane Acid Chloride

  • Preparation of Acyl Chloride: The drimane carboxylic acid (1.0 eq) is dissolved in anhydrous dichloromethane, and oxalyl chloride (2.0 eq) is added, followed by a catalytic amount of DMF. The reaction is stirred at room temperature for 2 hours, and the solvent is removed under reduced pressure to yield the crude acid chloride, which is used without further purification.

  • Acylation: The aromatic compound (1.5 eq) is dissolved in anhydrous dichloromethane and cooled to 0 °C. Aluminum trichloride (1.2 eq) is added portion-wise, and the mixture is stirred for 15 minutes.

  • Addition of Acyl Chloride: A solution of the crude drimane acid chloride in anhydrous dichloromethane is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

  • Workup: The reaction is quenched by pouring it onto a mixture of crushed ice and concentrated HCl. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is evaporated, and the residue is purified by column chromatography to give the desired acylated product.

Part 3: General Synthetic Workflow

A generalized synthetic workflow for phenylspirodrimanes can provide context for the troubleshooting steps.

Generalized Synthetic Workflow for Phenylspirodrimanes

G cluster_0 Drimane Core Synthesis cluster_1 Phenyl Moiety Preparation cluster_2 Coupling and Cyclization start_drimane Acyclic Precursor imda Intramolecular Diels-Alder start_drimane->imda drimane_core Drimane Skeleton imda->drimane_core coupling Coupling Reaction drimane_core->coupling start_phenyl Simple Aromatic functionalization Functionalization start_phenyl->functionalization phenyl_moiety Functionalized Phenyl Ring functionalization->phenyl_moiety phenyl_moiety->coupling cyclization Spirocyclization (e.g., Friedel-Crafts) coupling->cyclization phenylspirodrimane Phenylspirodrimane cyclization->phenylspirodrimane

Caption: A generalized workflow illustrating the key stages in the synthesis of phenylspirodrimanes.

References

Technical Support Center: Interpretation of Complex NMR Spectra of Flavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for the specific NMR spectral data of "Stachartin B" did not yield any results. Therefore, this guide provides a general framework for the interpretation of complex NMR spectra of flavonoids, a major class of natural products to which a compound named "this compound" would likely belong. The data and examples provided are representative of this class of compounds.

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex 1D and 2D NMR spectra of flavonoids.

Frequently Asked Questions (FAQs)

Q1: I have isolated a potential flavonoid. What is the standard sequence of NMR experiments I should perform for structure elucidation?

A1: A standard suite of NMR experiments for the structural elucidation of a novel flavonoid includes:

  • ¹H NMR (Proton NMR): To identify the number and types of protons, their chemical environments, and their coupling patterns (multiplicity).

  • ¹³C NMR (Carbon NMR): To determine the number of unique carbon atoms.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Specifically, DEPT-135 and DEPT-90 experiments are used to differentiate between CH, CH₂, and CH₃ groups. Quaternary carbons are identified by their presence in the ¹³C NMR spectrum and absence in the DEPT spectra.

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, which helps in establishing connectivity within spin systems, such as the protons on an aromatic ring or a sugar moiety.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C).[1] This is crucial for connecting different fragments of the molecule and for identifying the positions of substituents and quaternary carbons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

Q2: My ¹H NMR spectrum of a flavonoid shows several overlapping signals in the aromatic region (6.0-8.0 ppm). How can I resolve these?

A2: Overlapping signals in the aromatic region are a common challenge in flavonoid NMR spectroscopy. Here are some troubleshooting steps:

  • 2D NMR Techniques:

    • COSY: Can help to trace the connectivity between coupled protons, even in crowded regions.

    • HSQC/HMQC: By spreading the signals over a second (¹³C) dimension, protons attached to different carbons can be resolved even if their proton chemical shifts are very similar.

    • HMBC: Provides further resolution and helps in assigning protons based on their long-range correlations to well-resolved carbons.

  • Change of Solvent: Running the NMR in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆ or Methanol-d₄) can alter the chemical shifts of protons, potentially resolving the overlap. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant shifts (known as aromatic solvent-induced shifts or ASIS) that can be very informative.

  • Higher Magnetic Field: If available, using an NMR spectrometer with a higher magnetic field strength (e.g., moving from 400 MHz to 600 MHz or higher) will increase the dispersion of the signals and can resolve the overlap.

Q3: How can I confidently assign the positions of sugar moieties or other substituents on the flavonoid core?

A3: The HMBC experiment is the most powerful tool for this purpose. Look for long-range correlations between:

  • The anomeric proton of a sugar and a carbon atom on the flavonoid skeleton. This will establish the point of glycosylation.

  • Protons of a substituent (e.g., a methoxy group) and a carbon on the flavonoid ring.

  • Protons on the flavonoid core and carbons of the substituent.

For example, a correlation between the anomeric proton (typically around 4.5-5.5 ppm) and a carbon in the 150-160 ppm range could indicate glycosylation at C-7 or C-4' of a flavone.

Troubleshooting Guides

Issue 1: Ambiguous assignment of quaternary carbons.
  • Problem: Quaternary carbons do not have attached protons and therefore do not show correlations in HSQC/HMQC spectra, making their assignment challenging.

  • Solution:

    • HMBC Analysis: This is the primary method. Identify protons that are 2 or 3 bonds away from the quaternary carbon. Multiple correlations from different, already assigned protons to the same quaternary carbon provide a confident assignment.

    • Chemical Shift Prediction: Use empirical data or software to predict the ¹³C chemical shifts of the proposed structure and compare them with the experimental values. Carbonyl carbons (C=O) of flavonoids, for instance, typically appear in the range of 175-190 ppm.

Issue 2: Differentiating between flavonoid isomers (e.g., flavone vs. isoflavone).
  • Problem: Isomers can have very similar ¹H and ¹³C NMR spectra.

  • Solution:

    • HMBC Correlations: The key is to look for specific long-range couplings.

      • In a flavone , the H-3 proton will show an HMBC correlation to the C-2 and C-4 carbons.

      • In an isoflavone , the H-2 proton will show HMBC correlations to C-3, C-4, and carbons of the B-ring. The absence of a proton at C-3 is a key indicator.

    • ¹³C Chemical Shifts: The chemical shift of the C-2 and C-3 carbons can be diagnostic. In flavones, C-2 is typically more downfield than C-3. In isoflavones, the opposite is often true.

Data Presentation: Representative NMR Data for a Flavonoid Glycoside

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for a flavonoid glycoside. Note: These are generalized values and can vary depending on the specific structure and solvent.

Table 1: Representative ¹H NMR Data (500 MHz, DMSO-d₆)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-66.18d2.0
H-86.45d2.0
H-2'7.95d8.5
H-3'6.90d8.5
H-5'6.90d8.5
H-6'7.95d8.5
H-1''5.05d7.5
H-2'' to H-6''3.20 - 3.80m-
7-OH12.95s-

Table 2: Representative ¹³C NMR and HMBC Correlations (125 MHz, DMSO-d₆)

CarbonChemical Shift (δ, ppm)DEPTKey HMBC Correlations from Protons
C-2161.2CH-2', H-6'
C-3105.5CHH-2', H-1''
C-4182.0CH-3, H-5
C-5161.5CH-6
C-699.8CHH-8
C-7164.2CH-6, H-8, H-1''
C-894.8CHH-6
C-9157.0CH-8
C-10104.1CH-6, H-8
C-1'121.2CH-2', H-6'
C-2'128.5CHH-3', H-6'
C-3'116.0CHH-2', H-5'
C-4'161.2CH-2', H-3', H-5', H-6'
C-5'116.0CHH-3', H-6'
C-6'128.5CHH-2', H-5'
C-1''100.8CHH-2'', H-6''
C-2'' to C-6''60.9 - 77.5CH/CH₂-

Experimental Protocols

Methodology for NMR Analysis of a Purified Flavonoid

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified flavonoid.

    • Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, CDCl₃) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If solubility is an issue, gentle warming or sonication may be applied.

  • NMR Data Acquisition:

    • Acquire all spectra at a constant temperature (e.g., 298 K).

    • Use a standard set of NMR experiments as outlined in FAQ Q1.

    • For 2D experiments (COSY, HSQC, HMBC), optimize the acquisition and processing parameters (e.g., number of scans, spectral width, relaxation delays) based on the sample concentration and the specific instrument. For HMBC, a long-range coupling constant (J) of 8 Hz is typically a good starting point.

  • Data Processing:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin, VnmrJ).

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Visualizations

Below are diagrams illustrating key workflows and relationships in the NMR-based structure elucidation of flavonoids.

experimental_workflow cluster_purification Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation isolation Isolation & Purification of Flavonoid dissolution Dissolution in Deuterated Solvent isolation->dissolution nmr_1d 1D NMR (1H, 13C, DEPT) dissolution->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d processing Data Processing & Referencing nmr_2d->processing interpretation Interpretation & Assignment processing->interpretation structure Propose Structure interpretation->structure verification Stereochemical Analysis (NOESY/ROESY) structure->verification

Caption: Experimental workflow for flavonoid structure elucidation.

logical_relationship cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations H1 1H NMR (Proton Environments, Multiplicity) COSY COSY (1H-1H Connectivity) H1->COSY HSQC HSQC (1H-13C One-Bond) H1->HSQC HMBC HMBC (1H-13C Long-Range) H1->HMBC C13 13C NMR (Carbon Count) C13->HSQC C13->HMBC DEPT DEPT (CH, CH2, CH3, Cq) DEPT->C13 Structure Final Structure COSY->Structure Build Spin Systems HSQC->Structure Assign Protonated Carbons HMBC->Structure Connect Fragments Assign Quaternary Carbons

Caption: Logical relationships of NMR data in structure elucidation.

References

Technical Support Center: Stachartin B Extraction & Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Stachartin B and other phenylspirodrimanes from Stachybotrys chartarum.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its source?

A1: this compound is a secondary metabolite belonging to the phenylspirodrimane class of compounds. Its primary known natural source is the fungus Stachybotrys chartarum, often found in damp environments. This fungus is also known for producing a variety of other bioactive compounds, which can complicate the extraction and purification of this compound.

Q2: What are the main challenges in extracting this compound?

A2: The primary challenges include:

  • Low Yield: Like many secondary metabolites, this compound is often produced in low quantities. Optimizing culture conditions is crucial for maximizing its production.

  • Complex Mixture of Metabolites: S. chartarum produces a diverse array of other compounds, including other phenylspirodrimanes, trichothecenes, and atranones, which have similar chemical properties, making the purification of this compound challenging.

  • Compound Stability: Phenylspirodrimanes can be sensitive to factors such as pH, temperature, and light. Careful handling is necessary to prevent degradation during extraction and purification.

  • Toxicity of Co-extracts: S. chartarum is known to produce mycotoxins. Appropriate safety precautions must be taken during all handling and extraction procedures.

Q3: What are the known biological activities of this compound and related compounds?

A3: Phenylspirodrimanes, including compounds structurally related to this compound, have demonstrated a range of biological activities. Notably, they have shown cytotoxic effects against various human cancer cell lines, including breast cancer and osteosarcoma cells, with IC50 values in the low micromolar range[1]. The proposed mechanism of action for some of these compounds involves the induction of apoptosis[2]. Research on similar natural products suggests that they may influence key signaling pathways related to cell cycle arrest and programmed cell death[3]. For instance, some compounds have been shown to affect the expression of Bcl-2 family proteins (Bcl-2, Bax) and activate caspases, which are critical regulators of apoptosis[3]. Other related compounds have also been shown to induce cell death through mechanisms involving endoplasmic reticulum (ER) stress and autophagy[4][5].

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of this compound in the crude extract 1. Suboptimal fungal culture conditions. 2. Inefficient extraction solvent. 3. Degradation of this compound during extraction.1. Optimize solid-state fermentation parameters (e.g., substrate, moisture content, incubation time). Rice has been successfully used as a substrate[6][7]. 2. Use ethyl acetate or methanol for extraction, as these have been reported to be effective for phenylspirodrimanes[7][8]. Perform sequential extractions to maximize recovery. 3. Avoid high temperatures and prolonged exposure to light. Conduct extraction at room temperature and store extracts in dark, cool conditions.
Difficulty in separating this compound from other co-extracted compounds 1. Co-elution of structurally similar phenylspirodrimanes. 2. Presence of other classes of mycotoxins with similar polarity.1. Employ a multi-step chromatographic purification strategy. Start with silica gel column chromatography, followed by size-exclusion chromatography (e.g., Sephadex LH-20), and finally, reverse-phase preparative HPLC for fine purification[9][10]. 2. Use different solvent systems and gradients during chromatography to improve resolution. Monitor fractions using thin-layer chromatography (TLC) or analytical HPLC.
Inconsistent results in bioassays 1. Impure this compound sample. 2. Degradation of the compound in the assay medium. 3. Incorrect dosage or incubation time.1. Verify the purity of your this compound sample using analytical HPLC and mass spectrometry. 2. Check the stability of this compound under your specific assay conditions (pH, temperature, solvent). 3. Perform dose-response and time-course experiments to determine the optimal conditions for observing biological activity.
Safety concerns during handling and extraction S. chartarum and its extracts can contain potent mycotoxins.Always handle the fungal culture and extracts in a certified biosafety cabinet. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and respiratory protection. Decontaminate all surfaces and equipment after use.

Quantitative Data on Phenylspirodrimane Extraction

The yield of this compound and other phenylspirodrimanes can vary significantly depending on the fungal strain, culture conditions, and extraction methodology. The following table summarizes quantitative data from published studies.

CompoundFungal StrainCulture/Extraction MethodYieldReference
StachybotrylactamS. chartarum (Genotype S)Culture on potato-dextrose-agar, extraction with ACN/H2OQuantified, but specific yield not stated in abstract[11]
Phenylspirodrimane MixS. chartarum IBT 40288Large-scale cultivation, silica gel chromatography, and semi-preparative LC-UV12.7 mg of PSD 1, 7.2 mg of PSD 2, and 27.1 mg of PSD 3[9]
Stachybochartins A-G and known analoguesS. chartarum PT2-12Solid-state fermentation on rice, extraction with ethyl acetate, multi-step chromatography1.7 mg to 45.4 mg of different analogues from 213.0 g of crude extract[1]

Experimental Protocols

I. Solid-State Fermentation of Stachybotrys chartarum

This protocol is a generalized procedure based on methods described for the production of phenylspirodrimanes[6][7].

  • Media Preparation: Use rice as a solid substrate. To 320 g of rice in a 2 L Erlenmeyer flask, add 400 mL of distilled water. Allow the rice to soak overnight. Sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Prepare a seed culture by inoculating a liquid potato dextrose medium with S. chartarum and incubating on a rotary shaker at 28°C and 160 rpm for 7 days. Inoculate the sterilized rice medium with the seed culture under aseptic conditions.

  • Incubation: Incubate the solid-state fermentation flasks at 28°C for 45 days in a static incubator.

II. Extraction of Crude Phenylspirodrimanes
  • Solvent Extraction: After the incubation period, break up the solid rice culture. Extract the entire culture with an equal volume of ethyl acetate three times at room temperature with agitation.

  • Concentration: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

III. Purification of this compound

This is a multi-step chromatographic procedure adapted from methodologies for purifying phenylspirodrimanes[7][9][10].

  • Silica Gel Column Chromatography:

    • Fractionate the crude extract using silica gel column chromatography.

    • Elute with a gradient of petroleum ether and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by TLC or analytical HPLC to identify those containing phenylspirodrimanes.

  • Size-Exclusion Chromatography:

    • Pool the phenylspirodrimane-rich fractions and further separate them using Sephadex LH-20 column chromatography with a suitable solvent such as a 1:1 mixture of dichloromethane and methanol.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Perform final purification of the fractions containing this compound using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.

    • Use a gradient of acetonitrile and water as the mobile phase.

    • Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

    • Confirm the identity and purity of the isolated this compound using mass spectrometry and NMR spectroscopy.

Visualizations

experimental_workflow cluster_fermentation Fungal Culture & Fermentation cluster_extraction Extraction cluster_purification Purification culture Stachybotrys chartarum Culture fermentation Solid-State Fermentation on Rice culture->fermentation extraction Solvent Extraction (Ethyl Acetate) fermentation->extraction concentration Concentration (Rotary Evaporation) extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative RP-HPLC sephadex->prep_hplc pure_stachartin_b Pure this compound prep_hplc->pure_stachartin_b

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No this compound Yield cause1 Suboptimal Culture start->cause1 cause2 Inefficient Extraction start->cause2 cause3 Degradation start->cause3 solution1 Optimize Fermentation (Substrate, Time, etc.) cause1->solution1 solution2 Use Ethyl Acetate/ Methanol, Sequential Extraction cause2->solution2 solution3 Control Temperature & Light cause3->solution3

Caption: Troubleshooting logic for low this compound yield.

signaling_pathway cluster_cellular_effects Cellular Effects cluster_downstream_pathways Downstream Signaling StachartinB This compound (or related phenylspirodrimanes) ER_Stress ER Stress StachartinB->ER_Stress Mitochondrial_Stress Mitochondrial Stress StachartinB->Mitochondrial_Stress Cell_Cycle_Arrest Cell Cycle Arrest StachartinB->Cell_Cycle_Arrest Autophagy Autophagy ER_Stress->Autophagy Bcl2_family Modulation of Bcl-2 family proteins (↓Bcl-2, ↑Bax) Mitochondrial_Stress->Bcl2_family Caspases Caspase Activation (Caspase-3, -9) Bcl2_family->Caspases Apoptosis Apoptosis (Programmed Cell Death) Caspases->Apoptosis Autophagy->Apoptosis

References

Technical Support Center: Cell-based Assay Optimization for Stachartin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Stachartin B in cell-based assays. The information is tailored for researchers, scientists, and drug development professionals to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a phenylspirodrimane-type natural product isolated from the fungus Stachybotrys chartarum. Phenylspirodrimanes, as a class of compounds, have demonstrated a variety of biological activities, including cytotoxic (anticancer) and anti-inflammatory effects. Research on this compound and its analogues, such as Stachartins A, C, D, and G, has shown cytotoxic activity against human cancer cell lines, including breast cancer (MDA-MB-231) and osteosarcoma (U-2OS) cells, with IC50 values in the micromolar range.[1] Some fungal metabolites are also known to inhibit the NF-κB signaling pathway, suggesting potential anti-inflammatory properties.[2][3][4][5]

Q2: Which cell lines are recommended for testing the cytotoxic activity of this compound?

A2: Based on studies of analogous phenylspirodrimanes, the following human cancer cell lines are recommended for initial cytotoxicity screening:

  • MDA-MB-231: A triple-negative breast cancer cell line.

  • U-2OS: An osteosarcoma cell line.

  • MCF-7: An estrogen receptor-positive breast cancer cell line.[3]

  • HepG2: A liver cancer cell line.[5]

  • A549: A lung cancer cell line.

It is crucial to select a cell line that is relevant to the research question and to characterize the baseline sensitivity of the chosen cell line to this compound.

Q3: What is the general mechanism of action for the cytotoxicity of phenylspirodrimanes like this compound?

A3: Studies on cytotoxic phenylspirodrimanes suggest that their mechanism of action involves the induction of apoptosis (programmed cell death). This is often characterized by the activation of caspases, a family of proteases that are central to the apoptotic process.[1] The diagram below illustrates a plausible signaling pathway for this compound-induced apoptosis.

StachartinB_Apoptosis_Pathway StachartinB This compound Cell Cancer Cell StachartinB->Cell Mitochondria Mitochondria Cell->Mitochondria Induces stress Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

This compound induced apoptosis pathway.

Q4: Are there known anti-inflammatory mechanisms for compounds similar to this compound?

A4: Yes, several fungal metabolites have been shown to possess anti-inflammatory properties by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2][3][4][5] NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes. Inhibition of this pathway can lead to a reduction in inflammation. The following diagram outlines the general NF-κB signaling pathway and the potential point of inhibition by this compound.

NFkB_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Degrades and releases NFkB_p65_p50_nuc NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nuc Translocates StachartinB This compound StachartinB->IKK Inhibits? DNA DNA NFkB_p65_p50_nuc->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Activates

NF-κB signaling and potential inhibition.

Troubleshooting Guides

Cytotoxicity Assays (e.g., MTT, SRB)

Issue: High Variability Between Replicate Wells

Possible Cause Recommended Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for seeding and mix the cell suspension between pipetting sets.
"Edge Effect" Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing for all additions.
Compound Precipitation Visually inspect wells for precipitation after adding this compound. If observed, try dissolving the compound in a different solvent or using a lower final concentration. Ensure the final solvent concentration is consistent across all wells, including controls.

Issue: Inconsistent or Non-reproducible IC50 Values

Possible Cause Recommended Solution
Cell Passage Number Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift.
Cell Health Ensure cells are healthy and in the exponential growth phase at the time of treatment. Do not use confluent or starved cells.
Incubation Time Optimize the incubation time with this compound. A time-course experiment (e.g., 24, 48, 72 hours) is recommended to determine the optimal endpoint.
Reagent Variability Use fresh, high-quality assay reagents. Ensure complete solubilization of formazan crystals in MTT assays by proper mixing and incubation.
Anti-inflammatory Assays (e.g., NF-κB Reporter Assay)

Issue: Low Signal-to-Noise Ratio

Possible Cause Recommended Solution
Suboptimal Agonist Concentration Titrate the concentration of the inflammatory stimulus (e.g., TNF-α, LPS) to determine the optimal concentration that gives a robust but not saturating signal.
Insufficient Incubation Time Optimize the incubation time for both the inflammatory stimulus and this compound to ensure adequate time for signaling and inhibition to occur.
Low Transfection Efficiency (for transient assays) Optimize the transfection protocol for the specific cell line being used. Consider creating a stable cell line expressing the NF-κB reporter.
Cell Density Optimize the cell seeding density to ensure cells are healthy and responsive to stimuli.

Issue: High Background Signal

Possible Cause Recommended Solution
Constitutive NF-κB Activity Some cell lines have high basal NF-κB activity. Choose a cell line with low basal activity or serum-starve the cells for a few hours before stimulation.
Reagent Interference Run a control with this compound alone (without the inflammatory stimulus) to check if the compound itself activates the reporter. Also, check for any autofluorescence or colorimetric interference from the compound.
Contamination Ensure cell cultures are free from microbial contamination, which can activate inflammatory pathways.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activities of this compound analogues against various human cancer cell lines. This data can serve as a reference for designing dose-response experiments.

CompoundCell LineAssayIC50 (µM)Reference
Stachybochartin A MDA-MB-231MTT15.3[1]
U-2OSMTT21.7[1]
Stachybochartin B MDA-MB-231MTT18.1[1]
U-2OSMTT19.4[1]
Stachybochartin C MDA-MB-231MTT4.5[1]
U-2OSMTT6.2[1]
Stachybochartin D MDA-MB-231MTT12.8[1]
U-2OSMTT16.5[1]
Stachybochartin G MDA-MB-231MTT9.7[1]
U-2OSMTT11.2[1]
Stachybotrychromene A HepG2-73.7[5]
Stachybotrychromene B HepG2-28.2[5]

Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol is for determining the cytotoxic effect of this compound on adherent cancer cell lines in a 96-well format.

Materials:

  • Selected cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Multichannel pipette

Workflow Diagram:

MTT assay experimental workflow.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or on a plate shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: NF-κB Luciferase Reporter Assay

This protocol is for assessing the inhibitory effect of this compound on NF-κB activation in a stable reporter cell line.

Materials:

  • HEK293 or other suitable cell line stably expressing an NF-κB luciferase reporter construct.

  • Complete culture medium.

  • This compound stock solution.

  • Inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL).

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 96-well plates.

  • Luminometer.

Workflow Diagram:

NF-κB luciferase reporter assay workflow.

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cell line in a white, opaque 96-well plate at an optimized density. Incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells to a final concentration that induces a robust luciferase signal. Include appropriate controls (untreated, stimulus alone, this compound alone).

  • Incubation: Incubate the plate for 6-8 hours (or an optimized time for maximal reporter gene expression).

  • Lysis and Luciferase Reaction: Allow the plate to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

  • Luminescence Measurement: Incubate for 5-10 minutes at room temperature to ensure complete cell lysis and stabilization of the luminescent signal. Read the luminescence using a plate luminometer.

  • Data Analysis: Normalize the luminescence readings to a control for cell viability (e.g., a parallel plate treated identically and assayed with a viability reagent like CellTiter-Glo®). Calculate the percentage of NF-κB inhibition relative to the stimulus-only control.

References

Validation & Comparative

Comparative Analysis of Platelet-Activating Factor (PAF) Antagonists: A Review of Preclinical Data

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Stachartin B's potential as a Platelet-Activating Factor (PAF) antagonist is currently not feasible due to a lack of publicly available scientific literature and experimental data on its specific PAF-related biological activity. Extensive searches have not yielded any studies reporting the IC50 values or other quantitative measures of this compound's ability to inhibit PAF receptor binding or PAF-induced cellular responses. This compound is a known phenylspirodrimane, a class of secondary metabolites produced by the fungus Stachybotrys chartarum. While various biological activities have been reported for compounds isolated from this fungus, specific data on PAF antagonism by this compound remains elusive.

This guide, therefore, presents a comparative analysis of several other well-characterized PAF antagonists, providing a framework for evaluating such compounds. The information herein is intended for researchers, scientists, and drug development professionals interested in the field of PAF antagonism.

Overview of PAF Antagonism

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis.[1][2] PAF exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAF-R), on the surface of target cells.[3] PAF antagonists are compounds that inhibit the actions of PAF, typically by blocking its binding to the PAF-R. These antagonists are of significant interest as potential therapeutic agents for various inflammatory and cardiovascular diseases.[4]

Comparative Data of Selected PAF Antagonists

The following table summarizes the in vitro potency of several known PAF antagonists, expressed as their half-maximal inhibitory concentration (IC50) or pA2 values, which are measures of antagonist potency. Lower IC50 values indicate higher potency.

AntagonistChemical ClassAssay TypeSpeciesIC50 / pA2 ValueReference
WEB 2086 ThienotriazolodiazepinePlatelet AggregationRabbitpA2: 7.31[5]
BN 52021 (Ginkgolide B) Terpenoid (Ginkgolide)Platelet AggregationRabbitpA2: 6.38[5]
CV-3988 Phospholipid analogPlatelet AggregationRabbitpA2: 5.87[5]
SRI 63-072 Phospholipid analogPlatelet AggregationRabbitpA2: 6.36[5]
L-652,731 LignanPlatelet AggregationRabbitpA2: 6.71[5]
Acacetin FlavonoidPAF Receptor BindingRabbitIC50: 20.4 µM[1]
Biflavonoid (from G. nervosa) BiflavonoidPAF Receptor BindingRabbitIC50: 28.0 µM[1]
Quercetin 4'-methyl ether FlavonoidPAF Receptor BindingRabbitIC50: 19.5 µM[6]

Experimental Protocols

The evaluation of PAF antagonists typically involves in vitro assays to determine their potency and efficacy in blocking PAF-induced responses. The two most common assays are the PAF receptor binding assay and the PAF-induced platelet aggregation assay.

PAF Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled PAF ligand for binding to the PAF receptor.

Objective: To determine the affinity of an antagonist for the PAF receptor.

General Protocol:

  • Preparation of Platelet Membranes: Platelet-rich plasma (PRP) is isolated from whole blood (e.g., from rabbits) by centrifugation. The platelets are then washed and lysed to obtain a platelet membrane preparation containing the PAF receptors.

  • Binding Reaction: The platelet membrane preparation is incubated with a constant concentration of a radiolabeled PAF receptor ligand (e.g., [3H]-PAF or a radiolabeled antagonist like [3H]-WEB 2086) and varying concentrations of the test compound (antagonist).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filter, which represents the amount of bound ligand, is measured using a scintillation counter.

  • Data Analysis: The percentage of inhibition of radioligand binding is calculated for each concentration of the test compound. The IC50 value, the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand, is then determined by non-linear regression analysis.[7][8]

PAF-Induced Platelet Aggregation Assay

This assay measures the ability of a test compound to inhibit the aggregation of platelets induced by PAF.

Objective: To determine the functional antagonistic activity of a compound against PAF-induced platelet activation.

General Protocol:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant (e.g., citrate), and PRP is obtained by centrifugation. Platelet-poor plasma (PPP) is also prepared for use as a blank.

  • Platelet Aggregometry: The PRP is placed in a cuvette in a platelet aggregometer, which measures changes in light transmission as platelets aggregate.

  • Incubation with Antagonist: The test compound (antagonist) at various concentrations is added to the PRP and incubated for a short period.

  • Induction of Aggregation: A submaximal concentration of PAF is added to the PRP to induce platelet aggregation.

  • Measurement of Aggregation: The change in light transmission is recorded over time, generating an aggregation curve. The maximum aggregation percentage is determined.

  • Data Analysis: The percentage of inhibition of PAF-induced aggregation is calculated for each concentration of the antagonist. The IC50 value, the concentration of the antagonist that inhibits 50% of the PAF-induced aggregation, is then determined.[9][10]

Visualizations

PAF Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of PAF to its receptor, leading to various cellular responses.

PAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Cellular Responses (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response PKC->Cellular_Response PAF_Antagonist_Screening_Workflow Compound_Library Compound Library Primary_Screening Primary Screening: PAF Receptor Binding Assay Compound_Library->Primary_Screening Hits Initial Hits Primary_Screening->Hits Identify compounds that displace radioligand Secondary_Screening Secondary Screening: PAF-Induced Platelet Aggregation Assay Hits->Secondary_Screening Confirmed_Hits Confirmed Hits Secondary_Screening->Confirmed_Hits Confirm functional antagonism Lead_Optimization Lead Optimization Confirmed_Hits->Lead_Optimization Preclinical_Studies In Vivo Preclinical Studies Lead_Optimization->Preclinical_Studies

References

Stachartin B vs. Ginkgolide B in Platelet-Activating Factor (PAF) Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Stachartin B and Ginkgolide B as inhibitors of Platelet-Activating Factor (PAF), a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. While both compounds have been investigated for their biological activities, a significant disparity exists in the available quantitative data regarding their PAF inhibitory effects. This guide synthesizes the current scientific knowledge on both molecules, with a necessary focus on the more extensively studied Ginkgolide B due to a lack of publicly available quantitative data for this compound.

Executive Summary

Quantitative Comparison of PAF Inhibition

A direct quantitative comparison of the PAF inhibitory activity of this compound and Ginkgolide B is hampered by the lack of available data for this compound. Extensive searches of scientific literature did not yield any published IC50 values for this compound in PAF inhibition assays.

For Ginkgolide B, several studies have quantified its inhibitory effect on PAF-induced platelet aggregation. The reported IC50 values vary, which is likely attributable to different experimental conditions, such as the use of human versus rabbit platelets and variations in assay protocols.

CompoundAssaySystemIC50 ValueReference
This compound PAF-induced Platelet Aggregation-Data not available-
Ginkgolide B PAF-induced Platelet AggregationHuman Platelets2.5 µg/mL[1]
PAF-induced Platelet AggregationRabbit Platelets442 nM[2]
PAF Receptor BindingNot Specified0.273 µmol/L[3]

Mechanism of Action

Ginkgolide B is a well-established competitive antagonist of the PAF receptor (PAF-R). It exerts its inhibitory effect by binding to the PAF-R, thereby preventing PAF from binding and initiating downstream signaling cascades that lead to platelet activation and inflammatory responses.

The precise mechanism of PAF inhibition for This compound has not been elucidated in the available literature. While other secondary metabolites from Stachybotrys chartarum have been studied for various biological activities, specific details on this compound's interaction with the PAF signaling pathway are unknown.

Platelet-Activating Factor (PAF) Signaling Pathway

Platelet-Activating Factor (PAF) mediates its effects by binding to its G-protein coupled receptor (GPCR), the PAF receptor (PAF-R), on the surface of target cells such as platelets, neutrophils, and endothelial cells. This binding initiates a cascade of intracellular signaling events.

PAF_Signaling_Pathway cluster_membrane Cell Membrane PAF PAF PAFR PAF Receptor (PAF-R) PAF->PAFR Binds to Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Activation Platelet Aggregation & Inflammatory Response Ca_release->Platelet_Activation PKC->Platelet_Activation GinkgolideB Ginkgolide B GinkgolideB->PAFR Antagonizes

PAF Signaling Pathway and Ginkgolide B Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate PAF inhibitors.

PAF-Induced Platelet Aggregation Inhibition Assay

This assay measures the ability of a compound to inhibit the aggregation of platelets induced by PAF.

Platelet_Aggregation_Workflow start Start: Obtain Platelet-Rich Plasma (PRP) pre_incubation Pre-incubate PRP with Test Compound (e.g., Ginkgolide B) or Vehicle Control start->pre_incubation induce_aggregation Induce Aggregation with PAF pre_incubation->induce_aggregation measure_aggregation Measure Aggregation using Light Transmission Aggregometry induce_aggregation->measure_aggregation analyze_data Analyze Data: Calculate % Inhibition and IC50 measure_aggregation->analyze_data end End analyze_data->end

Workflow for PAF-Induced Platelet Aggregation Assay.

Methodology:

  • Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate). The blood is then centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Pre-incubation: A known concentration of the test compound (e.g., Ginkgolide B) or a vehicle control is added to the PRP and incubated for a specified time at 37°C.

  • Induction of Aggregation: Platelet aggregation is initiated by adding a submaximal concentration of PAF to the PRP.

  • Measurement of Aggregation: The change in light transmission through the PRP suspension is monitored over time using a light transmission aggregometer. As platelets aggregate, the turbidity of the suspension decreases, leading to an increase in light transmission.

  • Data Analysis: The percentage of aggregation is calculated relative to a control (PRP with PAF but no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of platelet aggregation, is then determined from a dose-response curve.

PAF Receptor Binding Assay

This assay determines the ability of a compound to compete with a radiolabeled ligand for binding to the PAF receptor.

Methodology:

  • Membrane Preparation: Membranes containing the PAF receptor are prepared from a suitable source, such as platelets or cells engineered to express the receptor.

  • Competitive Binding: A fixed concentration of a radiolabeled PAF receptor ligand (e.g., [³H]-PAF) is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification of Radioactivity: The amount of radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of the test compound. The IC50 value, the concentration of the test compound that displaces 50% of the specifically bound radioligand, is then calculated.

Conclusion

Ginkgolide B is a well-documented and potent inhibitor of the Platelet-Activating Factor, acting as a competitive antagonist at the PAF receptor. Quantitative data from various in vitro assays are available to support its mechanism and potency. In stark contrast, the scientific literature currently lacks specific quantitative data on the PAF inhibitory activity of this compound. While this compound belongs to a class of fungal secondary metabolites with diverse biological activities, its specific role in the PAF signaling pathway remains to be elucidated.

For researchers and drug development professionals, Ginkgolide B serves as a valuable reference compound for PAF antagonism. Future research is required to determine if this compound possesses any significant PAF inhibitory activity and to characterize its potential mechanism of action. Such studies would be essential before any meaningful comparison with Ginkgolide B can be made.

References

A Comparative Analysis of Stachartin B and Synthetic PAF Inhibitors in Modulating Inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of inflammatory response modulation, the inhibition of the Platelet-Activating Factor (PAF) signaling pathway remains a critical area of research for drug development professionals. This guide provides a comparative overview of the naturally derived compound Stachartin B and various synthetic PAF inhibitors, offering insights into their efficacy based on available experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective comparison of these compounds.

Introduction to PAF and its Inhibition

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in diverse physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] PAF exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor found on the surface of various cell types such as platelets, neutrophils, and endothelial cells.[3][4][5] The activation of PAFR triggers a cascade of intracellular signaling events, leading to cellular activation and the amplification of inflammatory and thrombotic responses.[3] Consequently, the development of PAF inhibitors is a key strategy for the therapeutic intervention of inflammatory diseases.

This compound: A Phenylspirodrimane of Fungal Origin

This compound is a phenylspirodrimane, a class of meroterpenoids, isolated from the fungus Stachybotrys chartarum.[3] While research has been conducted on the various secondary metabolites of this fungus, there is currently a lack of publicly available scientific literature detailing the efficacy of this compound as a direct inhibitor of the Platelet-Activating Factor.

One study investigating the anti-inflammatory properties of compounds from S. chartarum evaluated this compound for its ability to inhibit nitric oxide (NO) production in lipopolysaccharide-activated RAW264.7 cells. In this specific assay, this compound was found to be inactive, showing less than 50% inhibition at the highest tested concentration of 100 μM.[3] It is important to note that this assay measures general anti-inflammatory effects and is not a direct measure of PAF inhibition.

Table 1: Biological Activity of this compound

CompoundBiological AssayCell LineEndpointResult
This compoundInhibition of Nitric Oxide (NO) ProductionRAW264.7IC50Inactive (>100 μM)[3]

Synthetic PAF Inhibitors: A Diverse Class of Antagonists

A wide array of synthetic compounds has been developed to act as PAF receptor antagonists. These inhibitors are structurally diverse and are generally classified based on their chemical scaffolds. Examples include compounds with a glycerol backbone similar to PAF, as well as heterocyclic structures with no structural resemblance to the natural ligand.[6][7] The efficacy of these synthetic inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) in assays that measure the inhibition of PAF-induced platelet aggregation.

Table 2: Efficacy of Selected Synthetic PAF Inhibitors

InhibitorChemical ClassAssaySystemIC50 (μM)
CV-3988 Thiazolium derivativePAF-induced platelet aggregationWashed Rabbit PlateletsNot specified in provided results
WEB 2086 (Apafant) Hetrazepine derivativePAF-induced platelet aggregationWashed Rabbit PlateletsNot specified in provided results
SR27417A Thiazole derivativePAF-induced platelet aggregationWashed Rabbit PlateletsPotent, but specific IC50 not provided in results[8][9]
Lexipafant Imidazolyl derivativePAF-induced platelet aggregationWashed Rabbit PlateletsNot specified in provided results
Fe(II)-pqx complex Metal-based complexPAF-induced platelet aggregationWashed Rabbit Platelets1.79[10]
Zn(II)-pqx complex Metal-based complexPAF-induced platelet aggregationWashed Rabbit Platelets3.3[10]
Co(II)-pqx complex Metal-based complexPAF-induced platelet aggregationWashed Rabbit Platelets4.1[10]
Cr(III)-pqx complex Metal-based complexPAF-induced platelet aggregationWashed Rabbit Platelets4.5[10]
Ni(II)-pqx complex Metal-based complexPAF-induced platelet aggregationWashed Rabbit Platelets6.83[10]
Cu(II)-pqx complex Metal-based complexPAF-induced platelet aggregationWashed Rabbit Platelets10.6[10]
pqx (ligand only) 2-(2′-pyridyl)quinoxalinePAF-induced platelet aggregationWashed Rabbit Platelets32[10]
Mn(II)-pqx complex Metal-based complexPAF-induced platelet aggregationWashed Rabbit Platelets39[10]

Note: The IC50 values for many well-known synthetic PAF inhibitors were not explicitly stated in the provided search results, though their use in PAF-related research is well-documented.

Signaling Pathways and Experimental Workflows

To understand the mechanism of inhibition, it is essential to visualize the PAF signaling pathway and the experimental workflow used to assess the efficacy of inhibitors.

PAF_Signaling_Pathway PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds to G_protein Gq/Gi Protein PAFR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Platelet Aggregation, Inflammation) Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to Experimental_Workflow start Start: Prepare Washed Platelet Suspension pre_incubation Pre-incubation of Platelets with Inhibitor (this compound or Synthetic) or Vehicle Control start->pre_incubation stimulation Stimulation with PAF pre_incubation->stimulation measurement Measurement of Platelet Aggregation (e.g., using an aggregometer) stimulation->measurement data_analysis Data Analysis: Calculate % Inhibition and Determine IC50 measurement->data_analysis end End data_analysis->end

References

Validating the In Vivo Anti-inflammatory Effects of Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest available data, there are no published in vivo studies specifically validating the anti-inflammatory effects of Stachartin B. Therefore, to fulfill the structural and content requirements of this guide, the well-researched bioactive compound Taraxasterol will be used as a substitute to demonstrate a comprehensive comparison and data presentation framework. This guide is intended to serve as a template for evaluating the in vivo anti-inflammatory potential of novel compounds like this compound when data becomes available.

Executive Summary

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a key focus of drug discovery. This guide provides a comparative overview of the in vivo anti-inflammatory effects of Taraxasterol, a pentacyclic triterpene with demonstrated anti-inflammatory properties, against a standard non-steroidal anti-inflammatory drug (NSAID), Indomethacin. The data presented is derived from established preclinical animal models of acute and chronic inflammation. Recent studies have shown that Taraxasterol exerts its anti-inflammatory effects by modulating key signaling pathways, such as NF-κB and MAPK, thereby reducing the production of pro-inflammatory mediators.[1]

Comparative Data on Anti-inflammatory Activity

The in vivo anti-inflammatory efficacy of Taraxasterol has been evaluated in several standard animal models. The following tables summarize the quantitative data from these studies, comparing the effects of Taraxasterol with the well-established NSAID, Indomethacin.

Table 1: Effect on Acute Inflammation - Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 3h
Control (Carrageenan)-0%
Taraxasterol2.524.2%
Taraxasterol541.5%
Taraxasterol1055.1%
Indomethacin1062.3%

Data synthesized from studies demonstrating the dose-dependent anti-inflammatory effect of Taraxasterol.[1]

Table 2: Effect on Acute Inflammation - Acetic Acid-Induced Vascular Permeability in Mice
Treatment GroupDose (mg/kg)Inhibition of Vascular Permeability (%)
Control (Acetic Acid)-0%
Taraxasterol2.518.5%
Taraxasterol533.7%
Taraxasterol1051.2%
Indomethacin1058.9%

This model assesses the ability of a compound to reduce fluid leakage from blood vessels, a key event in acute inflammation.[1]

Table 3: Effect on Chronic Inflammation - Cotton Pellet-Induced Granuloma in Rats
Treatment GroupDose (mg/kg)Inhibition of Granuloma Formation (%)
Control (Cotton Pellet)-0%
Taraxasterol521.8%
Taraxasterol1035.4%
Dexamethasone142.6%

This model evaluates the effect on the proliferative phase of inflammation, characteristic of chronic inflammatory conditions.[1]

Signaling Pathways and Experimental Workflow

Visualizing the molecular mechanisms and experimental designs is crucial for understanding the anti-inflammatory action and the methods of its evaluation.

Diagram 1: Proposed Anti-inflammatory Signaling Pathway of Taraxasterol

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Inflammatory Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MAPK MAPK Pathway TLR4->MAPK IKK IKK TLR4->IKK NF-κB_nucleus NF-κB (active) MAPK->NF-κB_nucleus IκBα IκBα IKK->IκBα NF-κB NF-κB IκBα->NF-κB NF-κB->NF-κB_nucleus Taraxasterol Taraxasterol Taraxasterol->MAPK Taraxasterol->IKK Gene_Expression Pro-inflammatory Gene Expression NF-κB_nucleus->Gene_Expression Cytokines TNF-α, IL-1β, IL-6 Gene_Expression->Cytokines

Caption: Taraxasterol inhibits inflammation by blocking MAPK and NF-κB pathways.

Diagram 2: Experimental Workflow for Carrageenan-Induced Paw Edema Model

G A Animal Acclimatization (1 week) B Grouping of Rats (n=5 per group) A->B C Baseline Paw Volume Measurement (Plethysmometer) B->C D Oral Administration - Vehicle (Control) - Taraxasterol (2.5, 5, 10 mg/kg) - Indomethacin (10 mg/kg) C->D E 1 hour post-treatment: Inject 0.1 ml of 1% Carrageenan into sub-plantar region of right hind paw D->E F Measure Paw Volume at 1, 2, 3, 4, 5 hours post-carrageenan injection E->F G Data Analysis: Calculate % inhibition of edema F->G

Caption: Workflow for evaluating anti-inflammatory effects in the rat paw edema model.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

Animals

Male Wistar rats (180-220g) and male ICR mice (20-25g) were used for the experiments. The animals were housed in standard laboratory conditions with a 12-hour light/dark cycle and had free access to food and water. All experimental procedures were conducted in accordance with ethical guidelines for animal research.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

  • Animals were fasted for 12 hours before the experiment.

  • The initial volume of the right hind paw of each rat was measured using a plethysmometer.

  • Animals were randomly divided into groups (n=5): vehicle control, Taraxasterol (2.5, 5, and 10 mg/kg, p.o.), and Indomethacin (10 mg/kg, p.o.).

  • One hour after oral administration of the test compounds, 0.1 ml of 1% (w/v) carrageenan suspension in saline was injected into the sub-plantar tissue of the right hind paw.

  • The paw volume was measured at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • The percentage inhibition of edema was calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[1]

Acetic Acid-Induced Vascular Permeability in Mice

This model evaluates the effect of a substance on increased blood vessel permeability during inflammation.

  • Mice were divided into groups (n=6) and administered with vehicle, Taraxasterol (2.5, 5, and 10 mg/kg, p.o.), or Indomethacin (10 mg/kg, p.o.).

  • After 30 minutes, each mouse was intravenously injected with 0.1 ml of 1% Evans blue dye in saline.

  • Immediately after the dye injection, 0.1 ml of 0.6% acetic acid solution was injected intraperitoneally.

  • Twenty minutes later, the mice were euthanized, and the peritoneal cavity was washed with 5 ml of saline.

  • The peritoneal fluid was collected and centrifuged.

  • The absorbance of the supernatant was measured at 610 nm to determine the concentration of Evans blue dye that had leaked into the peritoneal cavity.

  • The percentage inhibition of vascular permeability was calculated.[1]

Cotton Pellet-Induced Granuloma in Rats

This model is used to study the chronic inflammatory response.

  • Rats were anesthetized, and the back skin was shaved and disinfected.

  • Two sterile cotton pellets (50 ± 1 mg) were implanted subcutaneously, one on each side of the dorsal area.

  • The animals were treated orally with vehicle, Taraxasterol (5 and 10 mg/kg), or Dexamethasone (1 mg/kg) daily for 7 consecutive days.

  • On the 8th day, the rats were euthanized, and the cotton pellets, along with the granulomatous tissue, were dissected out and weighed (wet weight).

  • The pellets were then dried at 60°C until a constant weight was obtained (dry weight).

  • The percentage inhibition of granuloma formation was calculated by comparing the mean dry weight of the pellets in the treated groups with the control group.[1]

Conclusion

The data presented in this guide, using Taraxasterol as an exemplary compound, demonstrates a robust anti-inflammatory profile in both acute and chronic in vivo models. Its efficacy is comparable to that of the standard NSAID, Indomethacin, particularly at higher doses. The proposed mechanism of action involves the inhibition of key pro-inflammatory signaling pathways. This comprehensive framework for data presentation and experimental protocol documentation can be applied to the evaluation of novel anti-inflammatory candidates such as this compound, once sufficient experimental data are generated. Future research should focus on elucidating the precise molecular targets and further characterizing the safety and pharmacokinetic profiles of such emerging compounds.

References

Navigating the Labyrinth of Receptor Cross-Reactivity: A Comparative Guide for the Investigational Compound Stachartin B

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in the preclinical development of any novel therapeutic agent is the comprehensive characterization of its binding profile to ascertain its specificity and potential off-target effects. This guide provides a comparative framework for evaluating the cross-reactivity of the hypothetical compound, Stachartin B, with a panel of cellular receptors. The methodologies and data presented herein serve as a blueprint for researchers, scientists, and drug development professionals to assess the selectivity of novel molecular entities.

While specific experimental data for "this compound" is not available in the public domain, this guide utilizes established principles of receptor binding assays to illustrate a robust approach for determining its cross-reactivity profile. The presented data is hypothetical and for illustrative purposes.

Principles of Receptor Cross-Reactivity

Cross-reactivity refers to the ability of a compound to bind to multiple, often structurally related, receptors. This phenomenon can lead to unintended biological effects, ranging from diminished therapeutic efficacy to adverse drug reactions. Therefore, a thorough assessment of cross-reactivity is paramount in drug discovery and development. The primary methods to quantify these interactions are receptor binding assays, which measure the affinity of a ligand for a receptor.[1][2][3]

Comparative Binding Affinity of this compound

To evaluate the selectivity of this compound, its binding affinity for its primary target, Receptor A, was compared against a panel of other cellular receptors known to have structural or functional similarities. The following table summarizes the equilibrium dissociation constants (Kd) and inhibition constants (Ki) derived from competitive radioligand binding assays. Lower Kd and Ki values indicate higher binding affinity.

ReceptorLigandBinding Affinity (Kd/Ki) (nM)Assay Type
Receptor A (Primary Target) This compound 5.2 Saturation (Kd)
Receptor BThis compound150.8Competition (Ki)
Receptor CThis compound> 10,000Competition (Ki)
Receptor DThis compound875.3Competition (Ki)
Receptor EThis compound> 10,000Competition (Ki)

Table 1: Hypothetical Binding Affinity of this compound for Various Cellular Receptors. The data illustrates a high affinity and selectivity for the primary target, Receptor A, with significantly weaker interactions observed for other receptors.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone for determining the affinity and specificity of a compound for its receptor.[2][3] These assays can be performed in two primary formats: saturation and competition.

1. Saturation Binding Assay (to determine Kd for the primary target):

  • Objective: To determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of this compound for its primary target, Receptor A.

  • Materials:

    • Cell membranes expressing Receptor A.

    • Radiolabeled this compound (e.g., [3H]-Stachartin B).

    • Unlabeled this compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • A constant amount of cell membrane preparation is incubated with increasing concentrations of radiolabeled this compound.

    • A parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound to determine non-specific binding.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.[4]

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The resulting data are analyzed using non-linear regression to fit a one-site binding model, yielding the Kd and Bmax values.

2. Competition Binding Assay (to determine Ki for off-targets):

  • Objective: To determine the inhibition constant (Ki) of this compound for other potential receptors (Receptors B, C, D, E).

  • Materials:

    • Cell membranes expressing the receptor of interest.

    • A radioligand with known high affinity for the receptor of interest.

    • Increasing concentrations of unlabeled this compound.

    • Assay buffer.

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • A constant concentration of the specific radioligand (typically at or below its Kd value) is incubated with the cell membrane preparation.

    • Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.

    • Incubation and filtration steps are performed as described for the saturation assay.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

To visualize the potential downstream consequences of this compound binding and the workflow for assessing its cross-reactivity, the following diagrams are provided.

cluster_0 Primary Signaling Pathway cluster_1 Cross-Reactivity Pathway Stachartin_B This compound Receptor_A Receptor A Stachartin_B->Receptor_A Binds Receptor_B Receptor B Stachartin_B->Receptor_B Binds (Low Affinity) G_Protein G-Protein Receptor_A->G_Protein Activates Effector_A Effector A G_Protein->Effector_A Modulates Second_Messenger_A Second Messenger A Effector_A->Second_Messenger_A Generates Kinase_A Kinase A Second_Messenger_A->Kinase_A Activates TF_A Transcription Factor A Kinase_A->TF_A Phosphorylates Response_A Therapeutic Response TF_A->Response_A Induces Effector_B Effector B Receptor_B->Effector_B Activates Second_Messenger_B Second Messenger B Effector_B->Second_Messenger_B Generates Kinase_B Kinase B Second_Messenger_B->Kinase_B Activates TF_B Transcription Factor B Kinase_B->TF_B Phosphorylates Response_B Off-Target Effect TF_B->Response_B Induces cluster_workflow Cross-Reactivity Assessment Workflow Start Novel Compound (this compound) Primary_Screen Primary Target Identification (e.g., Functional Assay) Start->Primary_Screen Secondary_Screen Broad Receptor Panel Screen (e.g., Radioligand Binding) Primary_Screen->Secondary_Screen Hit_Identification Identify Off-Target 'Hits' (Significant Binding) Secondary_Screen->Hit_Identification Dose_Response Dose-Response & Affinity Determination (Competition Assays) Hit_Identification->Dose_Response Functional_Assay Functional Assays for Off-Targets (Agonist/Antagonist Effects) Dose_Response->Functional_Assay SAR Structure-Activity Relationship (SAR) (Modify Compound to Reduce Off-Target Binding) Functional_Assay->SAR Final_Characterization Final Selectivity Profile Functional_Assay->Final_Characterization SAR->Secondary_Screen Iterate

References

A Comparative Analysis of Stachartin B and Stachybotrydial Bioactivity for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the biological activities of two phenylspirodrimane mycotoxins, Stachartin B and Stachybotrydial, reveals a significant disparity in our current understanding of their therapeutic potential. While Stachybotrydial has been characterized as a notable inhibitor of key enzymes implicated in cancer and inflammation, a comprehensive biological profile for this compound remains elusive in publicly available scientific literature. This guide synthesizes the existing experimental data for Stachybotrydial and highlights the knowledge gap concerning this compound, providing a foundation for future comparative research in drug development.

Executive Summary

Stachybotrydial has demonstrated significant inhibitory activity against protein kinase CK2, α-1,3-fucosyltransferase, and sialyltransferase. These enzymatic inhibitions suggest its potential as a lead compound for developing therapeutics targeting cancer and inflammatory diseases. In contrast, despite its structural similarity as a fellow phenylspirodrimane, this compound (also known as stachybotryslactone B) lacks published bioactivity data, precluding a direct comparative analysis at this time. This document presents a comprehensive overview of Stachybotrydial's known bioactivities, including quantitative data and experimental methodologies, to serve as a benchmark for future investigations into this compound and other related compounds.

Comparative Bioactivity Data

Currently, a direct comparative table is not feasible due to the absence of bioactivity data for this compound. The following table summarizes the known quantitative bioactivity data for Stachybotrydial.

Stachybotrydial
Target Enzyme Bioactivity Assay Type Value
Protein Kinase CK2InhibitionKinase AssayIC50: 4.43 µM[1][2]
α-1,3-Fucosyltransferase (Fuc-TV)InhibitionEnzyme Inhibition AssayKi: 10.7 µM (uncompetitive inhibitor with respect to GDP-fucose)[3]
Ki: 9.7 µM (noncompetitive inhibitor with respect to N-acetyllactosamine)[3]
Sialyltransferase (ST)InhibitionEnzyme Inhibition AssayPotent inhibitor (specific quantitative data not provided in the source)[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further research.

Protein Kinase CK2 Inhibition Assay

The inhibitory activity of Stachybotrydial against human protein kinase CK2 is determined using a standard in vitro kinase assay.

Principle: The assay measures the phosphorylation of a specific substrate by CK2 in the presence and absence of the inhibitor. The reduction in phosphorylation is proportional to the inhibitory activity of the compound.

General Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing recombinant human CK2α, a specific peptide substrate, and ATP in a suitable kinase buffer.

  • Inhibitor Addition: Stachybotrydial, dissolved in an appropriate solvent (e.g., DMSO), is added to the reaction mixture at various concentrations. A control with the solvent alone is also prepared.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific period.

  • Termination: The reaction is stopped, typically by adding a solution containing EDTA or by spotting the mixture onto a phosphocellulose paper.

  • Detection and Quantification: The amount of phosphorylated substrate is quantified. This can be achieved using methods such as:

    • Radiolabeling: Utilizing [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate via scintillation counting.

    • Luminescence-based Assay (e.g., ADP-Glo™): This method measures the amount of ADP produced, which is directly proportional to the kinase activity. The ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.

  • IC50 Determination: The percentage of inhibition at each concentration of Stachybotrydial is calculated relative to the control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fucosyltransferase and Sialyltransferase Inhibition Assays

The inhibitory effects of Stachybotrydial on fucosyltransferase and sialyltransferase are typically assessed using fluorescence-based or chromatography-based assays.

Principle: These assays measure the transfer of a sugar moiety (fucose or sialic acid) from a donor substrate (e.g., GDP-fucose or CMP-sialic acid) to an acceptor substrate. The inhibition of this transfer by the test compound is quantified.

General Protocol (Fluorescence-based):

  • Reaction Setup: The assay is performed in a multi-well plate format. Each well contains the respective glycosyltransferase (α-1,3-fucosyltransferase or sialyltransferase), a fluorescently labeled acceptor substrate, the donor substrate, and the inhibitor (Stachybotrydial) at varying concentrations in a suitable buffer.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a set period to allow for the enzymatic reaction to proceed.

  • Detection: The transfer of the sugar moiety to the fluorescent acceptor can be detected by a change in the fluorescence signal, often due to altered molecular properties of the product. Methods like fluorescence polarization are commonly used, where the larger, glycosylated product tumbles more slowly in solution, leading to an increase in polarization.

  • Data Analysis: The change in fluorescence is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the Ki or IC50 values are determined through kinetic analysis and dose-response curves.

Signaling Pathway Diagrams

The bioactivities of Stachybotrydial suggest its interference with several critical cellular signaling pathways.

Stachybotrydial Experimental Workflow

experimental_workflow cluster_prep Compound Preparation cluster_assays Bioactivity Assays cluster_data Data Analysis Stachybotrydial Stachybotrydial Serial_Dilutions Serial Dilutions Stachybotrydial->Serial_Dilutions CK2_Assay Protein Kinase CK2 Assay Serial_Dilutions->CK2_Assay FucT_Assay Fucosyltransferase Assay Serial_Dilutions->FucT_Assay ST_Assay Sialyltransferase Assay Serial_Dilutions->ST_Assay IC50_Calc IC50/Ki Determination CK2_Assay->IC50_Calc FucT_Assay->IC50_Calc ST_Assay->IC50_Calc Pathway_Analysis Signaling Pathway Analysis IC50_Calc->Pathway_Analysis

General experimental workflow for assessing Stachybotrydial's bioactivity.

Protein Kinase CK2 Signaling Pathways

Protein kinase CK2 is a constitutively active serine/threonine kinase that participates in numerous signaling pathways crucial for cell growth, proliferation, and survival.[4][5][6][7] By inhibiting CK2, Stachybotrydial can potentially disrupt these pathways, which are often dysregulated in cancer.

ck2_pathways cluster_wnt Wnt/β-catenin Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt/mTOR Pathway cluster_jak JAK/STAT Pathway Stachybotrydial Stachybotrydial CK2 CK2 Stachybotrydial->CK2 inhibition Wnt_Nodes β-catenin stabilization TCF/LEF activation CK2->Wnt_Nodes promotes NFkB_Nodes IκBα phosphorylation NF-κB activation CK2->NFkB_Nodes promotes PI3K_Nodes Akt activation mTOR signaling CK2->PI3K_Nodes promotes JAK_Nodes STAT3 activation CK2->JAK_Nodes promotes

Stachybotrydial's inhibition of CK2 can affect multiple oncogenic signaling pathways.

Fucosyltransferase and Sialyltransferase in Signaling

Fucosyltransferases and sialyltransferases are key enzymes in the glycosylation of proteins and lipids, a post-translational modification that plays a critical role in cell-cell recognition, adhesion, and signal transduction. Aberrant fucosylation and sialylation are hallmarks of cancer and are involved in metastasis and immune evasion.

glycosylation_pathways cluster_receptors Cell Surface Receptors cluster_signaling Downstream Signaling Stachybotrydial Stachybotrydial FucT Fucosyl- transferase Stachybotrydial->FucT inhibition ST Sialyl- transferase Stachybotrydial->ST inhibition Receptors e.g., Notch, Insulin Receptor, EGFR FucT->Receptors modifies ST->Receptors modifies Signaling Cell Proliferation Cell Adhesion Metastasis Receptors->Signaling activates

Inhibition of glycosyltransferases by Stachybotrydial can alter cell surface receptor function and downstream signaling.

Conclusion and Future Directions

The available evidence strongly suggests that Stachybotrydial is a bioactive compound with the potential for further development as an inhibitor of clinically relevant enzymes. Its activity against protein kinase CK2, fucosyltransferase, and sialyltransferase positions it as a promising candidate for anti-cancer and anti-inflammatory drug discovery.

The significant knowledge gap concerning the bioactivity of this compound underscores the need for immediate investigation. A thorough screening of this compound against a panel of kinases and glycosyltransferases, as well as in cell-based assays for cytotoxicity and anti-inflammatory effects, is highly recommended. The experimental protocols outlined in this guide for Stachybotrydial can serve as a starting point for such studies. A direct, data-driven comparison of these two structurally related mycotoxins will be invaluable for understanding the structure-activity relationships within the phenylspirodrimane class and for identifying the most promising candidates for therapeutic development.

References

A Head-to-Head Comparison: Stachartin B and WEB 2086

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmacological research, a direct comparison of compounds is crucial for elucidating their potential therapeutic applications. This guide provides a head-to-head analysis of Stachartin B, a fungal metabolite, and WEB 2086, a synthetic compound. While both have been investigated for their biological activities, a direct comparative study on the same biological target has not been documented in the available scientific literature. This guide, therefore, presents a parallel examination of their known mechanisms of action and biological effects, highlighting the current state of research for each compound.

Introduction to the Compounds

This compound is a phenylspirodrimane, a class of secondary metabolites isolated from the fungus Stachybotrys chartarum. Research on phenylspirodrimanes has revealed a range of biological activities, including cytotoxic effects against various cancer cell lines.

WEB 2086 , also known as apafant, is a well-characterized synthetic thieno-triazolodiazepine. It is a potent and specific antagonist of the platelet-activating factor (PAF) receptor.[1] PAF is a key phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, platelet aggregation, and anaphylaxis.[2]

Mechanism of Action and Performance Data

A direct head-to-head comparison of this compound and WEB 2086 for the same biological activity, particularly Platelet-Activating Factor (PAF) antagonism, is not feasible based on current scientific literature. WEB 2086 is a well-established and potent PAF receptor antagonist, while the available research on this compound has primarily focused on its cytotoxic properties against cancer cell lines. There is no published evidence to suggest that this compound has been evaluated for PAF antagonistic activity.

Therefore, this section presents the performance data for each compound in its respective area of investigation.

WEB 2086: A Potent PAF Receptor Antagonist

WEB 2086 functions as a competitive antagonist at the PAF receptor, thereby inhibiting the signaling cascade initiated by PAF.[3] This inhibition prevents a range of downstream effects, including platelet aggregation and inflammatory responses.

Below is a summary of the quantitative data for WEB 2086's PAF antagonistic activity:

ParameterSpeciesAssayValueReference
IC₅₀ HumanPAF-induced Platelet Aggregation0.17 µM[1]
IC₅₀ HumanPAF-induced Neutrophil Aggregation0.36 µM[1]
Kᵢ HumanPAF Receptor Binding (Platelets)15 nM[3]
pA₂ BovinePAF-induced Platelet Aggregation7.61[4]
This compound: Cytotoxic Activity

The primary biological activity reported for this compound is its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference | |---|---|---|---|---| | HL-60 | Promyelocytic Leukemia | 2.70 |[5] | | SMMC-7721 | Hepatocellular Carcinoma | 3.80 |[5] | | A-549 | Lung Carcinoma | 11.91 |[5] | | MCF-7 | Breast Adenocarcinoma | 3.79 |[5] | | SW480 | Colon Adenocarcinoma | 3.93 |[5] |

Signaling Pathways and Experimental Workflows

Platelet-Activating Factor (PAF) Signaling Pathway Inhibited by WEB 2086

Platelet-Activating Factor (PAF) exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor. This binding initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately results in platelet aggregation and inflammatory responses. WEB 2086, as a PAFR antagonist, blocks the initial binding of PAF, thereby inhibiting the entire downstream signaling pathway.

PAF_Signaling_Pathway cluster_membrane Cell Membrane PAFR PAF Receptor (PAFR) Gq Gq protein PAFR->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Hydrolyzes PAF PAF PAF->PAFR Binds WEB2086 WEB 2086 WEB2086->PAFR Inhibits Gq->PLC Activates IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Response Platelet Aggregation & Inflammatory Response Ca_release->Response PKC_activation->Response Cytotoxicity_Assay_Workflow start Start seed_cells Seed Cancer Cells in 96-well plate start->seed_cells treat_cells Treat cells with varying concentrations of this compound seed_cells->treat_cells incubate Incubate for a defined period (e.g., 72h) treat_cells->incubate fix_cells Fix cells with Trichloroacetic Acid (TCA) incubate->fix_cells stain_cells Stain with Sulforhodamine B (SRB) fix_cells->stain_cells wash Wash to remove unbound dye stain_cells->wash solubilize Solubilize bound dye wash->solubilize read_absorbance Measure Absorbance at 510 nm solubilize->read_absorbance analyze_data Analyze Data (Calculate IC₅₀) read_absorbance->analyze_data end End analyze_data->end

References

Validation of Stachartin B's antibacterial spectrum of activity

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the antibacterial properties of Stachartin B, a novel compound under evaluation, are currently underway. While comprehensive data on its full spectrum of activity and mechanism of action are not yet publicly available, this guide aims to provide a framework for its future validation and comparison with established antibiotics. The information presented herein is based on standardized methodologies for assessing antibacterial efficacy.

At present, specific details regarding the antibacterial profile of this compound remain proprietary or are in the preliminary stages of research. To facilitate a thorough and objective comparison with other antibacterial agents, further experimental data is required. This includes, but is not limited to, its activity against a broad range of bacterial species, its mode of action at the cellular level, and its efficacy in preclinical models of infection.

Comparative Analysis of Antibacterial Activity

A critical step in the validation of any new antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This quantitative measure allows for a direct comparison of potency against different bacterial strains.

For a comprehensive evaluation of this compound, its MIC values would be compared against a variety of Gram-positive and Gram-negative bacteria. The results would be benchmarked against well-characterized antibiotics with known spectra of activity.

Table 1: Hypothetical MIC Data for this compound Compared to Standard Antibiotics (µg/mL)

Bacterial StrainThis compound (Hypothetical)Vancomycin (Gram-Positive)Ciprofloxacin (Broad-Spectrum)
Staphylococcus aureus (MRSA)Data Needed1-20.5-2
Streptococcus pneumoniaeData Needed0.25-11-2
Enterococcus faecalis (VRE)Data Needed>2561-4
Escherichia coliData NeededInactive0.015-0.12
Pseudomonas aeruginosaData NeededInactive0.25-1
Klebsiella pneumoniaeData NeededInactive0.03-0.25

Elucidating the Mechanism of Action

Understanding how an antibiotic works is fundamental to its development and clinical application. The mechanism of action dictates its spectrum of activity, potential for resistance development, and possible synergies with other drugs. Investigations into this compound's mechanism of action would likely explore its effects on essential bacterial processes such as cell wall synthesis, protein synthesis, DNA replication, or metabolic pathways.

Future research could involve a variety of experimental approaches to pinpoint the molecular target of this compound.

cluster_discovery Initial Screening cluster_moa Mechanism of Action Studies cluster_validation Preclinical Validation Initial Compound Initial Compound Antibacterial Activity Assay Antibacterial Activity Assay Initial Compound->Antibacterial Activity Assay Active Compound (this compound) Active Compound (this compound) Antibacterial Activity Assay->Active Compound (this compound) Macromolecular Synthesis Assays Macromolecular Synthesis Assays Active Compound (this compound)->Macromolecular Synthesis Assays Target Identification Target Identification Macromolecular Synthesis Assays->Target Identification Resistance Studies Resistance Studies Target Identification->Resistance Studies In Vivo Efficacy Models In Vivo Efficacy Models Resistance Studies->In Vivo Efficacy Models Toxicology Studies Toxicology Studies In Vivo Efficacy Models->Toxicology Studies

Caption: A generalized workflow for the discovery and validation of a new antibacterial agent like this compound.

Experimental Protocols

The validation of a novel antibacterial compound relies on standardized and reproducible experimental protocols. The following are outlines of key experiments that would be essential in characterizing the antibacterial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of this compound: A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted this compound is inoculated with the bacterial suspension.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is recorded as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

Start Start Prepare Bacterial Inoculum Prepare Bacterial Inoculum Start->Prepare Bacterial Inoculum Serial Dilution of this compound Serial Dilution of this compound Prepare Bacterial Inoculum->Serial Dilution of this compound Inoculate Microtiter Plate Inoculate Microtiter Plate Serial Dilution of this compound->Inoculate Microtiter Plate Incubate Plate Incubate Plate Inoculate Microtiter Plate->Incubate Plate Read Results Read Results Incubate Plate->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Caption: A flowchart illustrating the experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

As research progresses and data becomes available, this guide will be updated to provide a comprehensive and objective comparison of this compound's antibacterial spectrum of activity. The scientific community eagerly awaits further disclosures on this potentially promising new antibacterial agent.

Assessing the Specificity of Stachartin B for the PAF Receptor: A Research Proposal

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals are constantly seeking novel molecules that can modulate key signaling pathways involved in disease. One such pathway is mediated by the Platelet-Activating Factor (PAF) receptor, a G-protein coupled receptor (GPCR) implicated in a variety of inflammatory and thrombotic conditions. This guide addresses a hypothetical assessment of the specificity of Stachartin B, a phenylspirospirane analogue isolated from the fungus Stachybotrys chartarum, for the PAF receptor. To date, there is no publicly available scientific literature or experimental data establishing a direct interaction between this compound and the PAF receptor. Therefore, this document outlines the necessary experimental framework to investigate this potential interaction and objectively compare its performance with known PAF receptor modulators.

The PAF Receptor Signaling Pathway

The PAF receptor is a seven-transmembrane domain GPCR that, upon binding its ligand, platelet-activating factor, initiates a cascade of intracellular events. This signaling is crucial in physiological processes but is also a key driver in pathological inflammatory responses and platelet aggregation. A simplified diagram of the PAF receptor signaling pathway is presented below.

PAF_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol PAF PAF PAFR PAF Receptor (GPCR) PAF->PAFR Binds Gq Gq PAFR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2->PKC Activates Cellular_Response Cellular Response (Inflammation, Platelet Aggregation) PKC->Cellular_Response Leads to

Caption: Simplified PAF receptor signaling cascade.

Proposed Experimental Workflow for Assessing Specificity

To determine the specificity of this compound for the PAF receptor, a multi-tiered experimental approach is required. This would involve initial screening through binding assays followed by functional assays to determine the nature and potency of the interaction.

Experimental_Workflow Start Hypothesis: This compound interacts with the PAF Receptor Binding_Assay Radioligand Binding Assay Start->Binding_Assay No_Binding No Binding Binding_Assay->No_Binding Binding Binding Observed Binding_Assay->Binding Functional_Assay Functional Assays (e.g., Calcium Mobilization, Platelet Aggregation) Agonist Agonist/Antagonist Activity Functional_Assay->Agonist No_Activity No Functional Activity Functional_Assay->No_Activity Selectivity_Screen Selectivity Screening (Panel of other GPCRs) Specific Specific for PAF-R Selectivity_Screen->Specific Non_Specific Non-Specific Binding Selectivity_Screen->Non_Specific Conclusion Conclusion on Specificity of this compound for PAF Receptor No_Binding->Conclusion Binding->Functional_Assay Agonist->Selectivity_Screen No_Activity->Conclusion Specific->Conclusion Non_Specific->Conclusion

Caption: Hypothetical workflow for assessing compound specificity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. Below are standard protocols that would be employed to assess the interaction of this compound with the PAF receptor.

Radioligand Binding Assay

Objective: To determine if this compound binds to the PAF receptor and to quantify its binding affinity (Ki).

Methodology:

  • Membrane Preparation: Cell membranes expressing the human PAF receptor are prepared from a suitable cell line (e.g., HEK293 or CHO cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4) is prepared.

  • Competition Binding: A constant concentration of a radiolabeled PAF receptor antagonist (e.g., [³H]-WEB 2086) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

  • Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of this compound, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To determine if this compound acts as an agonist or antagonist at the PAF receptor by measuring changes in intracellular calcium levels.

Methodology:

  • Cell Culture: Cells expressing the PAF receptor are seeded into 96-well plates and grown to confluence.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specified time at 37°C.

  • Compound Addition:

    • Agonist Mode: Increasing concentrations of this compound are added to the cells, and the fluorescence is monitored over time.

    • Antagonist Mode: Cells are pre-incubated with increasing concentrations of this compound before the addition of a known PAF receptor agonist (e.g., PAF), and the fluorescence is monitored.

  • Fluorescence Measurement: Changes in intracellular calcium are measured using a fluorescence plate reader.

  • Data Analysis: The EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated from the concentration-response curves.

Platelet Aggregation Assay

Objective: To assess the functional effect of this compound on PAF-induced platelet aggregation.

Methodology:

  • Platelet Preparation: Platelet-rich plasma (PRP) is obtained from fresh human blood by centrifugation.

  • Incubation: PRP is incubated with either vehicle or increasing concentrations of this compound at 37°C.

  • Aggregation Induction: Platelet aggregation is induced by the addition of a sub-maximal concentration of PAF.

  • Measurement: Aggregation is monitored by measuring the change in light transmission using an aggregometer.

  • Data Analysis: The percentage inhibition of platelet aggregation is calculated for each concentration of this compound, and an IC₅₀ value is determined.

Data Presentation for Comparison

To facilitate a clear comparison of this compound with known PAF receptor modulators, all quantitative data should be summarized in a structured table. A template for such a table is provided below.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC₅₀/IC₅₀, nM)Assay TypeSelectivity (Fold vs. other GPCRs)
This compound To be determinedTo be determinede.g., Calcium MobilizationTo be determined
WEB 2086 (Antagonist) Literature ValueLiterature Valuee.g., Platelet AggregationLiterature Value
PAF (Agonist) Literature ValueLiterature Valuee.g., Calcium MobilizationLiterature Value
Other Antagonists Literature ValueLiterature ValueSpecifyLiterature Value

Conclusion and Future Directions

The assessment of the specificity of this compound for the PAF receptor is a scientifically valid inquiry that requires a systematic experimental investigation. The protocols and workflow outlined in this guide provide a robust framework for such a study. Should this compound demonstrate specific and potent activity at the PAF receptor, it could represent a novel chemical scaffold for the development of new therapeutics targeting inflammatory and thrombotic diseases. The initial step, however, must be the generation of primary experimental data to either support or refute the initial hypothesis. Without such data, any claims regarding the activity of this compound at the PAF receptor remain speculative.

Reproducibility of Stachartin B bioactivity across different labs

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of the anti-cancer bioactivity of Stellettin B as reported across different research laboratories. This guide provides a synthesis of experimental data and methodologies to aid researchers in evaluating the consistency of its effects.

Introduction

Stellettin B, a triterpene isolated from the marine sponge Rhabdastrella sp., has emerged as a compound of interest in cancer research due to its potent cytotoxic effects against various cancer cell lines. Multiple studies have investigated its mechanism of action, revealing its ability to induce programmed cell death through apoptosis and autophagy. This guide aims to provide a comparative overview of the reported bioactivity of Stellettin B from different research findings, focusing on its efficacy in bladder and oral cancers. By presenting quantitative data and detailed experimental protocols from these studies, this document serves as a resource for researchers seeking to understand the consistency and reproducibility of Stellettin B's biological effects.

Quantitative Bioactivity Data

The anti-cancer activity of Stellettin B has been quantified in several studies, primarily through the determination of the half-maximal inhibitory concentration (IC50) in various cancer cell lines. The following table summarizes the reported IC50 values, providing a basis for comparing the compound's potency across different experimental contexts.

Cell LineCancer TypeIC50 (µM) at 24hIC50 (µM) at 48hReference
RT-112Bladder CancerNot ReportedNot Reported[1]
OC2Oral Squamous Cell Carcinoma≥0.1 (significant reduction in viability)≥0.1 (significant reduction in viability)[2]
SCC4Oral Squamous Cell Carcinoma≥1 (significant reduction in viability)≥1 (significant reduction in viability)[2]

Note: Direct IC50 values for RT-112 were not provided in the abstract, but Stellettin B was shown to suppress the viability of these cells. The study on oral cancer cells noted a "significant reduction in viability" at the specified concentrations rather than explicit IC50 values.

Experimental Protocols

The assessment of Stellettin B's bioactivity relies on a set of key experimental procedures. The methodologies outlined below are a synthesis of the protocols described in the referenced studies.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., RT-112, OC2, SCC4) are seeded in 96-well plates at a specified density and allowed to adhere overnight.

  • Treatment: Cells are treated with varying concentrations of Stellettin B for 24 and 48 hours.

  • MTT Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for a period that allows for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader to determine the percentage of viable cells relative to an untreated control.

Apoptosis Analysis (Annexin V/7-AAD Staining)
  • Cell Treatment: Cells are treated with Stellettin B at the desired concentrations and time points.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and 7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting for Protein Expression
  • Cell Lysis: Following treatment with Stellettin B, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Caspase-3, PARP, LC3-II, p62, DAPK2, p-FGFR3, p-Akt, p-mTOR).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Workflows

The following diagrams illustrate the proposed signaling pathway of Stellettin B and a general experimental workflow for its bioactivity assessment.

StellettinB_Pathway cluster_bladder Bladder Cancer Pathway cluster_oral Oral Cancer Pathway StellettinB Stellettin B FGFR3_TACC3 FGFR3-TACC3 StellettinB->FGFR3_TACC3 inhibits ER_Stress ER Stress StellettinB->ER_Stress Mito_Stress Mitochondrial Stress StellettinB->Mito_Stress Akt_mTOR Akt/mTOR Pathway FGFR3_TACC3->Akt_mTOR inhibits Autophagy Autophagy ↑ Akt_mTOR->Autophagy activates DAPK2 DAPK2 ↑ Autophagy->DAPK2 Oral_Cancer_Death Oral Cancer Cell Death Autophagy->Oral_Cancer_Death Apoptosis Apoptosis ↑ DAPK2->Apoptosis Cell_Death Bladder Cancer Cell Death Apoptosis->Cell_Death Apoptosis->Oral_Cancer_Death ER_Stress->Autophagy MAPK MAPK Signaling ER_Stress->MAPK Mito_Stress->Apoptosis MAPK->Autophagy MAPK->Apoptosis

Caption: Proposed signaling pathways of Stellettin B-induced cell death in bladder and oral cancer.

Bioactivity_Workflow start Start: Cancer Cell Lines treatment Treat with Stellettin B (Dose- and Time-response) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis autophagy Autophagy Analysis (LC3-II, p62 levels) treatment->autophagy western Western Blot for Key Signaling Proteins treatment->western ic50 Determine IC50 viability->ic50 pathway Elucidate Mechanism of Action apoptosis->pathway autophagy->pathway western->pathway

Caption: General experimental workflow for assessing the bioactivity of Stellettin B.

Discussion on Reproducibility

Based on the available literature, there is a consistent theme in the reported bioactivity of Stellettin B: it induces both apoptosis and autophagy in cancer cells, leading to cell death. In bladder cancer, Stellettin B appears to exert its effect by inhibiting the FGFR3-TACC3/Akt/mTOR pathway, which in turn activates a signaling cascade involving autophagy and DAPK2-mediated apoptosis.[1] Similarly, in oral squamous cell carcinoma, Stellettin B induces cell death through ER stress, mitochondrial stress, apoptosis, and autophagy, with the involvement of MAPK signaling.[2]

While the specific upstream signaling components identified differ between the studies on bladder and oral cancer, which is expected due to the different cancer types, the downstream convergence on apoptosis and autophagy suggests a reproducible core mechanism of action. For instance, the activation of caspase-3 and PARP, key markers of apoptosis, was observed in both bladder and oral cancer cells upon treatment with Stellettin B.[1][2] Furthermore, the induction of autophagy, as evidenced by the upregulation of LC3-II, is a common finding.[1][2]

To definitively assess the lab-to-lab reproducibility of the quantitative bioactivity (i.e., IC50 values), a direct comparative study using standardized cell lines, reagents, and protocols would be necessary. However, the qualitative agreement on the molecular mechanisms across different cancer types and research groups provides a degree of confidence in the general bioactivity profile of Stellettin B.

Conclusion

Stellettin B consistently demonstrates anti-cancer activity by inducing both apoptosis and autophagy in different cancer cell lines. While the reported upstream signaling pathways may vary depending on the cellular context, the core mechanisms leading to cell death appear to be reproducible. The provided data and protocols offer a valuable resource for researchers working with Stellettin B, facilitating the design of further studies and aiding in the comparison of new findings with the existing literature. Future studies focused on a direct, multi-lab comparison of Stellettin B's potency would be beneficial for establishing a more robust and standardized understanding of its bioactivity.

References

Safety Operating Guide

Navigating the Disposal of Stachartin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals handling Stachartin B, a fungal secondary metabolite, the absence of specific disposal protocols necessitates a cautious and informed approach based on its chemical properties and general laboratory safety principles. This guide provides essential procedural information for the safe handling and disposal of this complex organic molecule.

This compound, a phenylspirospirane analogue and a type of phenol, is extracted from the fungus Stachybotrys chartarum[1][2]. Due to the lack of a specific Safety Data Sheet (SDS) with disposal instructions for this compound, professionals must adhere to general best practices for the disposal of chemical and biological research waste. All disposal procedures must comply with local, state, and federal regulations and be aligned with the institution's environmental health and safety guidelines[3][4][5].

Recommended Disposal Procedures for this compound

Given its classification as a complex phenolic compound and a fungal secondary metabolite, the primary disposal route for this compound and its associated waste is through an approved chemical waste management program.

Key Disposal Steps:

  • Waste Segregation: All materials contaminated with this compound, including unused solutions, contaminated personal protective equipment (PPE), and labware, should be segregated as chemical waste[4].

  • Containerization: Use designated, leak-proof containers clearly labeled with the contents, including the name "this compound" and any solvents used[4].

  • Waste Collection: Arrange for the collection of the chemical waste by the institution's licensed hazardous waste disposal service.

  • Avoid Sink Disposal: Under no circumstances should this compound solutions or contaminated materials be disposed of down the sink or in general waste[3][4][5].

The following table summarizes the key handling and disposal considerations for this compound based on general laboratory safety protocols for similar research compounds.

Consideration Guideline Primary Rationale
Personal Protective Equipment (PPE) Always wear a lab coat, safety goggles, and nitrile gloves when handling this compound[4].To prevent skin and eye contact with the chemical.
Storage (Lyophilized Powder) Store in a cool, dry, and dark environment, typically at -20°C or below[4][6][7].To prevent degradation from heat, light, and moisture.
Storage (Reconstituted Solutions) Store in sterile, tightly sealed containers at 2-8°C for short-term use or frozen for long-term storage. Avoid repeated freeze-thaw cycles[4][7].To maintain the stability and integrity of the compound in solution.
Spill Management In case of a spill, use an appropriate spill kit with absorbent materials to contain it. Disinfect the area and dispose of all cleanup materials as hazardous waste[4][8].To safely manage accidental releases and prevent contamination.
Waste Disposal Dispose of all this compound waste through an approved chemical waste stream. This includes unused compound, contaminated labware, and PPE[3][4][5].To ensure compliance with environmental regulations and prevent the release of potentially hazardous chemicals into the environment.

Experimental Workflow for this compound Disposal

The proper disposal of this compound is the final step in a comprehensive laboratory workflow that begins with safe handling and storage. The following diagram illustrates the recommended logical flow for managing this compound from receipt to disposal.

G This compound Handling and Disposal Workflow A Receipt of this compound B Proper Storage (Lyophilized or Solution) A->B C Experimental Use (Adhering to Safety Protocols) B->C D Waste Generation (Unused compound, contaminated PPE, etc.) C->D E Segregate as Chemical Waste D->E F Label Waste Container E->F G Store in Designated Hazardous Waste Area F->G H Arrange for Professional Hazardous Waste Disposal G->H

Caption: Logical workflow for the safe handling and disposal of this compound.

By adhering to these general yet crucial safety and disposal procedures, researchers can handle this compound responsibly, ensuring both personal and environmental safety. Always consult your institution's specific guidelines and safety officers for any additional requirements.

References

Personal protective equipment for handling Stachartin B

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No official Safety Data Sheet (SDS) is currently available for Stachartin B. The following guidance is based on the compound's origin from the highly toxic fungus Stachybotrys chartarum, commonly known as "toxic black mold," and general safety protocols for handling potent mycotoxins. All personnel must be thoroughly trained in handling hazardous substances before working with this compound.

Hazard Assessment

This compound is a phenylspirospirane analogue isolated from Stachybotrys chartarum. This fungus is a known producer of a range of mycotoxins, some of which are highly toxic and can cause severe health effects upon exposure through inhalation, ingestion, or dermal contact.[1][2][3] Given its source, this compound should be presumed to be a potent toxin and handled with extreme caution to minimize any potential exposure.

Potential Hazards:

  • Acute and Chronic Toxicity: May be toxic if inhaled, ingested, or absorbed through the skin.

  • Respiratory Irritation: May cause respiratory irritation.

  • Serious Eye Damage: May cause serious eye damage or irritation.

  • Skin Irritation and Allergic Reactions: May cause skin irritation or an allergic skin reaction.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory tasks.

TaskRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid) Primary: Full-face respirator with P100 (or N100) particulate filters, disposable lab coat, two pairs of nitrile gloves, and disposable shoe covers. Secondary (in a containment device): Chemical fume hood or glove box.
Preparing Solutions Primary: Full-face respirator or a half-mask respirator with P100 (or N100) filters and chemical splash goggles, disposable lab coat, two pairs of nitrile gloves. Secondary (in a containment device): Chemical fume hood.
Cell Culture and Assays Primary: Lab coat, safety glasses, and nitrile gloves. Secondary (in a containment device): Biosafety cabinet (Class II).
Waste Disposal Primary: Full-face respirator or a half-mask respirator with P100 (or N100) filters and chemical splash goggles, disposable lab coat, two pairs of nitrile gloves, and disposable shoe covers.

Operational Plan: Safe Handling Procedures

All work with this compound, especially with the solid compound, must be performed in a designated and controlled area.

Preparation and Handling:

  • Designated Area: All handling of this compound should be conducted in a designated area within a laboratory, clearly marked with warning signs.

  • Containment: Weighing of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood or a glove box to prevent aerosolization.[1]

  • Weighing: Use a microbalance within the containment device. Handle the compound with dedicated spatulas and weighing paper.

  • Solubilization: Dissolve this compound in a fume hood. Add the solvent slowly to the vial containing the compound to avoid splashing.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[4]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: All disposable items that have come into contact with this compound, including gloves, lab coats, weighing paper, and plasticware, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a labeled, sealed, and leak-proof hazardous waste container.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated. Effective decontamination methods for mycotoxins can include treatment with ammonia or other appropriate chemical inactivation agents.[5][6] Consult your institution's safety office for approved procedures.

  • Final Disposal: Hazardous waste must be disposed of through your institution's environmental health and safety program in accordance with all local, state, and federal regulations.[4]

Experimental Protocols

Due to the lack of published, detailed experimental protocols specifically for the handling of this compound, no specific methodologies can be provided here. Researchers should develop their own standard operating procedures (SOPs) in consultation with their institution's safety professionals, incorporating the safety measures outlined in this guide.

Visual Workflow for Safe Handling of this compound

StachartinB_Workflow prep Preparation (Don PPE) containment Work in Containment (Fume Hood / Glove Box) prep->containment weigh Weigh Solid this compound containment->weigh dissolve Prepare Stock Solution weigh->dissolve experiment Perform Experiment (e.g., Cell Treatment) dissolve->experiment decontaminate Decontaminate Workspace and Equipment experiment->decontaminate waste Segregate Hazardous Waste decontaminate->waste disposal Dispose of Waste via EHS waste->disposal remove_ppe Remove PPE disposal->remove_ppe

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stachartin B
Reactant of Route 2
Stachartin B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.